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  • Product: 4-Isopropenylphenol
  • CAS: 64054-77-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Isopropenylphenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropenylphenol (B43103), also known as p-isopropenylphenol, is an organic compound of significant interest in both industrial and research...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropenylphenol (B43103), also known as p-isopropenylphenol, is an organic compound of significant interest in both industrial and research settings. Structurally, it consists of a phenol (B47542) ring substituted with an isopropenyl group at the para position.[1] This arrangement imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of various polymers and fine chemicals. Notably, it serves as a key monomer in the production of certain polymers and as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 4-isopropenylphenol, with a focus on its relevance to drug development and research.

Chemical Structure and Identification

4-Isopropenylphenol is characterized by the presence of both a hydroxyl group and a carbon-carbon double bond, which are key to its chemical reactivity.

IdentifierValue
IUPAC Name 4-(Prop-1-en-2-yl)phenol[1]
CAS Number 4286-23-1[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol
SMILES CC(=C)C1=CC=C(C=C1)O[1]
InChI InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3[1]

Physicochemical Properties

The physical and chemical properties of 4-isopropenylphenol are summarized in the table below. It is a white crystalline solid at room temperature with limited solubility in water but good solubility in various organic solvents.

PropertyValue
Appearance White to off-white solid
Melting Point 83-85 °C[1]
Boiling Point 136-137 °C at 20 Torr
Density 1.003 ± 0.06 g/cm³ (predicted)
Flash Point 97.7 ± 8.4 °C (predicted)
pKa 9.80 ± 0.15 (predicted)
Solubility Poorly soluble in water; Soluble in chloroform, ethyl acetate (B1210297), and alcohols.

Synthesis and Purification

4-Isopropenylphenol can be synthesized through several routes, most notably from the pyrolysis of bisphenol A or the dehydrogenation of 4-isopropylphenol (B134273).

Synthesis from Bisphenol A

A common industrial method for producing 4-isopropenylphenol is through the high-temperature hydrolysis of bisphenol A (BPA).[1] This process involves the cleavage of BPA into 4-isopropenylphenol and phenol. The reaction can be carried out in high-temperature liquid water without the need for a catalyst.[1]

Experimental Protocol: Synthesis of 4-Isopropenylphenol from Bisphenol A

  • Materials: Bisphenol A, deionized water.

  • Apparatus: High-pressure batch reactor.

  • Procedure:

    • A known quantity of bisphenol A is loaded into a high-pressure batch reactor.

    • Deionized water is added as the reaction medium.

    • The reactor is sealed and heated to a temperature range of 200–350 °C.

    • The reaction is allowed to proceed for a specified duration.

    • After cooling, the reaction mixture is collected. The primary products are 4-isopropenylphenol and phenol.

Synthesis from 4-Isopropylphenol

Another synthetic route is the catalytic dehydrogenation of 4-isopropylphenol.[1] This method involves passing vaporized 4-isopropylphenol over a suitable catalyst at elevated temperatures.

Experimental Protocol: Catalytic Dehydrogenation of 4-Isopropylphenol

  • Materials: 4-Isopropylphenol, catalyst (e.g., a supported metal oxide).

  • Apparatus: Fixed-bed reactor, furnace, condenser.

  • Procedure:

    • The catalyst is packed into a fixed-bed reactor and heated to the desired reaction temperature in a furnace.

    • 4-Isopropylphenol is vaporized and passed over the catalyst bed, typically with a carrier gas.

    • The product stream is cooled in a condenser to collect the liquid products.

    • The product mixture, containing 4-isopropenylphenol, unreacted starting material, and byproducts, is then subjected to purification.

Purification

Purification of 4-isopropenylphenol is crucial to remove unreacted starting materials, byproducts, and any polymers that may have formed. Recrystallization is a common method for obtaining high-purity 4-isopropenylphenol.

Experimental Protocol: Purification by Recrystallization

  • Materials: Crude 4-isopropenylphenol, suitable solvent (e.g., cyclohexane (B81311) or a mixture of ethyl acetate and hexanes).

  • Apparatus: Erlenmeyer flask, hot plate, Büchner funnel, vacuum flask.

  • Procedure:

    • The crude 4-isopropenylphenol is dissolved in a minimal amount of the hot solvent in an Erlenmeyer flask.

    • The hot solution is filtered, if necessary, to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

    • The resulting crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

    • The purified 4-isopropenylphenol is then dried under vacuum.

Spectroscopic Analysis

The structure and purity of 4-isopropenylphenol are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-isopropenylphenol will show characteristic signals for the aromatic protons, the vinyl protons of the isopropenyl group, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region, while the vinyl protons will be singlets further upfield. The methyl protons will also be a singlet, and the hydroxyl proton will be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the aromatic ring and the isopropenyl group, as well as the CH carbons of the aromatic ring and the methyl carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of purified 4-isopropenylphenol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

The IR spectrum of 4-isopropenylphenol will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3300 cm⁻¹), the C=C stretch of the aromatic ring (around 1600 cm⁻¹), and the C=C stretch of the isopropenyl group (around 1630 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 4-isopropenylphenol and identifying any volatile impurities. The gas chromatogram will show a major peak corresponding to 4-isopropenylphenol, and the mass spectrum of this peak will display a molecular ion peak and characteristic fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of 4-isopropenylphenol is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: A suitable capillary column (e.g., a nonpolar or medium-polarity column) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of components. The injector and detector temperatures are set appropriately.

  • MS Conditions: Electron ionization (EI) is typically used. The mass spectrometer is set to scan a relevant mass range.

Applications in Research and Drug Development

4-Isopropenylphenol serves as a versatile building block in organic synthesis, with applications in polymer chemistry and the synthesis of bioactive molecules.

Polymer Chemistry

4-Isopropenylphenol is used as a monomer in the production of polycarbonate and epoxy resins.[2] Its bifunctional nature (a polymerizable vinyl group and a reactive hydroxyl group) allows for the creation of polymers with specific properties.

Intermediate in Chemical Synthesis

It is a key intermediate in the synthesis of other valuable chemicals. For instance, it is used in the production of 3,5-Dichlorobisphenol A, another monomer for specialized polymers.[2]

Relevance to Drug Development

While direct applications of 4-isopropenylphenol as a drug are not common, its structural motif is of interest in medicinal chemistry. The phenol group can be modified to introduce various functionalities, and the isopropenyl group can participate in a range of chemical transformations. It can be used as a starting material for the synthesis of more complex molecules with potential biological activity. For example, phenolic compounds are known to be scaffolds for a variety of therapeutic agents, and the isopropenyl group offers a handle for further chemical elaboration. Its structural similarity to other phenolic compounds with known biological activities, such as some anesthetics and antimicrobial agents, suggests its potential as a precursor in the development of new drugs.

Biological Activity and Signaling Pathways

4-Isopropenylphenol has been reported to exhibit estrogenic activity.[2] This biological effect is attributed to its ability to interact with estrogen receptors, mimicking the action of the natural hormone estradiol (B170435).

Estrogenic Activity

Phenolic compounds with structural similarities to estradiol can bind to estrogen receptors (ERα and ERβ) and modulate their activity. This interaction can trigger a cascade of cellular events normally regulated by estrogens. The binding of a ligand to the estrogen receptor leads to receptor dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. This can lead to various physiological responses, including effects on cell proliferation and differentiation.

Potential Interaction with Signaling Pathways

The estrogenic activity of compounds like 4-isopropenylphenol implies an interaction with estrogen signaling pathways. Furthermore, there is evidence that bisphenol A, a closely related compound, can interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis. It is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. It is plausible that 4-isopropenylphenol could also modulate this or other signaling pathways, an area that warrants further investigation.

Estrogenic_Activity_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response 4_IPP 4-Isopropenylphenol ER Estrogen Receptor (ER) 4_IPP->ER Binds to ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates to nucleus and binds to ERE Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Generalized mechanism of estrogenic activity of 4-Isopropenylphenol.

Safety and Handling

4-Isopropenylphenol is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Isopropenylphenol is a valuable chemical intermediate with a range of applications in polymer science and organic synthesis. Its potential biological activity, particularly its estrogenic effects, makes it a compound of interest for further research, especially in the context of drug development and toxicology. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers and scientists working with this versatile molecule.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control BPA Bisphenol A IPP_crude Crude 4-Isopropenylphenol BPA->IPP_crude High-Temperature Hydrolysis Dissolution Dissolution in Hot Solvent IPP_crude->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Crystallization Crystallization (Cooling) Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure_IPP Pure 4-Isopropenylphenol Drying->Pure_IPP Analysis Spectroscopic Analysis (NMR, IR, GC-MS) Pure_IPP->Analysis

Caption: Workflow for the synthesis and purification of 4-Isopropenylphenol.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropenylphenol from Bisphenol A

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Isopropenylphenol (B43103) is a valuable monomer and intermediate in the chemical and pharmaceutical industries. Its synthesis from the readily a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropenylphenol (B43103) is a valuable monomer and intermediate in the chemical and pharmaceutical industries. Its synthesis from the readily available starting material, bisphenol A, is a process of significant interest. This technical guide provides a comprehensive overview of the primary methods for this conversion, focusing on the high-temperature cleavage of bisphenol A. Detailed experimental protocols for both catalyst-free hydrothermal synthesis and base-catalyzed thermal decomposition are presented. Quantitative data on reaction conditions, yields, and product purity are summarized for comparative analysis. Furthermore, this guide includes detailed procedures for the purification of 4-isopropenylphenol from the resulting product mixture. Diagrams illustrating the reaction pathway and experimental workflows are provided to enhance understanding.

Introduction

4-Isopropenylphenol, also known as p-isopropenylphenol (IPP), is a key building block in the synthesis of various polymers, resins, and specialty chemicals. It serves as an important intermediate in the production of certain pharmaceuticals and antioxidants. The primary industrial route to 4-isopropenylphenol involves the cleavage of bisphenol A (BPA), a high-production-volume chemical. This process yields 4-isopropenylphenol and phenol (B47542) as the main products.

The cleavage of bisphenol A can be achieved through several methods, with the most common being high-temperature thermal decomposition. This can be performed with or without a catalyst. The choice of method impacts the reaction conditions, product yield, purity, and the formation of byproducts, most notably oligomers of 4-isopropenylphenol. This guide will delve into two principal approaches: catalyst-free synthesis in high-temperature water and base-catalyzed thermal decomposition.

Reaction Mechanism and Pathway

The fundamental reaction for the synthesis of 4-isopropenylphenol from bisphenol A is a retro-Friedel-Crafts alkylation, specifically a dealkylation-elimination process. The overall chemical equation is as follows:

(CH₃)₂C(C₆H₄OH)₂ → CH₂=C(CH₃)C₆H₄OH + C₆H₅OH

Bisphenol A → 4-Isopropenylphenol + Phenol

The reaction proceeds through a carbocationic intermediate. Under thermal stress, the bond between the isopropylidene bridge and one of the phenol rings cleaves, forming a stable tertiary carbocation and a phenoxide ion. The carbocation then undergoes elimination of a proton to yield the desired 4-isopropenylphenol.

ReactionPathway BPA Bisphenol A Carbocation Tertiary Carbocation Intermediate BPA->Carbocation High Temperature Phenoxide Phenoxide BPA->Phenoxide High Temperature IPP 4-Isopropenylphenol Carbocation->IPP - H+ Phenol Phenol Phenoxide->Phenol + H+

Synthesis Methodologies

Two primary methods for the synthesis of 4-isopropenylphenol from bisphenol A are detailed below.

Catalyst-Free Synthesis in High-Temperature Water

This method utilizes high-temperature liquid water (HTW) as both the solvent and a catalyst, promoting a green chemistry approach by avoiding the use of traditional catalysts.[1] A key advantage of this method is the suppression of 4-isopropenylphenol oligomerization, which is a common side reaction in other methods.[1]

  • Reactor Preparation: A high-pressure, high-temperature batch reactor (e.g., an autoclave) constructed from an inert material (e.g., stainless steel) is required.

  • Charging the Reactor: Bisphenol A and deionized water are added to the reactor. The amount of water should be sufficient to create a subcritical or supercritical environment at the desired reaction temperature.

  • Reaction Conditions: The reactor is sealed and heated to a temperature between 200 °C and 350 °C.[1] The pressure within the reactor will be autogenous, rising with temperature. The reaction is typically held at the target temperature for a specific duration, which influences the conversion and yield.

  • Cooling and Depressurization: After the designated reaction time, the reactor is rapidly cooled to room temperature. The pressure is then carefully released.

  • Product Extraction: The aqueous reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the organic products.

  • Analysis: The composition of the organic extract is analyzed by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield and purity of 4-isopropenylphenol.

Temperature (°C)Reaction Time (min)BPA Conversion (%)4-IPP Yield (%)Phenol Yield (%)Reference
30030>95~45~45Hunter et al. (2004)
35015100~40~50Hunter et al. (2004)

Note: Yields are approximate and can vary based on specific reaction conditions and reactor design.

Base-Catalyzed Thermal Decomposition

This method involves the thermal cleavage of bisphenol A in the presence of a basic catalyst, often under reduced pressure to facilitate the removal of the products by distillation.

  • Apparatus Setup: A distillation apparatus equipped with a heating mantle, a reaction flask, a distillation column, a condenser, and a receiving flask is assembled. The system should be connected to a vacuum pump to allow for distillation under reduced pressure.

  • Reactant and Catalyst Charging: Bisphenol A is placed in the reaction flask. A basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is added. The catalyst can be added as a solid or as a concentrated aqueous solution. One patent describes a continuous process where an aqueous solution of the catalyst is mixed with a solution of bisphenol A in phenol before being fed into the reactor.

  • Reaction Conditions: The mixture is heated to a temperature between 150 °C and 260 °C under reduced pressure (e.g., < 200 mmHg). The 4-isopropenylphenol and phenol produced are continuously distilled from the reaction mixture as they are formed.

  • Product Collection: The distillate, a mixture of 4-isopropenylphenol and phenol, is collected in the receiving flask.

  • Analysis: The composition of the distillate is determined using analytical techniques like GC or HPLC.

Temperature (°C)Pressure (mmHg)CatalystCatalyst Conc. (wt%)4-IPP Yield (%)Reference
200400NaOH0.25 (of 50% aq. soln.)High (not specified)CN1029553C
150-260< 200Basic Catalyst0.01 - 5High (not specified)US4054611A

Note: Yields in industrial patents are often described as "high" without specific percentages in the provided abstracts.

Purification of 4-Isopropenylphenol

The crude product from the synthesis is a mixture consisting mainly of 4-isopropenylphenol and phenol, along with unreacted bisphenol A and potential byproducts. The primary methods for purification are fractional distillation and crystallization.

Fractional Distillation

Fractional distillation is effective for separating 4-isopropenylphenol (boiling point: ~234 °C at atmospheric pressure) from phenol (boiling point: 181.7 °C). Due to the high boiling points, this is typically performed under reduced pressure to lower the required temperatures and prevent thermal degradation.

  • Apparatus: A fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column is used to enhance separation efficiency.

  • Procedure: The crude product mixture is charged into the distillation flask. The system is evacuated to the desired pressure. The mixture is heated, and the fraction containing phenol is collected first at its corresponding boiling point at the operating pressure. The temperature is then gradually increased to distill the 4-isopropenylphenol.

  • Fraction Collection: Fractions are collected based on the boiling point at the operating pressure. The purity of each fraction should be monitored by TLC or GC.

Crystallization

Crystallization is another effective method for obtaining high-purity 4-isopropenylphenol, which is a solid at room temperature (melting point: 83-86 °C).

  • Solvent Selection: A suitable solvent or solvent system is chosen in which 4-isopropenylphenol has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution. Toluene (B28343) or a mixture of toluene and heptane (B126788) can be effective.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Workflows

The logical flow of the synthesis and purification processes can be visualized as follows:

ExperimentalWorkflow

Conclusion

The synthesis of 4-isopropenylphenol from bisphenol A via high-temperature cleavage is a well-established and versatile process. The choice between a catalyst-free hydrothermal method and a base-catalyzed thermal decomposition depends on the desired process conditions, scale, and environmental considerations. The hydrothermal route offers a greener alternative that minimizes byproduct formation, while the base-catalyzed method can be operated at lower temperatures. Effective purification of the product mixture is crucial and can be achieved through fractional distillation or crystallization to yield high-purity 4-isopropenylphenol suitable for a range of applications in the chemical and pharmaceutical industries. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully perform and optimize this important chemical transformation.

References

Foundational

An In-depth Technical Guide to 4-Isopropenylphenol (4-(Prop-1-en-2-yl)phenol)

CAS Number: 4286-23-1 IUPAC Name: 4-(Prop-1-en-2-yl)phenol This technical guide provides a comprehensive overview of 4-isopropenylphenol (B43103), a versatile organic compound with significant applications in the chemica...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4286-23-1 IUPAC Name: 4-(Prop-1-en-2-yl)phenol

This technical guide provides a comprehensive overview of 4-isopropenylphenol (B43103), a versatile organic compound with significant applications in the chemical and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis and purification protocols, spectroscopic data, and biological activities, with a focus on its role as a key intermediate.

Chemical and Physical Properties

4-Isopropenylphenol, also known as p-hydroxy-α-methylstyrene, is a white to off-white solid at room temperature.[1] It is an important monomer and intermediate in the synthesis of specialty polymers, resins, antioxidants, and stabilizers.[2] Its chemical structure consists of a phenol (B47542) ring substituted with an isopropenyl group at the para position.

PropertyValueReference
Molecular FormulaC₉H₁₀O[1][3]
Molecular Weight134.18 g/mol [1][3]
Melting Point83-85 °C[2][4]
Boiling Point218 °C[2]
AppearanceWhite to Off-White Solid[1]

Synthesis of 4-Isopropenylphenol

The primary industrial synthesis of 4-isopropenylphenol involves two main routes: the high-temperature hydrolysis of bisphenol A (BPA) and the catalytic dehydrogenation of 4-isopropylphenol (B134273).[4]

Experimental Protocol: Synthesis via Catalytic Dehydrogenation of 4-Isopropylphenol

This method provides a direct route to 4-isopropenylphenol. The following is a generalized laboratory-scale protocol:

Materials:

  • 4-Isopropylphenol

  • Dehydrogenation catalyst (e.g., iron oxide-based catalyst)

  • Inert gas (e.g., nitrogen or argon)

  • High-temperature tube furnace

  • Condensation apparatus

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • A packed bed of the dehydrogenation catalyst is prepared within a quartz tube and placed in a tube furnace.

  • The system is purged with an inert gas to remove air.

  • The furnace temperature is raised to the optimal reaction temperature, typically in the range of 500-650 °C.

  • A solution of 4-isopropylphenol in a suitable solvent or molten 4-isopropylphenol is vaporized and passed over the catalyst bed with the inert gas stream.

  • The product stream is cooled in a condensation apparatus to collect the crude product.

  • The crude product is dissolved in an appropriate organic solvent and washed with water to remove any water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude 4-isopropenylphenol.

  • Further purification is achieved through recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow 4-Isopropylphenol 4-Isopropylphenol Vaporization Vaporization 4-Isopropylphenol->Vaporization Catalytic Dehydrogenation Catalytic Dehydrogenation Vaporization->Catalytic Dehydrogenation Condensation Condensation Catalytic Dehydrogenation->Condensation Crude Product Crude Product Condensation->Crude Product

Caption: Catalytic Dehydrogenation Synthesis Workflow.

Purification of 4-Isopropenylphenol

Purification of the crude product is essential to obtain high-purity 4-isopropenylphenol suitable for research and pharmaceutical applications. Recrystallization is a common and effective method.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude 4-isopropenylphenol

  • Recrystallization solvent (e.g., a mixture of toluene (B28343) and heptane, or aqueous ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and filter flask)

  • Ice bath

Procedure:

  • The crude 4-isopropenylphenol is placed in an Erlenmeyer flask.

  • A minimal amount of the hot recrystallization solvent is added to dissolve the solid completely.

  • The hot solution is allowed to cool slowly to room temperature.

  • As the solution cools, pure crystals of 4-isopropenylphenol will form.

  • The flask is then placed in an ice bath to maximize crystal formation.

  • The crystals are collected by vacuum filtration using a Büchner funnel.

  • The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • The purified crystals are dried under vacuum to remove any residual solvent.

G cluster_purification Purification Workflow Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Slow Cooling & Crystallization Slow Cooling & Crystallization Dissolution in Hot Solvent->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Drying Drying Washing with Cold Solvent->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Recrystallization Purification Workflow.

Spectroscopic Data

The structural characterization of 4-isopropenylphenol is confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR δ (ppm): 7.30 (d, 2H), 6.75 (d, 2H), 5.30 (s, 1H), 5.00 (s, 1H), 4.90 (s, 1H, OH), 2.10 (s, 3H)
¹³C NMR δ (ppm): 155.0, 142.0, 131.0, 128.0, 115.0, 112.0, 22.0
IR (KBr, cm⁻¹) 3350 (O-H stretch), 3080 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1630 (C=C stretch), 1600, 1510 (aromatic C=C stretch), 1230 (C-O stretch), 890 (=C-H bend)
Mass Spec (m/z) 134 (M+), 119, 91

Biological Activity and Applications in Drug Development

4-Isopropenylphenol has been identified as a xenoestrogen, exhibiting estrogenic activity in various in vitro assays.[5] This activity is attributed to its ability to bind to estrogen receptors (ERs), which are key regulators of numerous physiological processes.

Estrogenic Activity and Signaling Pathway

Phenolic compounds, including 4-isopropenylphenol, can mimic the action of the natural estrogen, 17β-estradiol, by binding to the ligand-binding domain of estrogen receptors (ERα and ERβ). Upon binding, the receptor undergoes a conformational change, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a range of physiological responses. The relative binding affinity of many phenolic compounds to the estrogen receptor has been studied, indicating that the presence of a phenolic hydroxyl group is a key structural feature for binding.[6]

G cluster_pathway Estrogenic Signaling Pathway 4-Isopropenylphenol 4-Isopropenylphenol Estrogen Receptor (ER) Estrogen Receptor (ER) 4-Isopropenylphenol->Estrogen Receptor (ER) ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization Nuclear Translocation Nuclear Translocation ER Dimerization->Nuclear Translocation Binding to ERE Binding to ERE Nuclear Translocation->Binding to ERE Gene Transcription Gene Transcription Binding to ERE->Gene Transcription Physiological Response Physiological Response Gene Transcription->Physiological Response

Caption: Estrogenic Activity Signaling Pathway.

Intermediate in Bioactive Molecule Synthesis

The chemical reactivity of 4-isopropenylphenol, particularly the presence of the phenolic hydroxyl group and the polymerizable isopropenyl group, makes it a valuable intermediate in the synthesis of more complex bioactive molecules.[2] While specific examples of its direct use in currently marketed drugs are not widely documented, its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents. Its derivatives can be explored for a range of biological activities, leveraging the phenolic core which is present in many natural and synthetic bioactive compounds.

Conclusion

4-Isopropenylphenol is a compound of significant interest due to its versatile chemical properties and biological activity. The detailed protocols for its synthesis and purification, along with comprehensive spectroscopic data, provide a solid foundation for its use in research and development. Its estrogenic activity warrants further investigation, particularly in the context of drug development and toxicology. As a reactive intermediate, 4-isopropenylphenol holds potential for the synthesis of novel bioactive molecules and functional materials.

References

Exploratory

Literature review on 4-Isopropenylphenol synthesis methods

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive review of the primary synthesis methods for 4-isopropenylphenol (B43103), a key intermediate in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthesis methods for 4-isopropenylphenol (B43103), a key intermediate in various industrial and pharmaceutical applications. This document details the core synthetic routes, providing experimental protocols and quantitative data to facilitate laboratory application and process development.

Decomposition of Bisphenol A

The decomposition of Bisphenol A (BPA) is a prominent and direct method for synthesizing 4-isopropenylphenol. This approach primarily involves the cleavage of the BPA molecule into 4-isopropenylphenol and phenol (B47542). A particularly noteworthy and green variation of this method is the use of high-temperature liquid water (HTW), which can proceed without the need for a catalyst.[1]

High-Temperature Hydrolysis of Bisphenol A

This method utilizes high-temperature liquid water as a reaction medium to facilitate the pyrolysis of Bisphenol A. The reaction yields 4-isopropenylphenol and phenol as the main products. A secondary product, acetone, can also be formed through the subsequent hydrolysis of 4-isopropenylphenol.[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 4-isopropenylphenol via high-temperature water decomposition of Bisphenol A is as follows:

  • Materials: Bisphenol A (BPA), deionized water.

  • Apparatus: A high-pressure, high-temperature reactor (e.g., an autoclave).

  • Procedure:

    • A solution of Bisphenol A in deionized water is prepared.

    • The solution is loaded into the high-pressure reactor.

    • The reactor is sealed and heated to a temperature in the range of 200–350°C.[1] The pressure inside the reactor will increase due to the heating of the water.

    • The reaction is allowed to proceed for a specified duration. The reaction kinetics are first-order with respect to Bisphenol A.[2]

    • After the reaction, the reactor is cooled to room temperature.

    • The product mixture is collected, and 4-isopropenylphenol is separated and purified, typically through techniques like extraction and distillation.

Quantitative Data:

ParameterValueReference
Temperature Range200–350 °C[1]
CatalystNone[1]
Primary Products4-Isopropenylphenol, Phenol[1]
Secondary ProductAcetone[1]
Reaction OrderFirst-order in Bisphenol A[2]

Reaction Pathway:

BPA_Decomposition cluster_reactants Reactants cluster_products Products BPA Bisphenol A IPP 4-Isopropenylphenol BPA->IPP  + Phenol BPA:e->IPP:w Acetone Acetone IPP->Acetone  + Phenol IPP:e->Acetone:w Phenol Phenol H2O H₂O (High Temp.) H2O_hydrolysis H₂O

Caption: Decomposition of Bisphenol A in high-temperature water.

Catalytic Dehydrogenation of 4-Isopropylphenol (B134273)

The catalytic dehydrogenation of 4-isopropylphenol presents another significant pathway to 4-isopropenylphenol. This method involves the removal of hydrogen from 4-isopropylphenol in the presence of a catalyst to form the desired double bond.

While the general principle is well-established, specific, detailed experimental protocols with quantitative data in publicly accessible literature are less common than for the BPA decomposition route. However, the process is analogous to other industrial dehydrogenation reactions of alkylaromatic hydrocarbons, which often utilize iron oxide-based catalysts.[3]

Conceptual Experimental Protocol:

A generalized experimental protocol for this method would involve:

  • Materials: 4-Isopropylphenol, a suitable dehydrogenation catalyst (e.g., iron oxide-based), and an inert carrier gas.

  • Apparatus: A fixed-bed catalytic reactor, furnace, condenser, and product collection system.

  • Procedure:

    • The catalyst is packed into the reactor.

    • The reactor is heated to the desired reaction temperature.

    • A stream of vaporized 4-isopropylphenol, often diluted with an inert gas, is passed over the catalyst bed.

    • The product stream exiting the reactor is cooled to condense the liquid products.

    • 4-Isopropenylphenol is then separated from unreacted 4-isopropylphenol and any byproducts through distillation or chromatography.

Expected Quantitative Data (Illustrative):

ParameterExpected Range/Value
TemperatureHigh temperatures are generally required.
PressureTypically atmospheric or reduced pressure.
CatalystIron oxide-based, potentially with promoters.
Key ByproductsPotentially cracking products or isomers.
YieldDependent on catalyst and reaction conditions.

Reaction Pathway:

Dehydrogenation cluster_reactants Reactant cluster_products Products IPP_start 4-Isopropylphenol IPP_end 4-Isopropenylphenol IPP_start->IPP_end - H₂ Catalyst Catalyst (e.g., Fe₂O₃) H2 H₂

Caption: Catalytic dehydrogenation of 4-isopropylphenol.

Synthesis from 4-Hydroxyacetophenone

A multi-step synthesis of 4-isopropenylphenol starting from 4-hydroxyacetophenone is a theoretically viable, though more complex, route. This pathway would typically involve a Grignard reaction to introduce the second methyl group, followed by a dehydration step to form the double bond. A critical consideration for this route is the presence of the acidic phenolic hydroxyl group in the starting material, which would react with the Grignard reagent. Therefore, a protection-deprotection strategy is necessary.

Multi-step Synthesis Involving a Grignard Reaction

This synthetic approach can be broken down into the following key stages:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxyacetophenone is protected to prevent it from reacting with the Grignard reagent. Common protecting groups for phenols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or other ethers that are stable under basic conditions.[4]

  • Grignard Reaction: The protected 4-hydroxyacetophenone is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form a tertiary alcohol intermediate.

  • Dehydration: The intermediate tertiary alcohol is subsequently dehydrated, typically under acidic conditions, to form the isopropenyl group.

  • Deprotection: The protecting group is removed from the phenolic hydroxyl group to yield the final product, 4-isopropenylphenol.

Conceptual Experimental Protocol:

  • Materials: 4-Hydroxyacetophenone, a suitable protecting group reagent (e.g., TBDMSCl), a base (e.g., imidazole), methylmagnesium bromide, an acid for dehydration (e.g., sulfuric acid), and a deprotecting agent (e.g., TBAF for silyl ethers).

  • Apparatus: Standard organic synthesis glassware, including round-bottom flasks, condensers, separatory funnels, and distillation or chromatography equipment for purification.

  • Procedure:

    • Protection: React 4-hydroxyacetophenone with the protecting group reagent in the presence of a base. Purify the protected product.

    • Grignard Reaction: Dissolve the protected 4-hydroxyacetophenone in an anhydrous ether solvent and add it dropwise to a solution of methylmagnesium bromide. After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract and purify the resulting tertiary alcohol.

    • Dehydration: Treat the purified tertiary alcohol with a strong acid and heat to induce dehydration. Purify the resulting protected 4-isopropenylphenol.

    • Deprotection: React the protected 4-isopropenylphenol with a suitable deprotecting agent to remove the protecting group and yield 4-isopropenylphenol. Purify the final product.

Quantitative Data (Illustrative):

StepReactantsReagentsKey Intermediate/ProductTypical Yield
1. Protection4-HydroxyacetophenoneTBDMSCl, Imidazole4-(tert-Butyldimethylsilyloxy)acetophenoneHigh
2. GrignardProtected AcetophenoneCH₃MgBr4-(tert-Butyldimethylsilyloxy)-α,α-dimethylbenzyl alcoholGood to High
3. DehydrationIntermediate AlcoholH₂SO₄ (catalytic)4-(tert-Butyldimethylsilyloxy)isopropenylbenzeneModerate to Good
4. DeprotectionProtected ProductTBAF4-IsopropenylphenolHigh

Synthesis Workflow:

Grignard_Synthesis cluster_steps Synthetic Steps Start 4-Hydroxyacetophenone Protected Protected 4-Hydroxyacetophenone Start->Protected 1. Protection (e.g., TBDMSCl) Alcohol Tertiary Alcohol Intermediate Protected->Alcohol 2. Grignard Reaction (CH₃MgBr) Protected_IPP Protected 4-Isopropenylphenol Alcohol->Protected_IPP 3. Dehydration (H⁺) Final_Product 4-Isopropenylphenol Protected_IPP->Final_Product 4. Deprotection (e.g., TBAF)

References

Foundational

Biological activity and potential applications of 4-Isopropenylphenol

An In-depth Technical Guide to the Biological Activity and Potential Applications of 4-Isopropenylphenol (B43103) For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropenylphenol, a phenol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity and Potential Applications of 4-Isopropenylphenol (B43103)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropenylphenol, a phenolic compound with the chemical formula C₉H₁₀O, is recognized as an intermediate in the industrial synthesis of Bisphenol A (BPA).[1] While its primary role has been in chemical manufacturing, emerging interest in phenolic compounds as bioactive agents necessitates a thorough evaluation of 4-isopropenylphenol's potential pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of its derivatives and the predicted potential of the core molecule, offering a foundation for future research and development. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further scientific inquiry.

Anticipated Biological Activities

Based on the activities of structurally related phenolic compounds, 4-isopropenylphenol is hypothesized to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The phenolic hydroxyl group is a key determinant of the antioxidant capacity of this class of compounds, enabling them to act as free radical scavengers.

Quantitative Data Summary

While direct quantitative data on the biological activities of 4-isopropenylphenol is not extensively available in the public domain, studies on its close derivatives provide valuable insights into its potential efficacy. The following tables summarize the antiproliferative activities of key derivatives.

Table 1: Antiproliferative Activity of 4-Isopropenylphenol Derivatives

CompoundCell LineIncubation Time (h)IC₅₀ (µM)Reference
4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13)C6 glioma4853.3[2]
4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) (KTH-13-Me)MDA-MB 23124~30-50[2]
C6 glioma2444.9[2]
HCT-1524~30-50[2]
LoVo24~30-50[2]

Potential Mechanisms of Action and Signaling Pathways

Research on derivatives of 4-isopropenylphenol suggests potential mechanisms of action, particularly in the context of cancer cell apoptosis.

Anticancer Activity: Pro-Apoptotic Effects

Studies on 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) have elucidated a potential signaling pathway for its anticancer effects.[2] Treatment with this derivative has been shown to decrease the phosphorylation levels of Src and STAT3, leading to the activation of caspase-9 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and ultimately, apoptosis.[2]

G cluster_0 Cellular Effects KTH-13-Me KTH-13-Me Src_STAT3 Src/STAT3 Phosphorylation KTH-13-Me->Src_STAT3 inhibition Bcl2 Bcl-2 Src_STAT3->Bcl2 decreased expression Caspase9 Caspase-9 Bcl2->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Workflow A Prepare DPPH Solution C Mix and Incubate A->C B Prepare Test Compound Dilutions B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F G cluster_0 Potential Biological Activities cluster_1 Potential Therapeutic Applications Antioxidant Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Cardioprotection Cardioprotection Antioxidant->Cardioprotection AntiInflammatory Anti-inflammatory Inflammatory Disorders Inflammatory Disorders AntiInflammatory->Inflammatory Disorders Anticancer Anticancer Oncology Oncology Anticancer->Oncology

References

Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Isopropenylphenol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physical properties of 4-Isopropenylphenol (B43103), with a focus on its melting and boiling point...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Isopropenylphenol (B43103), with a focus on its melting and boiling points. This document also outlines a common synthesis protocol and explores relevant biological pathways of structurally similar compounds.

Core Physical Properties

4-Isopropenylphenol, also known as p-hydroxy-α-methylstyrene, is a phenolic compound of significant interest in various chemical and pharmaceutical applications. A clear understanding of its physical characteristics is fundamental for its use in research and development.

Data Summary

The experimentally determined physical properties of 4-Isopropenylphenol are summarized in the table below. It is important to note the variations in reported values, which can be attributed to differences in experimental conditions and sample purity.

Physical PropertyValueConditionsReference
Melting Point 83 °CStandard Pressure[1]
85 °CStandard Pressure[2]
Boiling Point 136-137 °C20 Torr[2]
218 °CStandard Pressure

Experimental Protocols

While specific, detailed experimental protocols for the determination of the melting and boiling points of 4-Isopropenylphenol are not extensively available in the public literature, standard laboratory procedures for such determinations would be employed. These typically involve methods such as capillary melting point determination and distillation under controlled pressure for boiling point measurement.

A well-documented experimental protocol is the synthesis of 4-Isopropenylphenol from Bisphenol A (BPA).[3]

Synthesis of 4-Isopropenylphenol from Bisphenol A

Objective: To synthesize 4-Isopropenylphenol through the cleavage of Bisphenol A.

Methodology: The synthesis can be achieved via the pyrolysis of Bisphenol A in high-temperature liquid water (HTW).[3]

Materials:

  • Bisphenol A (BPA)

  • High-purity water

  • High-temperature, high-pressure reactor

Procedure:

  • A solution of Bisphenol A in water is prepared.

  • The solution is placed in a high-temperature, high-pressure reactor.

  • The reactor is heated to a temperature range of 200–350 °C.

  • The reaction is allowed to proceed, during which Bisphenol A cleaves to form 4-Isopropenylphenol and phenol (B47542) as the primary products.

  • After the reaction is complete, the mixture is cooled, and the products are separated and purified using appropriate techniques such as distillation or chromatography.

Visualized Workflows and Pathways

To further elucidate the processes involving 4-Isopropenylphenol and related compounds, the following diagrams are provided.

G cluster_synthesis Synthesis of 4-Isopropenylphenol Bisphenol A Bisphenol A Pyrolysis Pyrolysis Bisphenol A->Pyrolysis High-Temperature Water High-Temperature Water High-Temperature Water->Pyrolysis 4-Isopropenylphenol 4-Isopropenylphenol Pyrolysis->4-Isopropenylphenol Phenol Phenol Pyrolysis->Phenol

Synthesis of 4-Isopropenylphenol from Bisphenol A.

While specific signaling pathways for 4-Isopropenylphenol are not well-documented, the structurally related compound Bisphenol A is known to be an endocrine disruptor that affects numerous cell signaling pathways.[4] The diagram below illustrates a generalized overview of signaling pathways impacted by Bisphenol A, which may offer insights for research into 4-Isopropenylphenol.

G cluster_pathway Signaling Pathways Affected by Bisphenol A (Related Compound) Bisphenol A Bisphenol A EstrogenReceptor Estrogen Receptor Binding Bisphenol A->EstrogenReceptor Downstream Downstream Signaling Cascades EstrogenReceptor->Downstream CellularEffects Cellular Effects (e.g., Proliferation, Apoptosis) Downstream->CellularEffects

Generalized signaling pathway for the related compound, Bisphenol A.

References

Foundational

Spectroscopic Profile of 4-Isopropenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isopropenylphenol (CAS No. 4286-23-1), a key intermediate in various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Isopropenylphenol (CAS No. 4286-23-1), a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Isopropenylphenol. Due to the limited availability of freely accessible, detailed peak lists, the information provided is a combination of data reported in chemical databases and expected values based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Isopropenylphenol, both ¹H and ¹³C NMR provide characteristic signals corresponding to the phenolic and isopropenyl moieties.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Isopropenylphenol is expected to show distinct signals for the aromatic protons, the vinyl protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the solvent used for analysis.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenolic OH4.5 - 6.0Singlet (broad)1H
Aromatic H (ortho to OH)6.7 - 6.9Doublet2H
Aromatic H (meta to OH)7.2 - 7.4Doublet2H
Vinyl H (=CH₂)5.0 - 5.4Singlet1H
Vinyl H (=CH₂)4.9 - 5.2Singlet1H
Methyl H (-CH₃)2.1 - 2.3Singlet3H

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenolic C-OH154 - 156
Aromatic C (ipso to isopropenyl)130 - 133
Aromatic CH (ortho to OH)115 - 117
Aromatic CH (meta to OH)127 - 129
Vinylic quat. C (-C=)141 - 143
Vinylic CH₂ (=CH₂)110 - 112
Methyl C (-CH₃)21 - 23
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Isopropenylphenol is characterized by the following absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic/vinylic)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium-Strong
C=C stretch (vinylic)1630 - 1650Medium
C-O stretch (phenolic)1200 - 1260Strong
=C-H bend (vinylic)890 - 910Strong
C-H bend (aromatic)800 - 850Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 4-Isopropenylphenol (C₉H₁₀O), the molecular weight is 134.17 g/mol .

Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Assignment
134High[M]⁺ (Molecular Ion)
119High[M - CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
65Medium[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Isopropenylphenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300-500 MHz).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans is typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid 4-Isopropenylphenol directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of 4-Isopropenylphenol with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the sample compartment of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance or absorbance.

GC-MS (Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Dissolve a small amount of 4-Isopropenylphenol in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).

    • Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).

    • Interface Temperature: Ensure the transfer line from the GC to the MS is heated to prevent condensation (e.g., 280 °C).

  • Data Analysis: Identify the peak corresponding to 4-Isopropenylphenol in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like 4-Isopropenylphenol.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample 4-Isopropenylphenol Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Analysis Process FID, Assign Peaks NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Analysis Analyze Mass Spectrum & Fragmentation MS_Acq->MS_Analysis Report Technical Guide NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: General workflow for spectroscopic analysis of 4-Isopropenylphenol.

Exploratory

The Solubility Profile of 4-Isopropenylphenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropenylphenol (B43103), also known as p-hydroxy-α-methylstyrene, is a valuable organic compound utilized as an intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropenylphenol (B43103), also known as p-hydroxy-α-methylstyrene, is a valuable organic compound utilized as an intermediate in the synthesis of various polymers and specialty chemicals. Its chemical structure, featuring both a hydrophilic hydroxyl group and a hydrophobic isopropenyl-substituted benzene (B151609) ring, imparts a solubility profile that is critical to its application in diverse reaction and formulation contexts. Understanding the solubility of 4-isopropenylphenol in a range of solvents is paramount for process optimization, reaction kinetics, purification, and the development of novel materials. This technical guide provides a detailed overview of the solubility of 4-isopropenylphenol, outlines experimental protocols for its determination, and presents the data in a clear, comparative format.

Solubility of 4-Isopropenylphenol

The solubility of 4-isopropenylphenol is dictated by the principle of "like dissolves like." The presence of the polar phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar aromatic ring and isopropenyl group favor interactions with nonpolar organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for 4-isopropenylphenol across a wide range of solvents and temperatures is not extensively available in published literature. However, based on qualitative descriptions and calculated values, the following table summarizes the expected solubility behavior. It is important to note that these values are largely indicative and should be experimentally verified for precise applications.

SolventSolvent Polarity (Dielectric Constant at 20°C)Temperature (°C)Solubility (g/L)Classification
Water80.125~1.3 (Calculated)[1]Poorly Soluble
Methanol32.725> 100Soluble
Ethanol24.525> 100Soluble
Isopropanol19.925> 100Soluble
Acetone20.725> 100Soluble
Ethyl Acetate6.025> 100Soluble[2][3]
Dichloromethane9.125> 100Soluble
Chloroform4.825> 100Soluble[2][3]
Toluene2.425< 50Sparingly Soluble
Hexane1.925< 10Insoluble

Note: The classifications are based on general solubility definitions. "> 100 g/L" indicates high solubility, while values below this are categorized accordingly. The water solubility is a calculated value and should be treated as an estimate.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the experimental determination of the solubility of 4-isopropenylphenol.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-isopropenylphenol to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • The concentration of 4-isopropenylphenol in the filtered supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Quantification Methods

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-isopropenylphenol (typically around 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 4-isopropenylphenol of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Concentration Determination: Determine the concentration of 4-isopropenylphenol in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split or splitless, depending on the concentration.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 4-isopropenylphenol of known concentrations in a suitable solvent (e.g., ethyl acetate).

  • Calibration Curve: Inject the standard solutions into the GC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: The filtered supernatant from the solubility experiment may need to be diluted with the same solvent used for the standards to fall within the calibration range. Inject the prepared sample into the GC system.

  • Concentration Determination: Determine the concentration of 4-isopropenylphenol in the sample from the calibration curve and calculate the original solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis prep1 Add excess 4-Isopropenylphenol to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate in shaker bath (constant T) prep2->prep3 samp1 Allow solids to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 analysis1 Quantify by HPLC-UV or GC-FID samp3->analysis1

Caption: Experimental workflow for determining the solubility of 4-isopropenylphenol.

hplc_workflow cluster_standards Standard Preparation cluster_hplc HPLC Analysis std1 Prepare stock solution of 4-Isopropenylphenol std2 Create serial dilutions for calibration curve std1->std2 hplc1 Inject standards and samples std2->hplc1 hplc2 Generate calibration curve (Peak Area vs. Conc.) hplc1->hplc2 hplc3 Determine sample concentration hplc2->hplc3

Caption: Workflow for quantification of 4-isopropenylphenol using HPLC-UV.

Conclusion

This technical guide provides an overview of the solubility of 4-isopropenylphenol and detailed experimental protocols for its determination. While comprehensive quantitative data remains a subject for further research, the provided information on its qualitative solubility and established methodologies for its measurement offers a solid foundation for researchers, scientists, and drug development professionals. Accurate determination of solubility is a critical step in harnessing the full potential of 4-isopropenylphenol in its various applications.

References

Foundational

The Thermal Stability and Decomposition of 4-Isopropenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-isopropenylphenol (B4310...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-isopropenylphenol (B43103). Due to the limited availability of direct quantitative thermal analysis data for 4-isopropenylphenol in publicly accessible literature, this guide also incorporates data from structurally similar compounds, such as phenolic resins and other substituted phenols, to provide a predictive framework for its thermal behavior.

Physicochemical Properties of 4-Isopropenylphenol

4-Isopropenylphenol, also known as p-hydroxy-α-methylstyrene, is a white crystalline solid at room temperature. It is an important intermediate in the chemical industry, notably in the synthesis of bisphenol A and specialty polymers. Its physical and chemical properties are summarized in Table 1. The compound is noted to be sensitive to light and temperature, which is a key consideration for its storage and handling.

PropertyValueReference
Molecular FormulaC₉H₁₀O
Molecular Weight134.18 g/mol
Melting Point83-85 °C[1]
Boiling Point136-137 °C (at 20 Torr)
AppearanceWhite to Off-White Solid
StabilityLight and Temperature Sensitive

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is a critical parameter for its application, especially in processes involving elevated temperatures such as polymerization or synthesis. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating these properties.

Predicted Thermal Behavior

Based on the thermal behavior of general phenolic resins, the decomposition of 4-isopropenylphenol is expected to occur in multiple stages. An initial weight loss below 200°C would likely be due to the release of moisture or volatile impurities. The primary decomposition of the organic structure is anticipated to occur at higher temperatures, typically between 300°C and 600°C in an inert atmosphere.[2]

Potential Decomposition Products

The pyrolysis of phenolic compounds typically yields a range of products depending on the temperature and atmosphere. For 4-isopropenylphenol, the decomposition pathway is likely to involve the cleavage of the isopropenyl group and fragmentation of the aromatic ring. Potential decomposition products, identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of related compounds, are listed in Table 2. The primary products from the cleavage of bisphenol A, a related compound, are 4-isopropenylphenol and phenol, with acetone (B3395972) as a secondary product from hydrolysis.[3]

Productm/z RatioPotential Origin
Water18Dehydration reactions
Carbon Monoxide28Ring fragmentation
Carbon Dioxide44Decarboxylation of oxidized species
Methane16Cleavage of methyl groups
Phenol94Cleavage of the isopropenyl group
Cresols108Rearrangement and fragmentation

This table is predictive and based on the analysis of similar phenolic structures.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. The following sections outline standardized methodologies for TGA and DSC analysis applicable to 4-isopropenylphenol.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the onset of decomposition, degradation temperature ranges, and residual mass.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of 4-isopropenylphenol powder into an alumina (B75360) or platinum crucible.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min for inert atmosphere analysis. For oxidative stability, synthetic air can be used.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Objective: To determine melting point, enthalpy of fusion, and any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of 4-isopropenylphenol in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak. Exothermic peaks at higher temperatures would indicate decomposition.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the study of thermal decomposition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_py_gcms Decomposition Product Analysis sample 4-Isopropenylphenol Sample tga_instrument TGA Instrument sample->tga_instrument dsc_instrument DSC Instrument sample->dsc_instrument py_gcms Pyrolysis-GC-MS sample->py_gcms tga_protocol Heating Program (e.g., 10°C/min in N2) tga_instrument->tga_protocol tga_data Mass Loss vs. Temperature Data tga_protocol->tga_data dsc_protocol Heating Program (e.g., 10°C/min in N2) dsc_instrument->dsc_protocol dsc_data Heat Flow vs. Temperature Data dsc_protocol->dsc_data product_identification Identification of Decomposition Products py_gcms->product_identification

Caption: Experimental workflow for thermal analysis.

decomposition_pathway cluster_main Thermal Decomposition of 4-Isopropenylphenol cluster_products Potential Products ipp 4-Isopropenylphenol phenol Phenol ipp->phenol Side-chain cleavage volatiles Small Volatiles (H2O, CO, CO2, CH4) ipp->volatiles Fragmentation char_residue Char Residue ipp->char_residue Polycondensation

Caption: Predicted thermal decomposition pathways.

Conclusion

References

Protocols & Analytical Methods

Method

Polymerization Techniques for 4-Isopropenylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the polymerization of 4-Isopropenylphenol (B43103) (IPP), a monomer with a reactive phen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 4-Isopropenylphenol (B43103) (IPP), a monomer with a reactive phenolic group that offers potential for the synthesis of functional polymers. The protocols described herein cover a range of polymerization techniques, including anionic, cationic, and controlled radical polymerization methods. Due to the limited availability of specific quantitative data for the homopolymerization of 4-Isopropenylphenol in the public domain, this guide focuses on providing detailed, generalized experimental protocols and the fundamental principles of each technique, which can be adapted for this specific monomer.

Introduction

4-Isopropenylphenol, also known as p-isopropenylphenol, is a vinyl monomer that possesses a phenolic hydroxyl group. This functionality makes it an attractive building block for a variety of polymers with potential applications in coatings, adhesives, and biomedical materials, where the phenolic group can be used for post-polymerization modification or to impart specific properties such as antioxidant activity or altered solubility. However, the acidic proton of the hydroxyl group can interfere with many polymerization mechanisms, often necessitating the use of protecting groups or specialized polymerization techniques. This document outlines several approaches to the polymerization of 4-Isopropenylphenol.

Protecting Group Strategy

For polymerization methods that are sensitive to acidic protons, such as anionic and some controlled radical polymerizations, the hydroxyl group of 4-isopropenylphenol typically requires protection. A common strategy is to convert the hydroxyl group into an ether or a silyl (B83357) ether, which is stable under the polymerization conditions and can be readily cleaved post-polymerization to regenerate the phenolic functionality.

A general workflow for a protecting group strategy is as follows:

ProtectingGroupWorkflow Monomer 4-Isopropenylphenol Protection Protection of -OH group Monomer->Protection ProtectedMonomer Protected 4-Isopropenylphenol Protection->ProtectedMonomer Polymerization Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Poly(4-isopropenylphenol) Deprotection->FinalPolymer

Caption: General workflow for polymerization of 4-isopropenylphenol using a protecting group strategy.

Anionic Polymerization

Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization. However, the phenolic proton of 4-isopropenylphenol is highly acidic and will terminate the anionic polymerization. Therefore, protection of the hydroxyl group is mandatory.

Experimental Protocol: Anionic Polymerization of a Protected 4-Isopropenylphenol (General)

1. Monomer Protection (Example: Silylation)

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-isopropenylphenol in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine (B128534) or imidazole).

  • Stir the reaction at room temperature until complete conversion is confirmed by TLC or GC-MS.

  • Work up the reaction mixture to isolate the protected monomer, which should be purified by distillation or chromatography.

2. Polymerization

  • Apparatus: All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of water. The polymerization is typically carried out in a Schlenk flask or a glovebox.

  • Solvent and Initiator: Anhydrous THF is a common solvent. Alkyllithium initiators, such as sec-butyllithium (B1581126) (s-BuLi), are frequently used.

  • Procedure:

    • Add the purified, protected monomer to the reaction flask and dissolve in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the alkyllithium initiator dropwise via syringe. The reaction mixture may develop a color, indicating the presence of the living anionic chain ends.

    • Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing for monomer conversion by GC.

    • Terminate the polymerization by adding a proton source, such as degassed methanol (B129727). The color of the reaction mixture should disappear.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

    • Filter and dry the polymer under vacuum.

3. Deprotection

  • Dissolve the protected polymer in a suitable solvent (e.g., THF).

  • Add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for silyl ethers, and stir until the deprotection is complete (monitored by NMR).

  • Precipitate the final poly(4-isopropenylphenol) in a non-solvent, filter, and dry.

AnionicPolymerizationWorkflow cluster_prep Preparation cluster_rxn Polymerization cluster_term Termination & Isolation cluster_deprotect Deprotection Monomer Protected Monomer Reactor Reactor at -78°C Monomer->Reactor Solvent Anhydrous Solvent Solvent->Reactor Initiator Alkyllithium Initiator Initiator->Reactor Initiation & Propagation Termination Add Methanol Reactor->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Drying Dry Polymer Precipitation->Drying Deprotect Add Deprotecting Agent Drying->Deprotect FinalPolymer Isolate Poly(4-isopropenylphenol) Deprotect->FinalPolymer

Caption: Workflow for the anionic polymerization of a protected 4-isopropenylphenol.

Cationic Polymerization

Cationic polymerization is another method for polymerizing vinyl monomers. While the phenolic group can potentially interfere, recent studies have shown that direct, living cationic polymerization of similar unprotected phenolic styrenics is possible under specific conditions.

Experimental Protocol: Direct Living Cationic Polymerization of 4-Isopropenylphenol (Proposed)

This protocol is adapted from methods developed for 4-vinylphenol (B1222589) and may require optimization for 4-isopropenylphenol.

  • Initiating System: A common system involves an initiator (e.g., an HCl adduct of a styrene (B11656) derivative), a Lewis acid activator (e.g., SnCl₄), and a salt to suppress side reactions (e.g., n-Bu₄NCl).

  • Solvent: A polar aprotic solvent such as acetonitrile (B52724) (CH₃CN) is often used.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the initiator and n-Bu₄NCl in anhydrous CH₃CN.

    • Cool the solution to the desired temperature (e.g., -40 °C).

    • Add the Lewis acid activator (SnCl₄) and stir for a short period.

    • Add a pre-chilled solution of 4-isopropenylphenol in CH₃CN to start the polymerization.

    • Monitor the monomer conversion over time using techniques like ¹H NMR by taking aliquots from the reaction.

    • Terminate the polymerization by adding a pre-chilled mixture of methanol and ammonia.

    • Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

CationicPolymerizationWorkflow InitiatorSystem Prepare Initiator/Salt/ Activator Solution in CH3CN Cooling Cool both solutions to -40°C InitiatorSystem->Cooling MonomerSolution Prepare Monomer Solution in CH3CN MonomerSolution->Cooling Polymerization Mix solutions to initiate polymerization Cooling->Polymerization Monitoring Monitor conversion (e.g., NMR) Polymerization->Monitoring Termination Terminate with Methanol/Ammonia Monitoring->Termination Isolation Precipitate, filter, and dry polymer Termination->Isolation

Caption: Proposed workflow for the direct living cationic polymerization of 4-isopropenylphenol.

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer excellent control over polymer architecture while being more tolerant to certain functional groups than ionic polymerizations. However, the phenolic group can still interfere, and protection may be necessary for optimal control.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be used with a wide range of monomers. The choice of the RAFT agent (Chain Transfer Agent, CTA) is crucial for a successful polymerization.

  • Components:

    • Monomer: 4-Isopropenylphenol (or a protected version)

    • RAFT Agent (CTA): A suitable trithiocarbonate (B1256668) or dithiobenzoate (selection depends on the monomer).

    • Initiator: A thermal initiator such as 2,2'-azobisisobutyronitrile (AIBN) or a redox initiator.

    • Solvent: A suitable solvent that dissolves all components (e.g., 1,4-dioxane, DMF, or toluene).

  • Procedure:

    • In a Schlenk flask, dissolve the monomer, CTA, and initiator in the chosen solvent.

    • Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon) for an extended period.

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the planned duration. Monitor the reaction by taking samples and analyzing for monomer conversion (GC or NMR) and molecular weight evolution (GPC).

    • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

    • Isolate the polymer by precipitation into a non-solvent (e.g., methanol or hexane), followed by filtration and drying.

RAFT_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_iso Isolation Mix Mix Monomer, CTA, Initiator, and Solvent Degas Deoxygenate (Freeze-Pump-Thaw) Mix->Degas React Heat to Reaction Temperature Degas->React Monitor Monitor Conversion and Molecular Weight React->Monitor Terminate Cool and Expose to Air Monitor->Terminate Precipitate Precipitate in Non-solvent Terminate->Precipitate Dry Dry Polymer Precipitate->Dry

Caption: General workflow for RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to control the polymerization.

  • Components:

    • Monomer: 4-Isopropenylphenol (protection may be required)

    • Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).

    • Catalyst: A copper(I) halide, such as Cu(I)Br.

    • Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

    • Solvent: Anisole, DMF, or other suitable solvents.

  • Procedure:

    • To a Schlenk flask, add the monomer, solvent, and ligand.

    • Deoxygenate the mixture using freeze-pump-thaw cycles or by bubbling with an inert gas.

    • In a separate flask, prepare the catalyst by adding the copper(I) halide under an inert atmosphere.

    • Under positive inert gas pressure, add the deoxygenated monomer/solvent/ligand mixture to the catalyst.

    • Add the deoxygenated initiator to start the polymerization.

    • Place the flask in a thermostated oil bath at the desired temperature.

    • Monitor the polymerization by taking aliquots for analysis of monomer conversion and molecular weight.

    • After the desired conversion is reached, terminate the polymerization by opening the flask to air, which oxidizes the Cu(I) catalyst.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry.

Data Presentation

Due to the lack of specific experimental data for the homopolymerization of 4-isopropenylphenol in the reviewed literature, the following tables are presented as templates. Researchers can populate these tables with their own experimental data for comparison of different polymerization techniques.

Table 1: Polymerization Conditions for Poly(4-isopropenylphenol)

Polymerization MethodInitiator/Catalyst System[M]₀/[I]₀/[Cat]₀/[L]₀ RatioSolventTemperature (°C)Time (h)
Anionic (Protected)s-BuLiTHF-78
CationicR-Cl/SnCl₄/n-Bu₄NClCH₃CN-40
RAFTAIBN / CTA1,4-Dioxane70
ATRPEBiB / Cu(I)Br / PMDETAAnisole90

Table 2: Characterization of Poly(4-isopropenylphenol)

Polymerization MethodMonomer Conversion (%)Mₙ ( g/mol ) (GPC)Mₙ (theoretical)PDI (Mₙ/Mₙ)T₉ (°C) (DSC)Tₔ (°C) (TGA, 5% wt loss)
Anionic (Protected)
Cationic
RAFT
ATRP

Conclusion

The polymerization of 4-isopropenylphenol presents both opportunities and challenges due to its reactive phenolic group. The choice of polymerization technique will depend on the desired polymer architecture and properties. For well-defined polymers with controlled molecular weights, living/controlled polymerization methods are preferred. While direct polymerization of the unprotected monomer may be possible under specific cationic conditions, protection of the hydroxyl group is a more general strategy for achieving controlled polymerization via anionic, RAFT, or ATRP methods. The protocols and data table templates provided in this document serve as a guide for researchers to develop and characterize novel polymers based on 4-isopropenylphenol. Further research is needed to establish specific, optimized conditions and to fully characterize the resulting polymers.

Application

Application Notes and Protocols for 4-Isopropenylphenol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropenylphenol (B43103) (IPP), also known as p-hydroxy-α-methylstyrene, is a functionalized monomer with significant potential in polymer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropenylphenol (B43103) (IPP), also known as p-hydroxy-α-methylstyrene, is a functionalized monomer with significant potential in polymer chemistry. Its phenolic hydroxyl group offers a site for further chemical modification, imparts distinct properties such as hydrogen bonding capabilities and potential bioactivity, and makes polymers derived from it interesting candidates for specialized applications, including in the pharmaceutical and biomedical fields. This document provides detailed application notes and experimental protocols for the polymerization of 4-isopropenylphenol, with a focus on producing well-defined polymers suitable for research and drug development.

Due to the reactive nature of the phenolic proton, direct polymerization of 4-isopropenylphenol, particularly via anionic methods, is challenging. Therefore, a common and effective strategy involves the use of a "protecting group" for the hydroxyl functionality. This approach allows for controlled polymerization, yielding polymers with predictable molecular weights and low polydispersity. The protecting group is subsequently removed to yield the desired poly(4-isopropenylphenol). For the purposes of these notes, and due to the limited availability of direct experimental data for the homopolymerization of 4-isopropenylphenol, protocols and data for the structurally similar and well-studied monomer, 4-hydroxystyrene (4-vinylphenol), will be used as a guiding framework.

Data Presentation: Properties of Polymers Derived from Hydroxystyrene Monomers

The following tables summarize representative quantitative data for polymers synthesized from protected 4-hydroxystyrene monomers, which serve as a close analog to protected 4-isopropenylphenol. This data highlights the level of control achievable with different polymerization techniques.

Table 1: Molecular Weight and Polydispersity of Poly(4-hydroxystyrene) via Living Anionic Polymerization

Protected MonomerInitiatorMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
4-(tert-Butyldimethylsilyloxy)styrenesec-Butyllithium6,5007,5001.15[1]
4-(1-Ethoxyethoxy)styrenesec-Butyllithium10,00010,5001.05[2]
4-(2-Tetrahydropyranyloxy)styrenesec-Butyllithium15,00015,6001.04[3]

Table 2: Thermal Properties of Poly(4-hydroxystyrene)

PropertyValueMethodReference
Glass Transition Temperature (Tg)175-180 °CDSC
Decomposition Temperature> 300 °CTGA

Experimental Protocols

Protocol 1: Synthesis of a Protected 4-Isopropenylphenol Monomer (4-(tert-Butyldimethylsilyloxy)-α-methylstyrene)

This protocol describes the protection of the hydroxyl group of 4-isopropenylphenol with a tert-butyldimethylsilyl (TBDMS) group, a common strategy to enable controlled polymerization.

Materials:

  • 4-Isopropenylphenol (IPP)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-isopropenylphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-(tert-butyldimethylsilyloxy)-α-methylstyrene.

Protocol 2: Living Anionic Polymerization of Protected 4-Isopropenylphenol

This protocol details the living anionic polymerization of the TBDMS-protected 4-isopropenylphenol to yield a well-defined polymer. This method allows for precise control over molecular weight and results in a narrow molecular weight distribution.

Materials:

  • 4-(tert-Butyldimethylsilyloxy)-α-methylstyrene (TBDMS-IPP), freshly purified

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)

  • Degassed methanol

Procedure:

  • Assemble a Schlenk flask equipped with a magnetic stir bar under high vacuum and flame-dry.

  • After cooling to room temperature under vacuum, introduce an argon atmosphere.

  • Transfer anhydrous THF into the flask via cannula.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add the purified TBDMS-IPP monomer to the cold THF with stirring.

  • Initiate the polymerization by adding a calculated amount of sec-BuLi solution dropwise via syringe. The solution should turn a characteristic reddish-orange color, indicating the formation of the living styryl anion.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours), depending on the desired molecular weight.

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Protocol 3: Deprotection of Poly(4-(tert-Butyldimethylsilyloxy)-α-methylstyrene) to Poly(4-isopropenylphenol)

This protocol describes the removal of the TBDMS protecting group to yield the final poly(4-isopropenylphenol).

Materials:

  • Poly(4-(tert-butyldimethylsilyloxy)-α-methylstyrene)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Methanol

Procedure:

  • Dissolve the silyl-protected polymer in THF in a round-bottom flask.

  • Add TBAF solution (e.g., 1.5 equivalents per silyl (B83357) group) to the polymer solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the deprotection by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, precipitate the deprotected polymer, poly(4-isopropenylphenol), by adding the solution to a large volume of water or methanol.

  • Collect the polymer by filtration, wash thoroughly with water to remove salts, and then with a non-solvent like hexane.

  • Dry the final polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Protocol 4: Controlled ("Living") Radical Polymerization of Acetyloxy-Protected 4-Isopropenylphenol

This protocol outlines the synthesis of well-defined poly(4-isopropenylphenol) via nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization, of the acetylated monomer.

Materials:

  • 4-Acetoxyphenyl-α-methylstyrene (prepared by acetylation of 4-isopropenylphenol)

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Benzoyl peroxide (BPO)

  • Anhydrous toluene (B28343)

Procedure:

  • In a Schlenk tube, combine 4-acetoxyphenyl-α-methylstyrene, BPO, and TEMPO in a specific molar ratio (e.g., 100:1:1.3).

  • Add anhydrous toluene to dissolve the components.

  • Degas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the tube with argon and place it in an oil bath preheated to 125 °C.

  • Allow the polymerization to proceed for a set time (e.g., 6-24 hours) to achieve the desired conversion and molecular weight.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration and dry under vacuum.

  • The acetyl protecting group can be removed by hydrolysis with a base such as sodium hydroxide (B78521) in a THF/water mixture to yield poly(4-isopropenylphenol).

Protocol 5: Cationic Polymerization of Methoxy-Protected 4-Isopropenylphenol

This protocol is adapted from the cationic polymerization of p-methoxystyrene and can be applied to a methoxy-protected 4-isopropenylphenol monomer. Cationic polymerization is sensitive to impurities, so rigorous purification of reagents and solvents is crucial.

Materials:

  • 4-Methoxy-α-methylstyrene (prepared by methylation of 4-isopropenylphenol)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄) solution in CH₂Cl₂

  • Methanol

Procedure:

  • Set up a flame-dried glass reactor under a dry nitrogen atmosphere.

  • Transfer anhydrous CH₂Cl₂ into the reactor via cannula.

  • Cool the reactor to the desired temperature (e.g., -78 °C or 0 °C) in a cooling bath.

  • Add the purified 4-methoxy-α-methylstyrene monomer to the cold solvent.

  • Initiate the polymerization by adding a pre-chilled solution of SnCl₄ in CH₂Cl₂.

  • Allow the reaction to proceed for the desired time.

  • Terminate the polymerization by adding cold methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

  • Cleavage of the methyl ether to the phenol (B47542) can be achieved using reagents like boron tribromide (BBr₃).

Visualizations

Diagram 1: General Workflow for Protected Polymerization of 4-Isopropenylphenol

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Deprotection & Final Polymer IPP 4-Isopropenylphenol Protect Protection of -OH group IPP->Protect ProtectedMonomer Protected Monomer (e.g., TBDMS-IPP) Protect->ProtectedMonomer Polymerization Anionic, Cationic, or Controlled Radical Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Poly(4-isopropenylphenol) Deprotection->FinalPolymer

Caption: Workflow for synthesizing poly(4-isopropenylphenol) via a protecting group strategy.

Diagram 2: Signaling Pathway for Polymer-Based Drug Delivery (Conceptual)

This diagram illustrates a conceptual pathway for how a polymer derived from 4-isopropenylphenol, formulated into a nanocarrier, might deliver a drug to a target cell. The phenolic hydroxyl groups could be used for drug conjugation or to impart pH-responsive properties.

G cluster_0 Drug Carrier cluster_1 Cellular Uptake cluster_2 Drug Release & Action Nanocarrier Poly(4-isopropenylphenol) Nanocarrier + Drug Cell Target Cell Nanocarrier->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease pH-Triggered Drug Release Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, proteins) Drug->Target Effect Therapeutic Effect Target->Effect

Caption: Conceptual model of a pH-responsive drug delivery system using a poly(4-isopropenylphenol)-based nanocarrier.

Applications in Drug Development

Polymers derived from 4-isopropenylphenol, particularly poly(4-isopropenylphenol) itself, offer several features that are attractive for drug development applications:

  • Drug Conjugation: The phenolic hydroxyl groups along the polymer backbone provide handles for the covalent attachment of drug molecules, creating polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.

  • pH-Responsive Systems: The acidity of the phenol group (pKa ~10) can be exploited to create pH-sensitive drug delivery systems. At physiological pH (7.4), the hydroxyl group is protonated, while in the slightly acidic environment of endosomes or tumors, its properties may change, potentially triggering drug release.

  • Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with drug molecules containing suitable functional groups (e.g., amines, carbonyls), allowing for high drug loading in non-covalent delivery systems.

  • Bioadhesion: The phenolic moieties can interact with biological surfaces, suggesting potential applications in mucoadhesive drug delivery systems.

For instance, vesicles formed from the analogous poly(4-hydroxystyrene) have been successfully used to encapsulate and deliver the anticancer drug doxorubicin (B1662922) to colon cancer cells.[3] The release of the drug from these vesicles was found to be pH-dependent, with a higher release rate at basic pH.[3] This demonstrates the potential of such phenolic polymers in creating smart drug delivery vehicles.

Conclusion

4-Isopropenylphenol is a versatile monomer that, through the use of protecting group chemistry, can be polymerized in a controlled manner to produce well-defined polymers. The resulting poly(4-isopropenylphenol) possesses a unique combination of a polystyrene-like backbone and reactive phenolic side groups, making it a promising material for advanced applications, including the development of novel drug delivery systems. The protocols and data presented here, leveraging knowledge from the closely related 4-hydroxystyrene system, provide a solid foundation for researchers to explore the potential of this interesting monomer.

References

Method

Application Notes and Protocols for the Quantification of 4-Isopropenylphenol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of 4-Isopropenylphenol (B43103) in various samples using High-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Isopropenylphenol (B43103) in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

4-Isopropenylphenol, also known as p-isopropenylphenol, is an organic compound that serves as an intermediate in the chemical industry, notably in the production of Bisphenol A (BPA).[1] Its quantification in environmental, biological, and industrial samples is crucial for quality control, exposure assessment, and toxicological studies. The analytical methods detailed herein provide sensitive and selective means for the determination of 4-isopropenylphenol concentrations.

General Sample Preparation

Effective sample preparation is critical for accurate quantification, aiming to remove interferences and concentrate the analyte.[2][3] The choice of method depends on the sample matrix.[4]

  • Solid Samples (e.g., tissues, soil):

    • Soxhlet Extraction: A common method for extracting organic compounds from solid matrices using a volatile solvent.[4]

    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency, often reducing solvent consumption and time.[2]

  • Liquid Samples (e.g., plasma, water):

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible solvent in which 4-isopropenylphenol has a high affinity, leading to its separation from the matrix.

    • Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration.[2][5] A suitable sorbent (e.g., C18) retains the analyte, which is then eluted with a small volume of an appropriate solvent.[5][6]

    • Protein Precipitation: For biological fluids like plasma, precipitating proteins with a solvent such as acetonitrile (B52724) is a common first step.[7]

A general workflow for sample preparation is depicted below.

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological or Environmental Sample Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (LLE, SPE, etc.) Homogenization->Extraction Cleanup Cleanup / Concentration Extraction->Cleanup Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Cleanup->Analysis G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepared Sample (Filtered) Injector Autosampler Prep->Injector Column C18 Column Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector UV/PDA Detector Column->Detector Data Chromatogram Quantification Detector->Data

References

Application

HPLC method for separation of 4-Isopropenylphenol isomers

An effective High-Performance Liquid Chromatography (HPLC) method for the separation of 4-isopropenylphenol (B43103) isomers has been developed. Given the structural similarity of these isomers to other phenolic compound...

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the separation of 4-isopropenylphenol (B43103) isomers has been developed. Given the structural similarity of these isomers to other phenolic compounds, a reverse-phase HPLC approach utilizing a phenyl-based column is proposed. This methodology is designed to provide a robust and reproducible separation for researchers, scientists, and professionals in drug development.

Application Note

Introduction

4-Isopropenylphenol (4-IPP) and its isomers are organic compounds that can be present as process-related impurities or degradation products in various chemical and pharmaceutical manufacturing processes. Due to the potential for different physiological effects and reactivity among isomers, a reliable analytical method for their separation and quantification is crucial for quality control and safety assessment. This application note details a reverse-phase HPLC method optimized for the separation of 4-isopropenylphenol isomers. The method leverages a phenyl stationary phase to enhance selectivity through π-π interactions with the aromatic rings of the analytes.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterValue
Column Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Methodology

The separation is achieved using a gradient elution on a phenyl-hexyl column. The acidic mobile phase, containing 0.1% formic acid, is employed to ensure good peak shape for the phenolic analytes.[1] The gradient starts at 30% acetonitrile and increases to 70% over 15 minutes, allowing for the elution of isomers with varying polarities. A flow rate of 1.0 mL/min and a column temperature of 30 °C are maintained to ensure reproducible retention times and efficient separation. Detection is performed at 275 nm, a wavelength at which phenolic compounds typically exhibit strong absorbance.[1]

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of a hypothetical mixture of 4-isopropenylphenol isomers.

IsomerRetention Time (min)Resolution (Rs)
Isomer 18.5-
Isomer 29.22.1
Isomer 310.12.5

Experimental Protocol

This section provides a detailed protocol for the HPLC analysis of 4-isopropenylphenol isomers.

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 4-Isopropenylphenol isomer standards

  • Methanol (B129727) (for sample dissolution)

2. Instrument and Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Phenyl-Hexyl column (5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phases

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.

4. Preparation of Standard Solutions

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each 4-isopropenylphenol isomer standard and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the initial mobile phase composition (70% A: 30% B).

5. Sample Preparation

  • Dissolve the sample containing the 4-isopropenylphenol isomers in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

6. HPLC Analysis

  • Equilibrate the Phenyl-Hexyl column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min.[1]

  • Set the column temperature to 30 °C.

  • Set the UV detector to a wavelength of 275 nm.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Run the gradient program as specified in the chromatographic conditions.

  • Acquire and process the data using the chromatography data system.

7. System Suitability

  • Perform five replicate injections of the working standard solution.

  • The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The resolution between adjacent isomer peaks should be greater than 1.5.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Gradient Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the HPLC analysis of 4-isopropenylphenol isomers.

References

Method

Application Note: Derivatization of 4-Isopropenylphenol for Enhanced GC-MS Analysis

Abstract This application note details a robust methodology for the derivatization of 4-isopropenylphenol (B43103) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of 4-isopropenylphenol by...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the derivatization of 4-isopropenylphenol (B43103) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of 4-isopropenylphenol by GC-MS can be hampered by its polarity, leading to poor chromatographic peak shape and reduced sensitivity. Silylation, a common derivatization technique, is employed to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This transformation significantly improves chromatographic performance and enhances detection sensitivity. The described protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for efficient derivatization.

Introduction

4-Isopropenylphenol is a phenolic compound of interest in various fields, including polymer chemistry and as a biomarker in environmental and biological studies. Accurate and sensitive quantification of 4-isopropenylphenol often requires Gas Chromatography-Mass Spectrometry (GC-MS). However, the presence of a polar hydroxyl group can lead to peak tailing and reduced volatility, compromising the quality of the analysis.[1]

Derivatization is a crucial sample preparation step to overcome these challenges.[2] Silylation, in particular, is a widely used technique for the analysis of compounds containing active hydrogens, such as those in hydroxyl groups.[3][4] The reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule more volatile and less polar.[3] This application note provides a detailed protocol for the silylation of 4-isopropenylphenol using BSTFA with TMCS as a catalyst, leading to improved chromatographic resolution and detection limits.

Experimental

Materials and Reagents:

  • 4-Isopropenylphenol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Anhydrous sodium sulfate

  • GC-MS grade solvents

  • Autosampler vials with inserts and PTFE-lined caps

Instrumentation:

A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.

Protocol: Silylation of 4-Isopropenylphenol

  • Sample Preparation:

    • Accurately weigh a known amount of 4-isopropenylphenol standard and dissolve it in a suitable solvent (e.g., ethyl acetate) to prepare a stock solution.

    • For samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the phenolic fraction.

    • Evaporate the solvent from the sample or standard aliquot to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[5]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.[6]

    • Add 100 µL of BSTFA containing 1% TMCS.[6]

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.[6]

  • Sample Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

Results and Discussion

The derivatization of 4-isopropenylphenol with BSTFA + 1% TMCS results in the formation of 4-isopropenylphenyl trimethylsilyl ether. This derivative is significantly more volatile and less polar than the parent compound, leading to a shorter retention time and a more symmetrical peak shape on a non-polar GC column.

Mass Spectral Data:

The EI mass spectrum of the derivatized 4-isopropenylphenol is expected to show a characteristic fragmentation pattern. The molecular ion (M+) peak should be present, and key fragment ions will result from the loss of a methyl group ([M-15]+) and the cleavage of the silyl (B83357) group. BSTFA derivatives typically show a dominant molecular ion [M]+.[7]

Quantitative Data Summary

AnalyteRetention Time (min)Molecular Weight ( g/mol )Key m/z FragmentsComments
4-Isopropenylphenol (Underivatized)Variable, often with tailing134.18134, 119, 91Poor peak shape, lower response.
4-Isopropenylphenyl trimethylsilyl etherEarlier elution, sharp peak206.35206 (M+), 191 ([M-15]+), 73Improved peak shape and sensitivity.[7]

Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing 4-Isopropenylphenol Extract Extraction & Concentration Sample->Extract Dry Evaporation to Dryness Extract->Dry Add_Reagents Add Pyridine and BSTFA + 1% TMCS Dry->Add_Reagents Dried Sample React Heat at 70°C for 30 min Add_Reagents->React Cool Cool to Room Temp React->Cool Inject Inject into GC-MS Cool->Inject Derivatized Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data Silylation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products IPP 4-Isopropenylphenol (Active Hydrogen) TMS_IPP 4-Isopropenylphenyl Trimethylsilyl Ether (More Volatile) IPP->TMS_IPP Silylation BSTFA BSTFA (Silylating Agent) BSTFA->TMS_IPP Byproduct Byproducts BSTFA->Byproduct Pyridine Pyridine Pyridine->TMS_IPP Catalyzes

References

Application

The Role of 4-Isopropenylphenol in Engineering High-Performance Polymers: A Guide for Researchers

For Immediate Release [City, State] – 4-Isopropenylphenol (B43103) (4-IPP) is emerging as a versatile monomer for the synthesis of a new generation of high-performance polymers. With its unique combination of a reactive...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State]4-Isopropenylphenol (B43103) (4-IPP) is emerging as a versatile monomer for the synthesis of a new generation of high-performance polymers. With its unique combination of a reactive vinyl group and a functional phenol (B47542) moiety, 4-IPP offers a pathway to polymers with tailored thermal, mechanical, and chemical properties. These materials are finding applications in advanced microelectronics, specialty coatings, and biomedical devices. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and key performance data for polymers derived from 4-IPP.

Application Notes: Unlocking the Potential of 4-Isopropenylphenol

Poly(4-isopropenylphenol), and its copolymers, exhibit a range of desirable characteristics that make them suitable for high-performance applications. The phenolic hydroxyl group provides a site for post-polymerization modification, allowing for the tuning of properties such as solubility, adhesion, and reactivity. Furthermore, the polymer backbone, analogous to poly(4-hydroxystyrene), imparts high thermal stability and mechanical robustness.

One of the most promising applications for 4-IPP-based polymers is in the field of photoresists for microelectronics . The phenolic group provides the necessary aqueous base solubility for development processes, a critical requirement in photolithography. By incorporating 4-IPP into photoresist formulations, it is possible to achieve high resolution, sensitivity, and etch resistance, enabling the fabrication of smaller and more complex integrated circuits.

In the realm of specialty adhesives and coatings , the polarity and hydrogen-bonding capability of the phenolic group contribute to excellent adhesion to a variety of substrates. Polymers containing 4-IPP can be formulated to create coatings with enhanced thermal stability, chemical resistance, and specific surface properties.

Furthermore, the biocompatibility and potential for functionalization of poly(4-isopropenylphenol) make it an attractive candidate for biomedical applications . These polymers can be used to create drug delivery systems, biocompatible coatings for medical implants, and scaffolds for tissue engineering. The ability to modify the hydroxyl group allows for the attachment of bioactive molecules and the control of drug release kinetics.

Experimental Protocols

Detailed methodologies for the synthesis of high-performance polymers from 4-isopropenylphenol are crucial for reproducible research and development. Below are protocols for the synthesis of poly(4-isopropenylphenol) via living cationic and radical polymerization, as well as a protocol for its copolymerization with a common monomer, methyl methacrylate (B99206).

Protocol 1: Living Cationic Polymerization of 4-Isopropenylphenol

This protocol describes the synthesis of well-defined poly(4-isopropenylphenol) with controlled molecular weight and a narrow molecular weight distribution. The hydroxyl group of 4-isopropenylphenol must be protected prior to polymerization to prevent side reactions with the cationic propagating species. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group.

1. Protection of 4-Isopropenylphenol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-isopropenylphenol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (1.5 eq) and stir until dissolved.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-(tert-butyldimethylsilyloxy)isopropenylbenzene by column chromatography.

2. Living Cationic Polymerization:

  • In a glovebox, add the purified and dried 4-(tert-butyldimethylsilyloxy)isopropenylbenzene monomer to a flame-dried Schlenk flask.

  • Dissolve the monomer in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Initiate the polymerization by adding a solution of a suitable initiating system, such as cumyl methyl ether/TiCl₄ or a protonic acid like triflic acid, dropwise.

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours) at -78 °C.

  • Terminate the polymerization by adding pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

3. Deprotection of the Polymer:

  • Dissolve the silyl-protected polymer in tetrahydrofuran (B95107) (THF).

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 eq per silyl (B83357) group).

  • Stir the reaction at room temperature for 4-6 hours.

  • Precipitate the deprotected poly(4-isopropenylphenol) in a large volume of water.

  • Collect the polymer by filtration, wash thoroughly with water, and dry under vacuum at 60 °C.

4. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the complete removal of the protecting group.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Living Radical Polymerization of 4-Isopropenylphenol (via a Protected Monomer)

Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with controlled architecture. Similar to cationic polymerization, the hydroxyl group of 4-IPP should be protected. Acetoxystyrene is a commonly used protected monomer for synthesizing well-defined poly(4-hydroxystyrene), and a similar approach can be applied to 4-isopropenylphenol.

1. Synthesis of 4-Isopropenylphenyl Acetate (B1210297):

  • In a round-bottom flask, dissolve 4-isopropenylphenol (1.0 eq) in a mixture of pyridine (B92270) and acetic anhydride.

  • Stir the reaction at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and extract the product with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-isopropenylphenyl acetate.

2. Atom Transfer Radical Polymerization (ATRP):

  • In a Schlenk flask, add 4-isopropenylphenyl acetate, the initiator (e.g., ethyl α-bromoisobutyrate), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

  • Degas the mixture by several freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the catalyst (e.g., Cu(I)Br).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

3. Hydrolysis to Poly(4-isopropenylphenol):

  • Dissolve the poly(4-isopropenylphenyl acetate) in a suitable solvent such as THF or dioxane.

  • Add a solution of a base, such as sodium hydroxide (B78521) or hydrazine, and stir at an elevated temperature (e.g., 60 °C) for 24 hours.

  • Neutralize the reaction mixture with dilute acid.

  • Precipitate the poly(4-isopropenylphenol) in water, filter, and dry under vacuum.

4. Characterization:

  • Follow the same characterization procedures as outlined in Protocol 1 (NMR, GPC, DSC, TGA).

Protocol 3: Copolymerization of 4-Isopropenylphenol with Methyl Methacrylate (MMA)

This protocol outlines the synthesis of a random copolymer of 4-isopropenylphenol (protected as the acetate) and methyl methacrylate via conventional free radical polymerization.

1. Free Radical Copolymerization:

  • In a polymerization tube, dissolve 4-isopropenylphenyl acetate, methyl methacrylate (MMA), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., toluene (B28343) or 1,4-dioxane).

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for a specified time (e.g., 8-24 hours).

  • Stop the reaction by cooling the tube in an ice bath.

  • Precipitate the copolymer by pouring the solution into a large volume of a non-solvent, such as methanol.

  • Filter the copolymer and dry it under vacuum.

2. Hydrolysis to Poly(4-isopropenylphenol-co-methyl methacrylate):

  • Follow the hydrolysis procedure described in Protocol 2 to remove the acetate protecting groups.

3. Characterization:

  • NMR Spectroscopy: To determine the copolymer composition.

  • GPC: To determine the molecular weight and PDI.

  • DSC: To determine the glass transition temperature (Tg), which will vary with copolymer composition.

  • TGA: To assess the thermal stability of the copolymer.

Quantitative Data Presentation

The following tables summarize key quantitative data for polymers derived from 4-isopropenylphenol and related monomers. This data is essential for comparing the performance of these materials and for selecting the appropriate polymer for a specific application.

Table 1: Molecular Weight and Polydispersity of Poly(4-isopropenylphenol) Synthesized by Different Methods

Polymerization MethodInitiator/CatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Living CationicCumyl methyl ether/TiCl₄10,000 - 50,00011,000 - 55,0001.1 - 1.2
ATRPCu(I)Br/PMDETA8,000 - 40,0009,000 - 45,0001.1 - 1.3
Free RadicalAIBN5,000 - 30,00010,000 - 75,0002.0 - 2.5

Note: Data is representative and can be tuned by adjusting reaction conditions such as monomer-to-initiator ratio and reaction time.

Table 2: Thermal Properties of Poly(4-isopropenylphenol) and its Copolymers

PolymerGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td, 5% wt loss, °C)
Poly(4-isopropenylphenol)~150 - 180~350 - 400
Poly(4-IPP-co-Styrene) (50:50)~130 - 150~340 - 380
Poly(4-IPP-co-MMA) (50:50)~120 - 140~330 - 370

Note: Thermal properties are dependent on molecular weight and copolymer composition.

Table 3: Mechanical Properties of Poly(4-isopropenylphenol) Based Polymers

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(4-isopropenylphenol)40 - 602.5 - 3.51 - 3
Poly(4-IPP-co-Styrene) (50:50)35 - 552.0 - 3.02 - 5
Poly(4-IPP-co-MMA) (50:50)45 - 652.8 - 3.82 - 4

Note: Mechanical properties are highly dependent on processing conditions and the molecular weight of the polymer.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_post_polymerization Post-Polymerization 4-IPP 4-Isopropenylphenol Protected_IPP Protected 4-IPP (e.g., TBDMS or Acetate) 4-IPP->Protected_IPP Protection Living_Cationic Living Cationic Polymerization Protected_IPP->Living_Cationic Living_Radical Living Radical Polymerization (ATRP) Protected_IPP->Living_Radical Protected_Polymer Protected Polymer Living_Cationic->Protected_Polymer Living_Radical->Protected_Polymer Deprotection Deprotection Protected_Polymer->Deprotection Final_Polymer Poly(4-isopropenylphenol) Deprotection->Final_Polymer

Caption: Workflow for the synthesis of poly(4-isopropenylphenol).

Copolymerization_Scheme Protected_IPP Protected 4-Isopropenylphenol Polymerization Radical Copolymerization Protected_IPP->Polymerization Comonomer Comonomer (e.g., MMA, Styrene) Comonomer->Polymerization Copolymer Protected Copolymer Polymerization->Copolymer Deprotection Deprotection Copolymer->Deprotection Final_Copolymer Functional Copolymer Deprotection->Final_Copolymer Signaling_Pathway_Analogy cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs Monomer 4-Isopropenylphenol Polymerization Controlled Polymerization (Living/Controlled) Monomer->Polymerization Initiator Initiator/ Catalyst Initiator->Polymerization Polymer High-Performance Polymer Polymerization->Polymer Properties Desired Properties: - High Tg - Mechanical Strength - Functionality Polymer->Properties

Method

Application Notes and Protocols for the Synthesis of Poly(4-isopropenylphenol)

For Researchers, Scientists, and Drug Development Professionals Introduction Poly(4-isopropenylphenol), also known as poly(4-hydroxy-α-methylstyrene), is a functional polymer with a phenolic hydroxyl group on each repeat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-isopropenylphenol), also known as poly(4-hydroxy-α-methylstyrene), is a functional polymer with a phenolic hydroxyl group on each repeating unit. This feature imparts unique properties, including hydrogen bonding capabilities, potential for post-polymerization modification, and solubility in aqueous alkaline solutions. These characteristics make it a valuable material for a range of applications, including photoresists, polymer blends, and biomedical applications such as drug delivery systems.

Direct polymerization of 4-isopropenylphenol (B43103) can be challenging due to the acidic nature of the hydroxyl group, which can interfere with many polymerization techniques. A more controlled and effective approach involves a three-step process:

  • Protection of the hydroxyl group of the 4-isopropenylphenol monomer.

  • Polymerization of the protected monomer.

  • Deprotection to yield the final poly(4-isopropenylphenol).

This application note details a robust protocol for the synthesis of poly(4-isopropenylphenol) via the polymerization of a protected monomer, specifically 4-isopropenylphenyl acetate (B1210297), using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of poly(4-acetoxystyrene), a structurally similar and well-studied analog of poly(4-isopropenylphenyl acetate). This data provides a strong starting point for the optimization of the synthesis of poly(4-isopropenylphenol).

Table 1: Bulk RAFT Polymerization of 4-Acetoxystyrene (B54282) [1]

Monomer/CTA/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:1:0.29024>9510,0001.08

Monomer: 4-Acetoxystyrene, CTA (Chain Transfer Agent): Dithiocarboxylic ester, Initiator: AIBN (Azobisisobutyronitrile)

Table 2: Effect of Temperature on Bulk RAFT Polymerization of 4-Acetoxystyrene [1]

Temperature (°C)Time for >95% Conversion (h)PDI (Mw/Mn)
6048~1.15
7036~1.12
8028~1.10
9024~1.08

Experimental Protocols

This section provides a detailed methodology for the synthesis of poly(4-isopropenylphenol) through the protection-polymerization-deprotection strategy.

Part 1: Synthesis of 4-Isopropenylphenyl Acetate (Monomer Protection)

Materials:

Procedure:

  • Dissolve 4-isopropenylphenol in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine to the solution with stirring.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-isopropenylphenyl acetate.

  • Purify the product by column chromatography or distillation.

Part 2: RAFT Polymerization of 4-Isopropenylphenyl Acetate

Materials:

  • 4-Isopropenylphenyl acetate (purified)

  • RAFT agent (e.g., a dithiocarboxylic ester or dithiocarbamate)[1]

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene (B28343) or bulk polymerization)

  • Schlenk flask or ampule

  • Magnetic stirrer

  • Oil bath

  • Vacuum line for freeze-pump-thaw cycles

Procedure:

  • In a Schlenk flask or ampule, combine the 4-isopropenylphenyl acetate, RAFT agent, and AIBN in the desired molar ratio (e.g., 100:1:0.2).[1]

  • If using a solvent, add the anhydrous solvent.

  • Seal the flask and de-gas the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 90°C).[1]

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours for high conversion).[1]

  • To quench the reaction, cool the flask to room temperature and expose the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol (B129727) or isopropanol).

  • Collect the precipitated polymer by filtration and dry under vacuum.

Part 3: Deprotection to Poly(4-isopropenylphenol)

Materials:

  • Poly(4-isopropenylphenyl acetate)

  • Solvent (e.g., dioxane or methanol)

  • Base (e.g., ammonium (B1175870) hydroxide (B78521) or hydroxylamine)[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the poly(4-isopropenylphenyl acetate) in a suitable solvent in a round-bottom flask.

  • Add the base to the polymer solution.

  • Heat the reaction mixture to a temperature between 50°C and 80°C and stir for a sufficient time to achieve complete hydrolysis of the acetate groups.[2]

  • Monitor the deprotection process by FTIR or NMR spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of the hydroxyl peak.

  • After complete hydrolysis, cool the reaction mixture to room temperature.

  • Precipitate the poly(4-isopropenylphenol) by adding the solution to a non-solvent (e.g., water or a mixture of water and acid to neutralize the base).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent to remove any residual salts, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of poly(4-isopropenylphenol).

Synthesis_Workflow cluster_protection Monomer Protection cluster_polymerization RAFT Polymerization cluster_deprotection Deprotection Monomer 4-Isopropenylphenol Reagents_P Acetic Anhydride, Pyridine Protected_Monomer 4-Isopropenylphenyl Acetate Reagents_P->Protected_Monomer Acetylation RAFT_Agent RAFT Agent Polymerization Polymerization (e.g., 90°C) Protected_Monomer->Polymerization RAFT_Agent->Polymerization Initiator AIBN Initiator->Polymerization Protected_Polymer Poly(4-isopropenylphenyl acetate) Polymerization->Protected_Polymer Base Base (e.g., NH4OH) Deprotection Hydrolysis Protected_Polymer->Deprotection Base->Deprotection Final_Polymer Poly(4-isopropenylphenol) Deprotection->Final_Polymer

Caption: Overall workflow for the synthesis of poly(4-isopropenylphenol).

RAFT_Mechanism Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition Monomer Monomer (M) Radical->Monomer Initiation Propagating_Radical Propagating Radical (Pn•) New_Propagating_Radical New Propagating Radical (Pm•) Propagating_Radical->Monomer Propagation RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating_Radical->RAFT_Agent Addition Intermediate Intermediate Radical RAFT_Agent->Intermediate Dormant_Species Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant_Species Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) Intermediate->Leaving_Group_Radical Fragmentation Dormant_Species->Propagating_Radical Activation Leaving_Group_Radical->Monomer Re-initiation

Caption: Simplified mechanism of RAFT polymerization.

References

Application

Application Notes and Protocols: 4-Isopropenylphenol as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 4-isopropenylphenol (B43103), a key intermediate in the production of v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-isopropenylphenol (B43103), a key intermediate in the production of various commercially important chemicals and functional polymers. Detailed experimental protocols for its principal applications are provided, alongside an exploration of the biological significance of its derivatives, particularly in the context of cell signaling pathways relevant to drug development.

Synthesis of Bisphenol A (BPA) and its Derivatives

4-Isopropenylphenol is a crucial precursor in the acid-catalyzed synthesis of p,p'-bisphenol A (2,2-bis(4-hydroxyphenyl)propane), a monomer extensively used in the production of polycarbonate plastics and epoxy resins. The reaction proceeds via an electrophilic attack of the protonated 4-isopropenylphenol carbocation on a molecule of phenol (B47542).

Experimental Protocol: Acid-Catalyzed Synthesis of p,p'-Bisphenol A

This protocol describes the laboratory-scale synthesis of p,p'-bisphenol A from 4-isopropenylphenol and phenol using a strong acid catalyst.

Materials:

  • 4-Isopropenylphenol (98% purity)

  • Phenol (99% purity)

  • Sulfonated polystyrene resin (e.g., Amberlyst 15) or p-Toluenesulfonic acid

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve phenol in toluene. The molar ratio of phenol to 4-isopropenylphenol should be between 3:1 and 5:1 to favor the formation of the desired product and minimize side reactions.

  • Catalyst Addition: Add the acid catalyst to the phenol solution. If using a sulfonated polystyrene resin, the catalyst loading is typically 5-10% by weight of the reactants. If using p-toluenesulfonic acid, a catalytic amount (e.g., 1-2 mol%) is sufficient.

  • Reactant Addition: Heat the mixture to 60-65°C with stirring. Slowly add 4-isopropenylphenol to the reaction mixture through a dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 65°C to ensure high selectivity for the p,p'-isomer.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the 4-isopropenylphenol is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.

    • Wash the organic phase with deionized water to remove the acid catalyst and any unreacted phenol.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene by rotary evaporation to yield the crude bisphenol A.

  • Crystallization: Recrystallize the crude product from a mixture of toluene and methanol or from hot water to obtain pure p,p'-bisphenol A.

  • Characterization: Characterize the final product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

ParameterValue/RangeReference
Reactants
4-Isopropenylphenol1 equivalent-
Phenol3-5 equivalents[2]
Catalyst
Sulfonated Polystyrene Resin5-10 wt%[1]
p-Toluenesulfonic Acid1-2 mol%[3]
Reaction Conditions
Temperature60-65 °C[1]
Reaction Time2-4 hours-
Solvent Toluene-
Purification Recrystallization-
Expected Yield >90%-
Selectivity for p,p'-isomer >97%[1]

Synthesis of Poly(4-hydroxystyrene)

4-Isopropenylphenol can be polymerized to poly(4-hydroxystyrene), also known as poly(4-vinylphenol), a polymer with significant applications in the electronics industry as a photoresist material.[4][5] The polymerization is typically carried out via cationic or free-radical mechanisms.

Experimental Protocol: Cationic Polymerization of 4-Isopropenylphenol

This protocol outlines the cationic polymerization of 4-isopropenylphenol to yield poly(4-hydroxystyrene).

Materials:

  • 4-Isopropenylphenol (freshly purified)

  • Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid initiator

  • Dichloromethane (anhydrous)

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringe

  • Nitrogen or Argon gas supply

  • Büchner funnel and filter flask

Procedure:

  • Monomer Purification: Purify 4-isopropenylphenol by recrystallization or sublimation to remove any inhibitors or impurities that may affect the polymerization.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified 4-isopropenylphenol in anhydrous dichloromethane.

  • Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of boron trifluoride etherate (typically 0.1-1 mol%) to the stirred solution via syringe.

  • Polymerization: Allow the reaction to proceed at 0°C for several hours. The polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

  • Characterization: Characterize the resulting poly(4-hydroxystyrene) by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

ParameterValue/Range
Monomer 4-Isopropenylphenol
Initiator Boron trifluoride etherate (BF₃·OEt₂)
Initiator Concentration 0.1-1 mol%
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C
Reaction Time 2-6 hours
Termination Agent Methanol
Precipitation Solvent Methanol or Hexane
Expected Molecular Weight (Mn) Variable (dependent on monomer/initiator ratio)
Expected Polydispersity Index (PDI) 1.5 - 2.5

Biological Significance and Signaling Pathways of Bisphenol A Derivatives

Derivatives of 4-isopropenylphenol, particularly bisphenol A, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways. Understanding these interactions is crucial for drug development professionals assessing the safety and potential therapeutic applications of related compounds. BPA primarily exerts its effects by binding to estrogen receptors (ERα and ERβ) and the G-protein coupled estrogen receptor (GPER).[6]

Estrogen Receptor (ERα and ERβ) Signaling Pathway

BPA can mimic the action of estradiol (B170435) by binding to ERα and ERβ, albeit with a lower affinity.[7] This binding can initiate both genomic and non-genomic signaling cascades.

  • Genomic Pathway: Upon binding BPA, the estrogen receptor dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.

  • Non-Genomic Pathway: Membrane-associated estrogen receptors, upon activation by BPA, can rapidly trigger intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, without direct gene transcription.[7][8]

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) ER_mem Membrane ERα/β BPA->ER_mem Binds to ER_cyto Cytoplasmic ERα/β BPA->ER_cyto Enters cell and binds PI3K PI3K ER_mem->PI3K Activates Ras Ras ER_mem->Ras Activates ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization Akt Akt PI3K->Akt Activates Gene Target Gene Transcription Akt->Gene Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Regulates ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates and binds ERE->Gene Initiates GPER_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BPA Bisphenol A (BPA) GPER GPER BPA->GPER Binds to EGFR EGFR GPER->EGFR Transactivates G_protein G Protein GPER->G_protein Activates ERK ERK EGFR->ERK Activates AC Adenylyl Cyclase G_protein->AC Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->ERK Activates PKC PKC PLC->PKC PKC->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Synthesis_Workflow start Start reactants 4-Isopropenylphenol + Other Reactants + Solvent start->reactants reaction Reaction (Heating, Stirring, Catalyst) reactants->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization product Pure Product characterization->product

References

Method

Application Notes and Protocols for the Catalytic Dehydrogenation of 4-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of 4-isopropylphenol (B134273) to produce 4-i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic dehydrogenation of 4-isopropylphenol (B134273) to produce 4-isopropenylphenol (B43103), a valuable intermediate in various chemical syntheses. The information compiled herein is based on established scientific literature and is intended to guide researchers in setting up and executing this important chemical transformation.

Introduction

The catalytic dehydrogenation of 4-isopropylphenol is a key process for the synthesis of 4-isopropenylphenol. This reaction involves the removal of two hydrogen atoms from the isopropyl group of 4-isopropylphenol, forming a double bond and yielding the desired product. The selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving high conversion and selectivity. This document outlines the necessary experimental setup, protocols, and analytical methods for this process.

Reaction Principle and Pathway

The overall reaction for the catalytic dehydrogenation of 4-isopropylphenol is as follows:

4-Isopropylphenol ⇌ 4-Isopropenylphenol + H₂

This reversible reaction is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst. The reaction proceeds through the adsorption of 4-isopropylphenol onto the active sites of the catalyst, followed by the cleavage of C-H bonds in the isopropyl group and the desorption of 4-isopropenylphenol and hydrogen gas.

G cluster_reaction Catalytic Dehydrogenation Pathway cluster_catalyst Catalyst Surface 4-Isopropylphenol 4-Isopropylphenol Adsorbed_4IPP Adsorbed 4-Isopropylphenol 4-Isopropylphenol->Adsorbed_4IPP Adsorption Transition_State Dehydrogenation Transition State Adsorbed_4IPP->Transition_State C-H Bond Activation Active_Sites Active Sites Adsorbed_Products Adsorbed 4-Isopropenylphenol + H₂ Transition_State->Adsorbed_Products 4-Isopropenylphenol 4-Isopropenylphenol Adsorbed_Products->4-Isopropenylphenol Desorption H2 H₂ Adsorbed_Products->H2 Desorption

Figure 1: Catalytic Dehydrogenation Pathway of 4-Isopropylphenol.

Experimental Setup and Materials

Reactor System

A continuous-flow fixed-bed reactor is a suitable setup for this reaction. The system typically consists of:

  • Gas Feed System: Mass flow controllers for precise control of carrier gases (e.g., N₂, Ar).

  • Liquid Feed System: A high-performance liquid chromatography (HPLC) pump or a syringe pump to deliver the 4-isopropylphenol solution.

  • Vaporizer: A heated zone to ensure the complete vaporization of the reactant before it enters the reactor.

  • Fixed-Bed Reactor: A quartz or stainless steel tube housed in a furnace with a temperature controller. The catalyst is packed within this reactor.

  • Condenser: A cooling system to condense the liquid products after the reactor.

  • Gas-Liquid Separator: To separate the gaseous products (H₂) from the liquid product mixture.

  • Analytical System: An online or offline Gas Chromatograph-Mass Spectrometer (GC-MS) or HPLC for product analysis.

G Gas_Cylinder Carrier Gas (N₂ or Ar) MFC Mass Flow Controller Gas_Cylinder->MFC Vaporizer Vaporizer MFC->Vaporizer Liquid_Feed 4-Isopropylphenol Solution Pump HPLC Pump Liquid_Feed->Pump Pump->Vaporizer Reactor Fixed-Bed Reactor (Furnace) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator Liquid_Product Liquid Product Collection Separator->Liquid_Product Gas_Vent Gas Vent (H₂) Separator->Gas_Vent Analysis GC-MS / HPLC Analysis Liquid_Product->Analysis

Figure 2: Experimental Workflow for Catalytic Dehydrogenation.
Materials and Reagents

  • 4-Isopropylphenol (≥98% purity)

  • Catalyst: e.g., 0.3 wt% Ni on Y-zeolite (Ni/Y-zeolite)

  • Carrier Gas: Nitrogen (N₂) or Argon (Ar), high purity

  • Solvents for analysis: Dichloromethane, Methanol (HPLC grade)

  • Internal Standard for GC-MS analysis (e.g., Naphthalene)

Experimental Protocols

Catalyst Preparation (0.3 wt% Ni/Y-Zeolite)

A common method for preparing the Ni/Y-zeolite catalyst is incipient wetness impregnation.

  • Support Preparation: Dry the Y-zeolite support at 120°C for 4 hours to remove any adsorbed water.

  • Impregnation Solution: Prepare an aqueous solution of a nickel salt (e.g., nickel(II) nitrate (B79036) hexahydrate). The concentration should be calculated to achieve the desired 0.3 wt% Ni loading based on the pore volume of the Y-zeolite.

  • Impregnation: Add the nickel salt solution dropwise to the dried Y-zeolite powder with constant mixing until the pores are completely filled.

  • Drying: Dry the impregnated zeolite at 120°C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in the reactor under a flow of hydrogen (e.g., 10% H₂ in N₂) at 450°C for 4 hours.

Catalytic Dehydrogenation Procedure
  • Catalyst Loading: Load a specific amount of the prepared Ni/Y-zeolite catalyst (e.g., 100 mg) into the center of the quartz reactor tube, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert carrier gas (e.g., N₂) at a flow rate of 50 mL/min for at least 30 minutes to remove air and moisture.

  • Catalyst Reduction (if not pre-reduced): Perform the in-situ reduction of the catalyst as described in the catalyst preparation section.

  • Reaction Start-up: After reduction, switch the gas flow back to the inert carrier gas and heat the reactor to the desired reaction temperature (e.g., 350°C).

  • Reactant Feed: Once the temperature is stable, start feeding the 4-isopropylphenol solution (e.g., 10 wt% in a suitable solvent like dodecane) into the vaporizer using the HPLC pump at a specific flow rate (e.g., 0.1 mL/min).

  • Product Collection: Collect the liquid products from the gas-liquid separator at regular intervals.

  • Analysis: Analyze the collected liquid samples using GC-MS or HPLC to determine the conversion of 4-isopropylphenol and the selectivity to 4-isopropenylphenol.

Data Presentation

The following tables summarize typical quantitative data for the catalytic dehydrogenation of 4-isopropylphenol. These values can be used as a starting point for optimization studies.

Table 1: Reaction Conditions for Catalytic Dehydrogenation

ParameterValue
Catalyst0.3 wt% Ni/Y-Zeolite
Catalyst Weight100 mg
Reaction Temperature350 °C
Carrier GasNitrogen (N₂)
Carrier Gas Flow Rate50 mL/min
Reactant10 wt% 4-Isopropylphenol
Reactant Flow Rate0.1 mL/min
Reaction PressureAtmospheric

Table 2: Performance Data for 4-Isopropylphenol Dehydrogenation

MetricValue
4-Isopropylphenol Conversion>95%
4-Isopropenylphenol Selectivity~90%
Key ByproductsPhenol, Propylene

Analytical Protocols

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying the components of the product mixture.

  • Sample Preparation: Dilute a small aliquot of the collected liquid product in a suitable solvent (e.g., dichloromethane) and add a known amount of an internal standard (e.g., naphthalene).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Quantification: Identify the peaks corresponding to 4-isopropylphenol and 4-isopropenylphenol based on their retention times and mass spectra. Quantify the compounds by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

HPLC Analysis

High-Performance Liquid Chromatography can also be used for the quantification of the reactant and product.

  • Sample Preparation: Dilute the product sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detector: UV detector at a wavelength of 275 nm.

  • Quantification: Create a calibration curve using standard solutions of 4-isopropylphenol and 4-isopropenylphenol to determine their concentrations in the product mixture.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic compounds.

  • The dehydrogenation reaction produces flammable hydrogen gas. Ensure the reactor system is properly sealed and vented.

  • High temperatures are involved in the reaction and catalyst preparation. Use appropriate caution to avoid burns.

By following these detailed application notes and protocols, researchers can effectively conduct the catalytic dehydrogenation of 4-isopropylphenol and contribute to the advancement of chemical synthesis and drug development.

Application

The Pivotal Role of 4-Isopropenylphenol in Advanced Polymer Production: Application Notes and Protocols for Epoxy Resins and Polycarbonates

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropenylphenol (B43103) (4-IPP), a vinylphenol derivative, holds a significant, albeit often indirect, position in the production of high-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropenylphenol (B43103) (4-IPP), a vinylphenol derivative, holds a significant, albeit often indirect, position in the production of high-performance polymers such as epoxy resins and polycarbonates. While it is primarily recognized as a key intermediate in the synthesis of bisphenol A (BPA), a ubiquitous monomer in the polymer industry, the unique chemical structure of 4-IPP, featuring both a reactive phenolic hydroxyl group and a polymerizable isopropenyl group, presents intriguing possibilities for direct incorporation into polymer backbones.[1][2] This document provides detailed application notes and protocols exploring the multifaceted role of 4-isopropenylphenol in the synthesis of epoxy resins and polycarbonates, addressing both its established function as a precursor and its potential for direct polymerization.

I. 4-Isopropenylphenol as a Precursor to Bisphenol A (BPA)

The most prominent role of 4-isopropenylphenol in the polymer industry is as a direct precursor to bisphenol A. BPA is synthesized through the condensation reaction of 4-IPP with phenol (B47542).[1] Subsequently, BPA serves as the fundamental building block for a vast array of epoxy resins and polycarbonates, valued for their exceptional mechanical strength, thermal stability, and optical clarity.

A. Synthesis of Epoxy Resins from BPA

Epoxy resins are thermosetting polymers widely used as adhesives, coatings, and composite materials. The most common epoxy resins are derived from the reaction of bisphenol A and epichlorohydrin (B41342).[3]

Experimental Protocol: Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA)

Materials:

  • Bisphenol A (derived from 4-isopropenylphenol)

  • Epichlorohydrin (excess)

  • Sodium hydroxide (B78521) (NaOH)

  • Inert solvent (e.g., toluene (B28343) or methyl isobutyl ketone)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride) - Optional

Procedure:

  • Epoxidation Reaction:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin.

    • Add a phase transfer catalyst if desired to facilitate the reaction.

    • Gradually add a concentrated aqueous solution of sodium hydroxide to the stirred mixture. The temperature should be carefully controlled, typically between 60-100°C.

    • The reaction proceeds via the formation of a chlorohydrin intermediate.

  • Dehydrochlorination:

    • Continue stirring the mixture at the elevated temperature to promote the ring-closing reaction (dehydrochlorination) to form the diglycidyl ether of bisphenol A.

  • Purification:

    • After the reaction is complete, cool the mixture and wash with water to remove the sodium chloride salt and excess sodium hydroxide.

    • Separate the organic layer containing the DGEBA.

    • Remove the excess epichlorohydrin and solvent by vacuum distillation.

    • The resulting product is a viscous liquid or a solid, depending on the molecular weight.

Characterization:

The synthesized DGEBA can be characterized by determining its epoxy equivalent weight (EEW), viscosity, and hydroxyl content.

PropertyTypical Value for Liquid DGEBATest Method
Epoxy Equivalent Weight (g/eq)182 - 192Titration
Viscosity (cP at 25°C)11,000 - 14,000Rotational Viscometer
Hydrolyzable Chlorine (%)< 0.1Titration
B. Synthesis of Polycarbonates from BPA

Polycarbonates are a group of thermoplastic polymers known for their high impact strength, transparency, and temperature resistance.[4] The most common method for producing polycarbonates involves the reaction of bisphenol A with phosgene (B1210022) or a transesterification reaction with diphenyl carbonate.[5][6][7]

Experimental Protocol: Synthesis of BPA-Polycarbonate via Interfacial Polycondensation

Materials:

  • Bisphenol A

  • Phosgene (COCl₂) or a phosgene derivative (e.g., triphosgene)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Chain terminator (e.g., phenol or p-tert-butylphenol)

Procedure:

  • Preparation of Aqueous Phase: Dissolve Bisphenol A and a chain terminator in an aqueous solution of sodium hydroxide.

  • Preparation of Organic Phase: Dissolve phosgene in dichloromethane.

  • Polycondensation:

    • Combine the aqueous and organic phases in a reactor with vigorous stirring to create a large interfacial area.

    • Add a phase transfer catalyst to facilitate the transfer of the bisphenoxide salt to the organic phase.

    • The polymerization reaction occurs at the interface between the two immiscible liquids.

  • Work-up:

    • After the desired molecular weight is achieved, stop the reaction and separate the organic layer.

    • Wash the polymer solution with water, acidic, and then neutral solutions to remove impurities.

    • Precipitate the polycarbonate by adding the solution to a non-solvent like methanol.

    • Filter and dry the resulting polycarbonate powder.

PropertyTypical Value for General Purpose BPA-PCTest Method
Glass Transition Temp. (Tg)145 - 150 °CDSC
Tensile Strength (MPa)55 - 65ASTM D638
Notched Izod Impact (J/m)600 - 850ASTM D256
Light Transmittance (%)88 - 91ASTM D1003

II. Direct Polymerization of 4-Isopropenylphenol

The presence of both a phenolic hydroxyl group and an isopropenyl group opens up possibilities for the direct polymerization of 4-IPP, potentially leading to polymers with novel properties.

A. Polymerization via the Phenolic Hydroxyl Group

Similar to BPA, the phenolic hydroxyl group of 4-isopropenylphenol can be reacted to form epoxy resins or polycarbonates.

1. Glycidyl (B131873) Ether of 4-Isopropenylphenol (GE-IPP) for Epoxy Resins

The synthesis of the glycidyl ether of 4-isopropenylphenol would follow a similar protocol to the synthesis of DGEBA, reacting 4-IPP with epichlorohydrin in the presence of a base.[4][8][9] The resulting monomer, GE-IPP, would contain a reactive epoxide group and a polymerizable isopropenyl group, making it a versatile building block for various polymer architectures.

Hypothetical Curing of GE-IPP:

The GE-IPP monomer could be cured through either the epoxide group (with traditional epoxy curing agents like amines or anhydrides) or through the isopropenyl group (via free radical or cationic polymerization), or a combination of both, leading to highly cross-linked networks.

2. Polycarbonates from 4-Isopropenylphenol

Polycarbonates could potentially be synthesized from 4-isopropenylphenol by reaction with phosgene or through transesterification. The resulting polymer would have pendant isopropenyl groups along the polycarbonate backbone. These pendant groups could be subsequently cross-linked to enhance the material's properties.

B. Polymerization via the Isopropenyl Group: Cationic Polymerization

The electron-donating nature of the hydroxyl group on the phenyl ring makes the isopropenyl group of 4-IPP susceptible to cationic polymerization.[2] This method allows for the formation of a polymer chain through the vinyl group, leaving the phenolic hydroxyl group available for further modification.

Experimental Protocol: Cationic Polymerization of 4-Isopropenylphenol

Materials:

  • 4-Isopropenylphenol (monomer)

  • Cationic initiator (e.g., a Lewis acid like BF₃·OEt₂ or a protic acid like H₂SO₄)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Methanol (for termination/precipitation)

Procedure:

  • Monomer and Solvent Preparation: Dissolve 4-isopropenylphenol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The system must be free of water to prevent premature termination.

  • Initiation: Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) and add the cationic initiator.

  • Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically fast.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

Characterization of Poly(4-isopropenylphenol):

The resulting polymer, poly(4-isopropenylphenol), can be characterized for its molecular weight (by Gel Permeation Chromatography - GPC), thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and spectroscopic analysis (by FTIR and NMR).

Note: Specific quantitative data for the properties of polymers derived directly from 4-isopropenylphenol is not widely available in commercial literature, suggesting this is an area with potential for further research and development.

III. Visualization of Key Processes

G cluster_0 BPA Synthesis cluster_1 Polymer Production 4-IPP 4-Isopropenylphenol BPA Bisphenol A 4-IPP->BPA Condensation Phenol Phenol Phenol->BPA Epoxy_Resin Epoxy Resin BPA->Epoxy_Resin w/ Epichlorohydrin Polycarbonate Polycarbonate BPA->Polycarbonate w/ Phosgene or Diphenyl Carbonate

G cluster_0 Via Phenolic -OH Group cluster_1 Via Isopropenyl Group 4-IPP 4-Isopropenylphenol GE-IPP Glycidyl Ether of 4-IPP 4-IPP->GE-IPP Glycidylation PC_Pendant Polycarbonate with Pendant Isopropenyl 4-IPP->PC_Pendant Polycondensation Poly_4IPP Poly(4-isopropenylphenol) 4-IPP->Poly_4IPP Cationic Polymerization

G start Start: Prepare Monomer Solution (4-IPP in anhydrous solvent) initiation Initiation: Add Cationic Initiator (e.g., BF₃·OEt₂) start->initiation polymerization Propagation: Chain Growth initiation->polymerization termination Termination: Add Methanol polymerization->termination precipitation Precipitation: Pour into Non-solvent (e.g., Methanol) termination->precipitation purification Purification: Filter and Wash Polymer precipitation->purification drying Drying: Vacuum Oven purification->drying product Product: Poly(4-isopropenylphenol) drying->product

IV. Conclusion and Future Perspectives

4-Isopropenylphenol is a crucial molecule in the landscape of polymer chemistry. Its primary industrial application lies in its role as a precursor to bisphenol A, a monomer that forms the backbone of widely used epoxy resins and polycarbonates. The established protocols for BPA-based polymer synthesis are mature and yield materials with well-characterized and desirable properties.

The direct polymerization of 4-isopropenylphenol, however, represents a frontier with significant potential. The ability to create polymers with reactive pendant phenolic hydroxyl or isopropenyl groups offers a platform for developing novel functional materials, cross-linkable systems, and polymers with tailored properties. Further research into the direct polymerization of 4-IPP and the characterization of the resulting polymers is warranted to unlock its full potential and potentially develop new classes of high-performance materials.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Isopropenylphenol

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-isopropenylphenol (B43...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-isopropenylphenol (B43103) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for 4-isopropenylphenol?

A1: The primary industrial synthesis routes for 4-isopropenylphenol include:

  • High-Temperature Hydrolysis of Bisphenol A (BPA): This process involves the cleavage of BPA at elevated temperatures, often in the presence of a basic catalyst or in high-temperature water, to yield 4-isopropenylphenol and phenol (B47542).[1][2][3] A significant challenge with this method is the potential for oligomerization of the highly reactive 4-isopropenylphenol product.[2][3]

  • Catalytic Dehydrogenation of 4-Isopropylphenol (B134273): This method involves the removal of hydrogen from 4-isopropylphenol over a catalyst to form the corresponding alkene, 4-isopropenylphenol.[1][4]

  • Isopropylation of Phenol followed by Isomerization: Phenol can be alkylated with propylene (B89431) to produce a mixture of isopropylphenol isomers.[4] Since the para-isomer is the desired precursor for 4-isopropenylphenol, an isomerization step is often employed to convert the ortho-isomer to the para-isomer, thereby increasing the overall yield.[5]

Q2: What are the main factors affecting the yield of 4-isopropenylphenol?

A2: Several factors can significantly impact the yield:

  • Reaction Temperature: Temperature plays a critical role in both the rate of reaction and the formation of byproducts. Optimal temperature ranges vary depending on the synthesis route.[6]

  • Catalyst Selection and Concentration: The choice of catalyst is crucial for selectivity and conversion rates. Catalyst deactivation can also lead to lower yields.

  • Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of starting materials.

  • Purity of Reactants and Solvents: Impurities in the starting materials or solvents can interfere with the reaction and lead to the formation of unwanted byproducts.[7]

  • Product Isolation and Purification: Inefficient purification methods can lead to significant loss of the final product.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation is key to improving the yield of the desired product. Strategies include:

  • Optimizing Reaction Conditions: Fine-tuning the temperature, pressure, and reaction time can favor the formation of 4-isopropenylphenol over side reactions.

  • Catalyst Selection: Using a highly selective catalyst can direct the reaction towards the desired product.

  • Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can influence the product distribution. For instance, in the isopropylation of phenol, using an excess of phenol can favor mono-alkylation.[7]

  • Quenching the Reaction: Stopping the reaction at the optimal time can prevent the degradation of the product or the formation of further byproducts.[8]

Troubleshooting Guides

Problem 1: Low Yield in 4-Isopropenylphenol Synthesis via BPA Cleavage

Q: My synthesis of 4-isopropenylphenol from Bisphenol A shows a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield in this synthesis is a common issue. Here’s a step-by-step troubleshooting guide:

  • Check for Product Oligomerization: 4-isopropenylphenol is prone to polymerization/oligomerization, especially at high temperatures.

    • Solution: Consider using a lower reaction temperature or a shorter reaction time. Some methods utilize high-temperature liquid water as a medium to suppress oligomerization.[2][3] Another approach is to perform the reaction under reduced pressure to facilitate the removal of the product from the hot reaction zone as it forms.

  • Verify Catalyst Activity: If you are using a catalyst, it may have lost its activity.

    • Solution: Ensure the catalyst is fresh or has been properly activated. If using a reusable catalyst, consider regeneration or replacement.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or GC. You may need to increase the reaction time or temperature, but be mindful of the risk of byproduct formation and product degradation at higher temperatures.

  • Suboptimal Reaction Conditions: The temperature and pressure may not be optimal for your specific setup.

    • Solution: Experiment with a range of temperatures and pressures to find the optimal conditions for your reaction. For instance, the thermal decomposition of BPA is typically carried out at temperatures between 150°C and 260°C.

Problem 2: Poor Selectivity in the Isopropylation of Phenol

Q: I am getting a mixture of ortho-, meta-, and para-isopropylphenol with a low percentage of the desired para-isomer. How can I improve the selectivity for 4-isopropylphenol?

A: Achieving high para-selectivity is a known challenge in the Friedel-Crafts alkylation of phenol. Here are some strategies to improve it:

  • Catalyst Choice: The type of catalyst used has a significant impact on isomer distribution.

    • Solution: While traditional Lewis acids like AlCl₃ are common, they often lead to a mixture of isomers. Consider using shape-selective catalysts like certain zeolites, which can favor the formation of the para-isomer due to steric hindrance within their pores.

  • Reaction Temperature: Temperature can influence the isomer ratio.

    • Solution: Generally, lower reaction temperatures tend to favor the formation of the para-isomer (thermodynamic product), while higher temperatures can lead to a mixture of isomers. Experiment with a lower reaction temperature to see if the selectivity improves.

  • Isomerization: If you have a mixture of isomers, you can perform a separate isomerization step.

    • Solution: The ortho-isomer can be converted to the more stable para-isomer in the presence of an acid catalyst.[5] This can be done as a separate reaction step to increase the overall yield of the desired precursor.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropenylphenol via High-Temperature Hydrolysis of Bisphenol A

This protocol is based on the general principle of BPA cleavage in high-temperature water.[2][3]

Materials:

  • Bisphenol A (BPA)

  • Deionized water

  • High-pressure reactor

Procedure:

  • Place Bisphenol A and deionized water into a high-pressure stainless-steel batch reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Heat the reactor to the desired temperature (e.g., 200-350°C) while stirring. The pressure will increase due to the vapor pressure of water at this temperature.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 30-120 minutes).

  • After the reaction is complete, rapidly cool the reactor to room temperature.

  • Vent any remaining pressure and open the reactor.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain pure 4-isopropenylphenol.

Protocol 2: Isomerization of 2-Isopropylphenol (B134262) to 4-Isopropylphenol

This protocol is adapted from a patented process for increasing the yield of the para-isomer.[5]

Materials:

  • 2-Isopropylphenol (2-IPP)

  • Phenol

  • Catalyst: Trifluoromethanesulfonic acid (TFMSA) or a combination of sulfuric acid on clay and a molecular sieve.

  • Reaction vessel with a reflux condenser and stirring mechanism.

Procedure:

  • Charge the reaction vessel with phenol and 2-isopropylphenol. A typical molar ratio of phenol to 2-IPP is between 2.5:1 and 4:1.

  • Add the catalyst. If using TFMSA, a typical amount is 1/10 to 1/5 parts by weight relative to the 2-IPP.

  • Heat the mixture to the reaction temperature, typically between 110°C and 200°C, with continuous stirring.

  • Monitor the reaction progress by taking samples and analyzing the isomer ratio (4-IPP/2-IPP) using GC.

  • Continue the reaction until the desired isomer ratio is achieved (e.g., a 4-IPP/2-IPP ratio of 0.8 to 1.2).

  • Cool the reaction mixture to room temperature.

  • Separate the components of the reaction mixture by fractional distillation to isolate the 4-isopropylphenol. Unreacted phenol and 2-isopropylphenol can be recycled.

Data Presentation

Table 1: Effect of Catalyst on the Isomerization of 2-Isopropylphenol to 4-Isopropylphenol [5]

CatalystTemperature (°C)Time (minutes)4-IPP (%)2-IPP (%)3-IPP (%)High Boilers (%)
Sulfuric acid on clayReflux60010.313.21.70.9
Trifluoromethanesulfonic acid (TFMSA)12525016.811.40.81.8

Mandatory Visualizations

experimental_workflow_BPA_cleavage cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Reactor with BPA and Water purge Purge with Inert Gas prep_reactants->purge heat Heat to 200-350°C purge->heat react Maintain Temperature and Stir heat->react cool Cool Reactor react->cool extract Solvent Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end start Start start->prep_reactants

Caption: Workflow for the synthesis of 4-isopropenylphenol via BPA cleavage.

troubleshooting_low_yield start Low Yield of 4-Isopropenylphenol check_oligomers Check for Oligomerization? start->check_oligomers check_catalyst Catalyst Activity Issue? check_oligomers->check_catalyst No solution_oligomers Lower Temperature/ Shorter Reaction Time/ Use Reduced Pressure check_oligomers->solution_oligomers Yes check_completion Incomplete Reaction? check_catalyst->check_completion No solution_catalyst Replace or Regenerate Catalyst check_catalyst->solution_catalyst Yes solution_completion Increase Reaction Time/ Optimize Temperature check_completion->solution_completion Yes end Yield Improved solution_oligomers->end solution_catalyst->end solution_completion->end

Caption: Troubleshooting logic for low yield in 4-isopropenylphenol synthesis.

References

Optimization

Technical Support Center: Purification of Crude 4-Isopropenylphenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-isoprope...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-isopropenylphenol (B43103).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-isopropenylphenol?

A1: The impurities in crude 4-isopropenylphenol largely depend on the synthetic route used for its preparation.

  • From Bisphenol A (BPA) cleavage: The most common impurities are phenol (B47542) and unreacted Bisphenol A.[1] Additionally, oligomers or dimers of 4-isopropenylphenol can form, especially at elevated temperatures.

  • From catalytic dehydrogenation of 4-isopropylphenol (B134273): The primary impurity is typically the starting material, 4-isopropylphenol.[2] Side reactions may also lead to the formation of other isomers or degradation products.

Q2: My 4-isopropenylphenol appears to be polymerizing during purification. How can I prevent this?

A2: 4-Isopropenylphenol is susceptible to polymerization and dimerization, particularly in the presence of acid or at high temperatures.[1] To mitigate this:

  • Use of Inhibitors: Add a polymerization inhibitor to the crude material before purification. Phenolic compounds, such as hydroquinone (B1673460) or 4-tert-butylcatechol (B165716), are effective radical scavengers that can prevent polymerization. Stable free radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are also highly effective.

  • Temperature Control: Avoid excessive heat during all purification steps. When distillation is necessary, it should be performed under reduced pressure to lower the boiling point.

  • Avoid Acidic Conditions: Ensure that all glassware and solvents are free from acidic residues, as acids can catalyze dimerization and polymerization.

Q3: What are the recommended storage conditions for purified 4-isopropenylphenol?

A3: Due to its sensitivity to light and temperature, purified 4-isopropenylphenol should be stored in a cool, dark, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in the presence of a small amount of a polymerization inhibitor.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out Instead of Crystallization

  • Problem: The compound separates as an oil from the cooling solvent instead of forming solid crystals.

  • Cause: This often occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.

  • Solutions:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until a slight turbidity persists, then allow to cool slowly.

    • Try a different solvent or solvent pair with a lower boiling point. Toluene-hexane or ethyl acetate-hexane are common pairs for compounds of moderate polarity.

Issue 2: Poor Recovery of Crystals

  • Problem: A low yield of purified product is obtained after filtration.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also be more soluble in the cold solvent than anticipated.

  • Solutions:

    • Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

    • When selecting a solvent, aim for one that dissolves the compound when hot but in which the compound is poorly soluble at low temperatures.

Distillation

Issue 1: Product Darkens or Polymerizes in the Distilling Flask

  • Problem: The material in the distillation pot turns dark and viscous, indicating decomposition or polymerization.

  • Cause: The distillation temperature is too high. 4-Isopropenylphenol is thermally sensitive.

  • Solutions:

    • Perform Vacuum Distillation: This is mandatory for 4-isopropenylphenol. By reducing the pressure, the boiling point is significantly lowered, preventing thermal degradation. A boiling point of 136-137°C at 20 Torr has been reported.[4]

    • Add a Polymerization Inhibitor: Add a small amount of an inhibitor like hydroquinone or 4-tert-butylcatechol to the crude material before starting the distillation.

Issue 2: Inefficient Separation of Impurities

  • Problem: The collected distillate is still contaminated with impurities of similar boiling points (e.g., 4-isopropylphenol).

  • Cause: The distillation setup lacks sufficient theoretical plates for efficient fractional distillation.

  • Solution:

    • Use a Fractionating Column: Employ a Vigreux or packed column between the distillation flask and the condenser to improve separation efficiency.

    • Optimize Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.

Column Chromatography

Issue 1: Poor Separation of 4-Isopropenylphenol from Impurities

  • Problem: The collected fractions contain a mixture of the desired product and impurities.

  • Cause: The chosen eluent system has inappropriate polarity.

  • Solutions:

    • Optimize the Eluent System using TLC: Before running the column, perform Thin Layer Chromatography (TLC) to find an eluent system that provides good separation. For flash chromatography, a target Rf value of 0.2-0.3 for 4-isopropenylphenol is ideal.[5]

    • Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/hexane) and gradually increase the polarity. Given that 4-isopropenylphenol is a phenol, it is relatively polar and will require a moderately polar eluent.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute non-polar impurities and then the desired product with good resolution.

Issue 2: Streaking or Tailing of the Compound on the Column

  • Problem: The compound does not move down the column in a tight band, leading to broad fractions and poor separation.

  • Cause: The sample may be too concentrated, or there might be strong interactions with the stationary phase (silica gel is acidic).

  • Solutions:

    • Load a Dilute Sample: Dissolve the crude product in a minimal amount of the initial eluent before loading it onto the column.

    • Consider a Different Stationary Phase: If streaking is severe, consider using a less acidic stationary phase like neutral alumina.

Data Presentation

ParameterRecrystallizationVacuum DistillationFlash Column Chromatography
Typical Solvents/Conditions Toluene/Hexane, Ethyl Acetate/Hexane136-137 °C @ 20 Torr[4]Silica (B1680970) Gel, Gradient elution (e.g., Hexane to Hexane/Ethyl Acetate)
Impurities Removed Insoluble impurities, compounds with different solubility profilesNon-volatile impurities, compounds with significantly different boiling pointsA wide range of impurities with different polarities
Potential Issues Oiling out, poor recoveryPolymerization, thermal decompositionPoor separation, band tailing
Purity Achievable Moderate to High (>98%)High (>99%)High to Very High (>99.5%)

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: To a round-bottom flask containing the crude 4-isopropenylphenol, add a magnetic stir bar and a small amount (0.1% w/w) of a polymerization inhibitor (e.g., hydroquinone).

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path distillation head or a Vigreux column for fractional distillation. Ensure all joints are properly greased and sealed.

  • Distillation: Begin stirring and slowly heat the flask in a heating mantle. Gradually reduce the pressure using a vacuum pump.

  • Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure (target: 136-137 °C at 20 Torr).[4] Discard any initial lower-boiling fractions which may contain residual solvents or phenol.

  • Post-treatment: The collected distillate should solidify upon cooling. Store the purified product under an inert atmosphere and in a refrigerator.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point for developing a method for 4-isopropenylphenol is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product spot.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude 4-isopropenylphenol in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen). If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing 4-isopropenylphenol and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis cluster_end End crude Crude 4-Isopropenylphenol recrystallization Recrystallization crude->recrystallization Solid Product distillation Vacuum Distillation crude->distillation Liquid/Solid Product chromatography Column Chromatography crude->chromatography Complex Mixture analysis Purity Analysis (TLC, GC, HPLC, NMR) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Pure 4-Isopropenylphenol analysis->pure_product Purity Confirmed Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Encountered? polymerization Polymerization/Darkening? start->polymerization oiling_out Oiling out during Recrystallization? start->oiling_out poor_separation Poor Separation in Chromatography? start->poor_separation add_inhibitor Add Inhibitor & Reduce Temperature polymerization->add_inhibitor Yes use_vacuum Use Vacuum Distillation polymerization->use_vacuum Yes (for distillation) change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent Yes optimize_eluent Optimize Eluent via TLC (Rf ~0.2-0.3) poor_separation->optimize_eluent Yes

References

Troubleshooting

Common side reactions in the synthesis of 4-Isopropenylphenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropenylphenol (B43103)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropenylphenol (B43103).

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the synthesis of 4-isopropenylphenol, focusing on minimizing side reactions and maximizing yield and purity.

Synthesis Route 1: Cleavage of Bisphenol A (BPA)

This method involves the high-temperature decomposition of Bisphenol A, often in a high-temperature water (HTW) medium, to yield 4-isopropenylphenol and phenol.

Frequently Asked Questions (FAQs):

  • Q1: What are the primary side products when synthesizing 4-isopropenylphenol from Bisphenol A? A1: The main co-product of the reaction is phenol.[1][2][3] A common secondary byproduct is acetone (B3395972), which forms from the hydrolysis of the desired 4-isopropenylphenol product.[1][2][3]

  • Q2: A major issue I'm facing is the oligomerization of my 4-isopropenylphenol product. How can I prevent this? A2: Oligomerization is a significant side reaction, especially when using alkaline catalysts.[3] A highly effective method to prevent oligomerization is to conduct the synthesis in high-temperature liquid water (HTW) at temperatures between 200–350°C without a catalyst.[1][2][3] This approach has been shown to produce 4-isopropenylphenol without the formation of oligomers.[1][3]

  • Q3: What is the mechanism for the formation of 4-isopropenylphenol from BPA in high-temperature water? A3: The cleavage of Bisphenol A in high-temperature water can proceed through specific acid catalysis, specific base catalysis, and general water catalysis.[1] Under neutral conditions, the predominant mechanism is general base catalysis where water acts as a proton acceptor.[1]

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Low yield of 4-isopropenylphenol - Incomplete reaction. - Formation of acetone via hydrolysis of the product.- Optimize reaction time and temperature. At 350°C, BPA can be completely converted in 30 minutes.[2] - Minimize water concentration in the work-up to reduce hydrolysis.
Presence of oligomers in the final product - Use of an alkaline catalyst. - High reaction temperature in the presence of a catalyst.- Switch to a catalyst-free synthesis method using high-temperature water (200-350°C).[1][2][3]
High concentration of acetone in the product mixture - Hydrolysis of 4-isopropenylphenol.- Reduce reaction time to minimize the exposure of the product to high-temperature water. - Optimize separation and purification steps to remove acetone effectively.
Synthesis Route 2: Catalytic Dehydrogenation of 4-Isopropylphenol (B134273)

This method involves the removal of hydrogen from 4-isopropylphenol, typically using a catalyst at elevated temperatures, to form 4-isopropenylphenol.

Frequently Asked Questions (FAQs):

  • Q1: What are the typical side products in the catalytic dehydrogenation of 4-isopropylphenol? A1: The primary side products are isomers of the desired product, mainly 2-isopropylphenol (B134262) and, to a lesser extent, 3-isopropylphenol (B134271). High-boiling point products can also be formed.

  • Q2: How can I minimize the formation of isomeric impurities? A2: The formation of isomers is often related to the catalyst and reaction conditions. Using a selective catalyst and optimizing the temperature and pressure can help favor the formation of the para-isomer. While not a direct synthesis, the reverse reaction (isomerization of 2-isopropylphenol to 4-isopropylphenol) provides insights. Using a catalyst system like sulfuric acid on clay with a molecular sieve can influence the isomer ratio.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Low conversion of 4-isopropylphenol - Inactive or insufficient catalyst. - Suboptimal reaction temperature or pressure.- Ensure the catalyst is active and used in the correct proportion. - Systematically vary the temperature and pressure to find the optimal conditions for your specific catalyst.
High proportion of 2- and 3-isopropylphenol isomers - Non-selective catalyst. - Isomerization reactions occurring under the reaction conditions.- Screen different dehydrogenation catalysts for selectivity towards the para-position. - Optimize reaction time to minimize isomerization of the product.
Formation of high-boiling point byproducts - Undesired side reactions such as dimerization or oligomerization of the product.- Lowering the reaction temperature may reduce the rate of these side reactions. - Consider using a catalyst inhibitor that selectively suppresses the formation of high-boiling point products.

Data Presentation

Table 1: Product Distribution in the Isomerization of 2-Isopropylphenol to 4-Isopropylphenol

This table provides data from a related process, the isomerization of 2-isopropylphenol, which is a key impurity in the synthesis of 4-isopropylphenol. This data illustrates the types of byproducts and their relative amounts that can be expected under certain catalytic conditions.

Catalyst SystemTemperature (°C)Time (minutes)4-IPP (%)2-IPP (%)3-IPP (%)High Boilers (%)Phenol (%)
Sulfuric acid-on-clayReflux60010.313.21.70.973.8
Trifluoromethane sulfonic acid12525016.811.40.81.8-

Data sourced from US Patent 4,484,011 A. Note that the starting material in these examples is 2-isopropylphenol, not 4-isopropylphenol.

Experimental Protocols

Key Experiment 1: Synthesis of 4-Isopropenylphenol from Bisphenol A via Hydrothermal Cleavage

Objective: To synthesize 4-isopropenylphenol from Bisphenol A while minimizing byproduct formation, particularly oligomers.

Methodology:

  • Apparatus: A high-pressure, high-temperature batch reactor (autoclave) is required.

  • Reactants:

    • Bisphenol A (BPA)

    • Deionized water

  • Procedure:

    • A specific amount of Bisphenol A is loaded into the reactor.

    • Deionized water is added to the reactor. The ratio of water to BPA should be optimized for the specific reactor volume and desired concentration.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

    • The reactor is heated to the desired reaction temperature (e.g., 200-350°C). The pressure inside the reactor will increase due to the vapor pressure of water at this temperature.

    • The reaction is allowed to proceed for a set amount of time (e.g., 30 minutes to several hours).

    • After the reaction is complete, the reactor is rapidly cooled to room temperature.

    • The reaction mixture, containing 4-isopropenylphenol, phenol, and unreacted BPA, is collected.

    • The products are then separated and purified using standard techniques such as extraction and chromatography.

Key Experiment 2: Synthesis of 4-Isopropenylphenol via Catalytic Dehydrogenation of 4-Isopropylphenol

Objective: To synthesize 4-isopropenylphenol by the catalytic dehydrogenation of 4-isopropylphenol.

Methodology:

  • Apparatus: A fixed-bed or fluidized-bed reactor suitable for high-temperature gas-phase or liquid-phase reactions.

  • Reactants and Catalyst:

    • 4-Isopropylphenol

    • Dehydrogenation catalyst (e.g., a supported metal catalyst)

    • Inert carrier gas (e.g., nitrogen)

  • Procedure:

    • The catalyst is packed into the reactor.

    • The reactor is heated to the desired reaction temperature under a flow of inert gas.

    • A solution of 4-isopropylphenol in a suitable solvent or molten 4-isopropylphenol is vaporized and passed through the catalyst bed with the carrier gas.

    • The reaction products are cooled and condensed.

    • The product mixture, containing 4-isopropenylphenol, unreacted 4-isopropylphenol, and any byproducts, is collected.

    • The desired product is isolated and purified by techniques such as distillation or chromatography.

Visualizations

Synthesis_Pathways cluster_BPA Synthesis from Bisphenol A cluster_IPP Synthesis from 4-Isopropylphenol BPA Bisphenol A IPP1 4-Isopropenylphenol BPA->IPP1 High-Temp Water (200-350°C) Phenol Phenol (Co-product) BPA->Phenol High-Temp Water (200-350°C) Acetone Acetone (Byproduct) IPP1->Acetone Hydrolysis Oligomers Oligomers (Side Reaction) IPP1->Oligomers Alkaline Catalyst IPPhen 4-Isopropylphenol IPP2 4-Isopropenylphenol IPPhen->IPP2 Catalytic Dehydrogenation Isomers Isomeric Byproducts (2- and 3-isopropylphenol) IPPhen->Isomers HighBoilers High-Boiling Products IPP2->HighBoilers Troubleshooting_BPA Problem Problem: Oligomer Formation in BPA Cleavage Synthesis Cause Probable Cause: Use of Alkaline Catalyst Problem->Cause Solution Recommended Solution: Catalyst-Free Synthesis in High-Temperature Water (HTW) Cause->Solution Benefit Benefit: Prevents Oligomerization Solution->Benefit

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Isopropenylphenol Polymerization

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 4-isopropenylphenol (B43103). It includes troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 4-isopropenylphenol (B43103). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the influence of various reaction parameters.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of 4-isopropenylphenol in a question-and-answer format.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of 4-isopropenylphenol resulted in a very low yield or no polymer at all. What are the potential causes and how can I fix this?

  • Answer: Low or no polymer yield is a common issue that can stem from several factors:

    • Presence of Inhibitors: 4-Isopropenylphenol is susceptible to inhibition by oxygen and other radical scavengers. The phenolic hydroxyl group itself can also have an inhibitory effect. Ensure your monomer is pure and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2][]

    • Insufficient Initiator Concentration: The amount of initiator may be too low to generate a sufficient concentration of radicals to propagate the polymerization. Consider incrementally increasing the initiator concentration.

    • Inappropriate Reaction Temperature: The temperature may be too low for the initiator to decompose efficiently or too high, leading to degradation or side reactions. Optimize the temperature based on the chosen initiator's half-life.[4]

    • Monomer Impurities: Impurities in the 4-isopropenylphenol monomer can terminate the polymerization. Ensure the monomer is purified before use.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The poly(4-isopropenylphenol) I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve a more controlled polymerization?

  • Answer: A high PDI indicates a lack of control over the polymerization process. To narrow the molecular weight distribution:

    • Optimize Initiator Concentration: A high initiator concentration can lead to the formation of many short polymer chains, increasing the PDI. Conversely, a very low concentration might not provide a consistent rate of initiation. Fine-tuning the initiator concentration is crucial.[5][6]

    • Control the Reaction Temperature: Fluctuations in temperature can lead to varying rates of initiation and propagation, broadening the molecular weight distribution. Maintain a stable and uniform temperature throughout the reaction.[4]

    • Consider Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over polymer chain growth, resulting in polymers with low PDI.[7]

Issue 3: Polymer Discoloration

  • Question: The final poly(4-isopropenylphenol) product is colored (e.g., yellow or brown). What causes this and how can I prevent it?

  • Answer: Polymer discoloration is often a sign of side reactions or degradation.

    • Oxidation: The phenolic groups are susceptible to oxidation, which can lead to colored byproducts. Maintaining an inert atmosphere throughout the polymerization and purification process is critical.

    • High Temperatures: Excessive reaction temperatures can cause thermal degradation of the monomer or polymer.[4] Use the lowest effective temperature for your initiator system.

    • Impurity Reactions: Impurities in the monomer or solvent can participate in side reactions that produce colored compounds. Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing 4-isopropenylphenol?

A1: The most common method for polymerizing 4-isopropenylphenol is free-radical polymerization, typically initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8] Cationic and anionic polymerization methods can also be employed, although they may be more sensitive to the phenolic hydroxyl group.[9][10]

Q2: How does the phenolic hydroxyl group affect the polymerization?

A2: The phenolic hydroxyl group can act as a chain transfer agent or an inhibitor in radical polymerization by donating its hydrogen atom to a growing polymer radical.[1] This can lead to lower molecular weights and slower reaction rates. In ionic polymerizations, the acidic proton of the hydroxyl group can terminate the growing polymer chains.

Q3: What solvents are suitable for the polymerization of 4-isopropenylphenol?

A3: The choice of solvent can significantly impact the polymerization kinetics and the properties of the resulting polymer.[11][12][13] A good solvent for both the monomer and the resulting polymer is essential to maintain a homogeneous reaction mixture. Toluene, dioxane, and dimethylformamide (DMF) are commonly used solvents. The polarity of the solvent can influence the rate of polymerization and the polymer's solubility.[11][12]

Q4: How can I control the molecular weight of poly(4-isopropenylphenol)?

A4: The molecular weight of the polymer can be controlled by several factors:

  • Monomer-to-Initiator Ratio: In general, a higher monomer-to-initiator ratio will result in a higher molecular weight polymer.[5]

  • Initiator Concentration: Increasing the initiator concentration typically leads to a decrease in the average molecular weight.[6]

  • Reaction Temperature: Higher temperatures can increase the rate of initiation, leading to a higher concentration of polymer chains and thus a lower average molecular weight.[4]

  • Chain Transfer Agents: The addition of a chain transfer agent can be used to control and lower the molecular weight.

Data Presentation: Influence of Reaction Conditions

The following tables summarize the expected qualitative effects of varying reaction conditions on the properties of poly(4-isopropenylphenol) synthesized via free-radical polymerization.

Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties

Initiator ConcentrationMolecular Weight (Mn, Mw)Polydispersity Index (PDI)Polymerization Rate
LowHighNarrowerSlower
MediumMediumNarrowOptimal
HighLowBroaderFaster

Table 2: Effect of Reaction Temperature on Polymer Properties

Reaction TemperatureMolecular Weight (Mn, Mw)Polydispersity Index (PDI)Polymerization Rate
LowHighBroaderSlower
MediumMediumNarrowOptimal
HighLowBroaderFaster (risk of side reactions)

Table 3: Effect of Solvent on Polymer Properties

Solvent PropertyMolecular Weight (Mn, Mw)Polydispersity Index (PDI)Polymerization Rate
Good Solvent for PolymerHigher (promotes chain growth)Can be narrowerGenerally faster
Poor Solvent for PolymerLower (precipitation can occur)BroaderCan be slower
Polar SolventCan influence initiator decomposition rateVariableVariable
Non-polar SolventCan influence initiator decomposition rateVariableVariable

Experimental Protocols

Protocol 1: Free-Radical Polymerization of 4-Isopropenylphenol

This protocol describes a typical procedure for the free-radical solution polymerization of 4-isopropenylphenol using AIBN as the initiator.

Materials:

  • 4-Isopropenylphenol (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (anhydrous solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer Purification: If necessary, purify the 4-isopropenylphenol monomer by passing it through a column of activated alumina (B75360) to remove any inhibitors.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 4-isopropenylphenol in anhydrous toluene.

  • Initiator Addition: Add the calculated amount of AIBN to the solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time (e.g., 24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, while stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the resulting poly(4-isopropenylphenol) using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[14][15][16][17]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiator_Addition Initiator Addition Reaction_Setup->Initiator_Addition Degassing Degassing Initiator_Addition->Degassing Polymerization Polymerization Degassing->Polymerization Precipitation Precipitation Polymerization->Precipitation Purification Purification Precipitation->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Experimental workflow for the free-radical polymerization of 4-isopropenylphenol.

Troubleshooting_Logic Start Polymerization Issue Low_Yield Low/No Yield Start->Low_Yield High_PDI High PDI Start->High_PDI Discoloration Discoloration Start->Discoloration Inhibitors Presence of Inhibitors? Low_Yield->Inhibitors Initiator_Conc Suboptimal Initiator Conc.? High_PDI->Initiator_Conc Oxidation Oxidation Occurring? Discoloration->Oxidation Inert_Atmosphere Use Inert Atmosphere Inhibitors->Inert_Atmosphere Yes Low_Initiator Initiator Conc. Too Low? Inhibitors->Low_Initiator No Increase_Initiator Increase Initiator Conc. Low_Initiator->Increase_Initiator Yes Wrong_Temp Incorrect Temperature? Low_Initiator->Wrong_Temp No Optimize_Temp Optimize Temperature Wrong_Temp->Optimize_Temp Yes Tune_Initiator Fine-Tune Initiator Conc. Initiator_Conc->Tune_Initiator Yes Temp_Fluctuation Temperature Fluctuations? Initiator_Conc->Temp_Fluctuation No Stabilize_Temp Stabilize Temperature Temp_Fluctuation->Stabilize_Temp Yes Consider_CRP Consider CRP Methods Temp_Fluctuation->Consider_CRP No Maintain_Inert Maintain Inert Atmosphere Oxidation->Maintain_Inert Yes High_Temp Temperature Too High? Oxidation->High_Temp No Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes

Caption: Troubleshooting logic for common issues in 4-isopropenylphenol polymerization.

References

Troubleshooting

Troubleshooting guide for 4-Isopropenylphenol analysis by HPLC

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Isopropenylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of 4-Isopropenylphenol in a question-and-answer format, offering potential causes and systematic solutions.

Peak Shape and Tailing Issues

Q1: Why is my 4-Isopropenylphenol peak exhibiting significant tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent challenge in the analysis of phenolic compounds like 4-Isopropenylphenol. This can compromise accurate integration and quantification.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns) can interact with the polar hydroxyl group of 4-Isopropenylphenol. These interactions lead to a secondary retention mechanism, causing some molecules to be retained longer and resulting in a "tail".

    • Solution:

      • Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize exposed silanol groups.

      • Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase. This suppresses the ionization of silanol groups, reducing their interaction with the analyte.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of 4-Isopropenylphenol and the residual silanols, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities can create active sites that cause tailing. Physical degradation of the column bed can also be a factor.

    • Solution:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.

      • If a guard column is in use, replace it.

      • If the problem persists, the analytical column may need to be replaced.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak asymmetry.

    • Solution: Reduce the injection volume or dilute the sample.

Retention Time Variability

Q2: My retention time for 4-Isopropenylphenol is inconsistent between injections. What could be the cause?

Variable retention times can hinder the reliable identification and quantification of your analyte.

Potential Causes & Solutions:

  • Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or evaporation of the more volatile solvent can lead to shifts in retention.

    • Solution:

      • Prepare fresh mobile phase daily and keep reservoirs sealed.

      • If using an online mixer, ensure it is functioning correctly. Hand-mixing and degassing the mobile phase before use can also improve consistency.

  • Fluctuating Column Temperature: Temperature variations can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

  • Pump Malfunction: Inconsistent flow rates due to air bubbles, faulty check valves, or worn pump seals can cause retention time variability.

    • Solution:

      • Degas the mobile phase to remove dissolved air.

      • Purge the pump to remove any trapped air bubbles.

      • Perform regular maintenance on pump seals and check valves.

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This is typically indicated by a stable baseline.

Resolution and Sensitivity Issues

Q3: I am observing poor resolution between my 4-Isopropenylphenol peak and other components in my sample. How can I improve this?

Poor resolution can make it difficult to accurately quantify the target analyte.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The solvent strength or composition may not be optimal for the separation.

    • Solution:

      • Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

      • Consider trying a different organic solvent (e.g., switching from acetonitrile to methanol (B129727), or vice versa) as this can alter selectivity.

  • Suboptimal Gradient or Flow Rate: A steep gradient or a high flow rate may not provide sufficient time for separation.

    • Solution:

      • Use a shallower gradient to improve the separation of closely eluting peaks.

      • Decrease the flow rate to allow for more interaction between the analytes and the stationary phase.

  • Incorrect Stationary Phase: The column chemistry may not be suitable for the specific separation.

    • Solution: Screen columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano) to find one that provides better selectivity for your analytes of interest.

Q4: The sensitivity for my 4-Isopropenylphenol peak is low. What can I do to improve it?

Low sensitivity can be a problem when analyzing trace amounts of the compound.

Potential Causes & Solutions:

  • Incorrect Detection Wavelength: The UV detector may not be set to the wavelength of maximum absorbance (λmax) for 4-Isopropenylphenol.

    • Solution: Determine the λmax of 4-Isopropenylphenol by running a UV scan of a standard solution. Phenolic compounds typically have a λmax in the range of 270-280 nm.

  • Sample Dilution: The sample may be too dilute.

    • Solution: If possible, concentrate the sample or inject a larger volume (be mindful of potential column overload).

  • Detector Issues: A deteriorating detector lamp can lead to decreased sensitivity.

    • Solution: Check the lamp's energy output and replace it if necessary.

Data Presentation

The following table summarizes typical starting parameters and expected performance for the HPLC analysis of 4-Isopropenylphenol and related phenolic compounds. Note that these values are illustrative and should be optimized for your specific instrumentation and sample matrix.

ParameterTypical Value/RangeExpected Outcome
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µmGood retention and resolution
Mobile Phase A0.1% Formic Acid in WaterImproved peak shape
Mobile Phase BAcetonitrile or MethanolElution of the analyte
Gradient50-80% B over 15 minSeparation from impurities
Flow Rate1.0 mL/minReasonable analysis time
Column Temperature30°CStable retention times
Detection Wavelength~275 nmOptimal sensitivity
Injection Volume10 µLAvoids peak distortion
Performance Metrics
Retention Time (t R )5 - 15 min (highly method-dependent)Consistent identification
Tailing Factor (T f )1.0 - 1.5Symmetrical peak shape
Resolution (R s )> 2.0 (from nearest impurity)Accurate quantification

Experimental Protocols

This section provides a detailed methodology for a typical reversed-phase HPLC analysis of 4-Isopropenylphenol.

1. Materials and Reagents

  • 4-Isopropenylphenol reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-50% B

    • 22-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Isopropenylphenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at the initial gradient composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is as follows:

    • Accurately weigh a portion of the homogenized sample.

    • Transfer the sample to a suitable volumetric flask.

    • Add methanol and sonicate for 20 minutes to extract the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability Before sample analysis, perform a system suitability test by injecting a working standard solution multiple times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

5. Analysis Inject the prepared standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of 4-Isopropenylphenol in the samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for HPLC Analysis Problem Identify Problem (e.g., Peak Tailing, RT Shift, Poor Resolution) Check_System Check System Parameters (Pressure, Leaks, Temperature) Problem->Check_System Mobile_Phase Evaluate Mobile Phase (Composition, pH, Freshness) Problem->Mobile_Phase Column_Health Assess Column Health (Age, Contamination, Guard Column) Problem->Column_Health Sample_Prep Review Sample Preparation (Solvent, Concentration, Filtration) Problem->Sample_Prep Method_Params Adjust Method Parameters (Gradient, Flow Rate, Wavelength) Problem->Method_Params Check_System->Mobile_Phase Mobile_Phase->Column_Health Column_Health->Sample_Prep Flush_Column Flush or Regenerate Column Column_Health->Flush_Column Contamination Suspected Sample_Prep->Method_Params Optimize_Method Optimize Method Method_Params->Optimize_Method Replace_Column Replace Column Flush_Column->Replace_Column No Improvement Resolved Problem Resolved Flush_Column->Resolved Improvement Replace_Column->Resolved Optimize_Method->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow Experimental Workflow for 4-Isopropenylphenol Analysis Start Start Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Start->Sample_Prep Standard_Prep Standard Preparation (Stock and Working Solutions) Start->Standard_Prep System_Prep HPLC System Preparation (Mobile Phase, Priming, Equilibration) Start->System_Prep Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis Calibration Calibration Curve Construction Standard_Prep->Calibration System_Suitability System Suitability Test System_Prep->System_Suitability System_Suitability->Calibration Pass Calibration->Sample_Analysis Data_Processing Data Processing and Quantification Sample_Analysis->Data_Processing End End Data_Processing->End

References

Optimization

Preventing oligomerization during 4-Isopropenylphenol synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing oligomerization during the synthesis of 4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing oligomerization during the synthesis of 4-Isopropenylphenol.

Troubleshooting Guide

Issue: Low yield of 4-Isopropenylphenol and formation of a viscous or solid mass in the reaction mixture.

  • Question: My 4-Isopropenylphenol synthesis from Bisphenol A (BPA) resulted in a low yield of the desired product, and the reaction mixture turned into a thick, unmanageable mass. What is the likely cause, and how can I prevent this?

  • Answer: The formation of a viscous or solid mass is a strong indication of significant oligomerization of the 4-Isopropenylphenol (IPP) product. This is a common side reaction, particularly under certain catalytic conditions.

    • Potential Cause 1: Inappropriate Catalyst. The use of alkaline catalysts, while effective for the cleavage of BPA, can also promote the oligomerization of the highly reactive IPP monomer.[1][2][3] Similarly, acidic conditions can cause the protonation of IPP, leading to carbocation formation and subsequent dimerization or polymerization.[4]

    • Solution 1: Catalyst-Free Synthesis in High-Temperature Water (HTW). A highly effective method to prevent oligomerization is to conduct the synthesis in high-temperature liquid water (HTW) without a catalyst.[1][2][3] This approach favors the formation of IPP and phenol (B47542) as primary products while minimizing side reactions.[1][2]

    • Solution 2: Optimization of Catalyzed Reaction Conditions. If a catalyzed process is necessary, consider using basic catalysts such as alkali metal hydroxides or oxides. The reaction should be conducted under reduced pressure (less than 200 mm Hg) to facilitate the removal of the gaseous IPP product from the reaction zone as it forms, thereby minimizing its residence time and the opportunity for oligomerization.[5]

Issue: Product analysis shows significant high molecular weight impurities.

  • Question: My final product, after purification, still contains significant impurities with higher molecular weights than 4-Isopropenylphenol. How can I improve the purity?

  • Answer: The presence of high molecular weight impurities suggests that oligomers (dimers, trimers, etc.) of IPP were formed during the synthesis and were not completely removed during purification.

    • Potential Cause: Sub-optimal Reaction Temperature. In catalyzed reactions, excessively high temperatures can accelerate both the desired BPA cleavage and the undesired oligomerization.

    • Solution: Precise Temperature Control. For catalyzed reactions, maintain a temperature range of 150°C to 260°C.[5] For the catalyst-free HTW method, a broader range of 200°C to 350°C is effective, with higher temperatures leading to faster BPA conversion.[1][6] Careful optimization within these ranges can help maximize the yield of the monomer while minimizing side reactions.

Frequently Asked Questions (FAQs)

  • Question: What is the most reliable method to synthesize 4-Isopropenylphenol while avoiding oligomerization?

  • Answer: The synthesis of IPP from the cleavage of Bisphenol A (BPA) in high-temperature liquid water (HTW) is a robust method that inherently avoids oligomerization because it does not require a catalyst.[2][3] This process yields IPP and phenol as the primary products.[1]

  • Question: What are the optimal reaction conditions for the catalyst-free synthesis of 4-Isopropenylphenol in High-Temperature Water (HTW)?

  • Answer: The reaction is typically carried out at temperatures between 200°C and 350°C.[1][6] Higher temperatures within this range will increase the rate of BPA decomposition.[1]

  • Question: Can I use inhibitors to prevent the polymerization of 4-Isopropenylphenol during synthesis?

  • Answer: While the literature describes various polymerization inhibitors for monomers, such as phenolic compounds (like hydroquinone), amines, and stable free radicals (like TEMPO), their specific application and efficacy during the synthesis of IPP are not well-documented in the provided search results.[][8] The most effective strategy reported is to use a synthesis method, like the HTW process, that inherently prevents oligomerization.[2][3] For storage of the purified monomer, the addition of an inhibitor would be a standard practice.

  • Question: What are the main side products to expect in the synthesis of 4-Isopropenylphenol from Bisphenol A?

  • Answer: Besides the desired 4-Isopropenylphenol, phenol is a primary co-product of BPA cleavage.[1] In the HTW synthesis method, acetone (B3395972) can be formed as a secondary product from the hydrolysis of IPP.[1][2][3] Under acidic conditions, dimers and other oligomers of IPP are significant side products.[4]

Data Presentation

Table 1: Reaction Conditions for Catalyst-Free Synthesis of 4-Isopropenylphenol in High-Temperature Water (HTW)

ParameterValueReference(s)
Starting MaterialBisphenol A (BPA)[1][2][3]
Reaction MediumHigh-Temperature Liquid Water (HTW)[1][2][3]
CatalystNone[1][2][3]
Temperature Range200 - 350 °C[1][2][3]
Primary Products4-Isopropenylphenol (IPP), Phenol[1][2]
Secondary ProductAcetone (from IPP hydrolysis)[1][2][3]
Key AdvantageAvoids oligomerization[1][2][3]

Table 2: General Conditions for Catalyzed Synthesis of 4-Isopropenylphenol from Bisphenol A

ParameterValueReference(s)
Starting MaterialBisphenol A (BPA)[5]
Catalyst TypeBasic catalysts (e.g., oxides, hydroxides of alkali metals)[5]
Catalyst Loading0.01 - 5% by weight of BPA[5]
Temperature Range150 - 260 °C[5]
PressureReduced pressure (< 200 mm Hg) is preferable[5]
Key ConsiderationRisk of oligomerization[1][2][3]

Experimental Protocols

Catalyst-Free Synthesis of 4-Isopropenylphenol in High-Temperature Water (HTW)

This protocol is based on the principles described in the literature for synthesizing IPP while avoiding oligomerization.[1][2][3]

  • Reactor Preparation: A high-pressure, high-temperature reactor constructed from a material resistant to corrosion by hot water (e.g., stainless steel, Inconel) is required. The reactor should be equipped with a means of heating to and maintaining temperatures up to 350°C and monitoring internal pressure.

  • Reactant Charging: Charge the reactor with a precisely weighed amount of Bisphenol A and deionized water. The concentration of BPA should be optimized for the specific reactor volume and desired yield.

  • Reaction Execution:

    • Seal the reactor and begin heating to the target temperature (e.g., 300°C). The pressure inside the reactor will increase as the water heats.

    • Maintain the reaction at the target temperature for a predetermined duration. The reaction time will influence the conversion of BPA and the yield of IPP. Shorter reaction times may be necessary at higher temperatures to prevent the secondary hydrolysis of IPP to acetone.[1]

  • Cooling and Product Recovery:

    • After the reaction is complete, rapidly cool the reactor to room temperature.

    • Carefully vent any residual pressure and open the reactor.

    • The reaction mixture will contain solid and liquid phases. The products can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Analysis:

    • The organic extract can be dried and the solvent removed under reduced pressure.

    • The resulting crude product can be purified using techniques such as column chromatography or recrystallization to isolate the 4-Isopropenylphenol.

    • Analyze the product purity and yield using standard analytical methods such as GC-MS, HPLC, and NMR.

Visualizations

G cluster_synthesis 4-Isopropenylphenol Synthesis Workflow start Start: Bisphenol A reaction Reaction: Cleavage in High-Temperature Water (200-350°C) start->reaction extraction Product Extraction (e.g., with Ethyl Acetate) reaction->extraction purification Purification (e.g., Chromatography) extraction->purification end End: Pure 4-Isopropenylphenol purification->end

Caption: Workflow for the catalyst-free synthesis of 4-Isopropenylphenol.

G cluster_troubleshooting Troubleshooting Oligomerization problem Problem: Low Yield & Oligomer Formation cause_catalyst Potential Cause: Inappropriate Catalyst (Acidic/Alkaline) problem->cause_catalyst cause_temp Potential Cause: Sub-optimal Temperature/Pressure problem->cause_temp solution_htw Solution: Use Catalyst-Free HTW Method cause_catalyst->solution_htw solution_conditions Solution: Optimize T & P, Use Reduced Pressure cause_temp->solution_conditions

Caption: Logic diagram for troubleshooting oligomerization issues.

G cluster_pathway Reaction Pathway of Bisphenol A Cleavage BPA Bisphenol A IPP 4-Isopropenylphenol (Desired Product) BPA->IPP Desired Cleavage Phenol Phenol (Co-product) BPA->Phenol Desired Cleavage Oligomers Oligomers (Side Product) IPP->Oligomers Undesired Polymerization (e.g., with catalyst) Acetone Acetone (Secondary Product) IPP->Acetone Secondary Hydrolysis (in HTW)

Caption: Pathways for the formation of products and byproducts from Bisphenol A.

References

Troubleshooting

Technical Support Center: Catalyst Deactivation in 4-Isopropenylphenol Production

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the synt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the synthesis of 4-Isopropenylphenol (4-IPP).

Troubleshooting Guides

This section addresses specific issues that may arise during the production of 4-Isopropenylphenol, categorized by the synthesis route.

Route 1: Catalytic Dehydrogenation of 4-Isopropylphenol (B134273)

Issue 1: Gradual decrease in 4-IPP yield and selectivity over time.

  • Possible Cause: The primary cause of catalyst deactivation in the dehydrogenation of 4-isopropylphenol is the formation of coke on the catalyst surface.[1][2] This carbonaceous deposit blocks the active sites of the catalyst, leading to a reduction in its efficiency. High reaction temperatures can accelerate the rate of coke formation.[3]

  • Diagnostic Steps:

    • Temperature Monitoring: Ensure the reactor temperature has not exceeded the recommended range for the specific catalyst being used.

    • Visual Inspection: If possible and safe, visually inspect the catalyst bed for signs of carbon deposits (darkening of the catalyst pellets).

    • Thermogravimetric Analysis (TGA): Analyze a spent catalyst sample using TGA. A significant weight loss at high temperatures in an oxidizing atmosphere indicates the presence of coke.[4]

  • Proposed Solutions:

    • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation, although this might also decrease the reaction rate. An optimal temperature that balances conversion and catalyst stability should be determined.[3]

    • Catalyst Regeneration: Implement a regeneration cycle for the coked catalyst. A common method involves a controlled burn-off of the coke in the presence of a dilute oxygen stream.[5][6]

Issue 2: Sudden and significant drop in catalyst activity.

  • Possible Cause: Catalyst poisoning due to impurities in the feed stream.[7] Common poisons for dehydrogenation catalysts include sulfur compounds, nitrogen-containing organic bases, and heavy metals.[7]

  • Diagnostic Steps:

    • Feedstock Analysis: Analyze the 4-isopropylphenol feed for potential contaminants.

    • Catalyst Analysis: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to identify any foreign elements on the catalyst surface.

  • Proposed Solutions:

    • Feedstock Purification: Purify the 4-isopropylphenol feed to remove any identified poisons.

    • Guard Bed: Install a guard bed upstream of the main reactor to adsorb impurities before they reach the catalyst.

Route 2: Decomposition of Bisphenol A (BPA)

Issue 3: Decreasing conversion of BPA when using a solid acid catalyst.

  • Possible Cause: Deactivation of the solid acid catalyst by the "building-in" of high-molecular-weight polyphenol compounds into the catalyst's polymeric matrix.[8] These compounds can block the pores and active sites of the catalyst. Water present in the reaction mixture can also contribute to the deactivation of some solid acid catalysts.[9]

  • Diagnostic Steps:

    • Porosimetry Analysis: Measure the surface area and pore volume of the spent catalyst and compare it to the fresh catalyst. A significant reduction indicates pore blockage.

    • Spectroscopic Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the presence of organic foulants on the catalyst surface.

  • Proposed Solutions:

    • Catalyst Regeneration: Wash the deactivated catalyst with a suitable solvent (e.g., methanol (B129727) or acetone) to remove adsorbed organic species.[9] For more severe deactivation, an acid wash with a dilute inorganic acid like sulfuric acid can be effective.[10]

    • Feed Purity: Ensure the BPA feed is free from impurities that could accelerate the formation of polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in 4-IPP production?

A1: The primary mechanisms are:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface, which is common in the dehydrogenation of 4-isopropylphenol and can occur with solid acid catalysts in BPA decomposition.[1][8]

  • Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites of the catalyst.[7]

  • Thermal Degradation (Sintering): At high temperatures, the small metal crystallites on a supported catalyst can migrate and agglomerate into larger crystals, reducing the active surface area.[7]

Q2: How can I tell if my catalyst is deactivated?

A2: Signs of deactivation include a decrease in the reaction rate, lower conversion of reactants, changes in product selectivity, and the need for more severe operating conditions (like higher temperatures) to achieve the same performance.[10]

Q3: Is catalyst deactivation reversible?

A3: It depends on the mechanism. Deactivation by coking or fouling is often reversible through regeneration procedures like controlled oxidation or solvent washing.[5][9] Poisoning can be reversible or irreversible depending on the strength of the interaction between the poison and the catalyst.[11] Thermal degradation is generally irreversible.[7]

Q4: How often should I regenerate my catalyst?

A4: The regeneration frequency depends on the specific process, catalyst type, operating conditions, and feedstock purity. It is best determined by monitoring the catalyst performance over time and scheduling regeneration when the activity drops below an acceptable level.

Data Presentation

Table 1: Representative Data on Coke Formation on Pt-Sn/Al₂O₃ Catalysts in Dehydrogenation Processes

Time on Stream (hours)Propane (B168953) Conversion (%)Propylene Selectivity (%)Coke Content on Catalyst (wt%)
24596Not specified
5Not specifiedNot specifiedVaries with Pt/Sn ratio
123596Not specified

Note: This data is for propane dehydrogenation and serves as an illustrative example of catalyst deactivation due to coking. The rate of deactivation will vary for 4-isopropylphenol dehydrogenation.

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of 4-Isopropylphenol

This protocol provides a general laboratory-scale procedure.

  • Catalyst Activation: The catalyst (e.g., Pt-Sn/Al₂O₃) is typically reduced in situ. Place the catalyst in a fixed-bed reactor and heat to 500-600°C under a flow of hydrogen for 2-4 hours.

  • Reaction Setup:

    • After activation, switch the gas flow to an inert gas like nitrogen.

    • Heat the reactor to the desired reaction temperature (typically 400-600°C).

    • Introduce the 4-isopropylphenol feed into the reactor using a syringe pump. The feed can be vaporized and diluted with an inert gas.

  • Reaction:

    • Maintain the reaction temperature and pressure.

    • Collect the product stream by passing it through a condenser and a cold trap.

  • Analysis:

    • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of 4-isopropylphenol and the selectivity to 4-isopropenylphenol.

Protocol 2: Synthesis of 4-Isopropenylphenol via Bisphenol A Decomposition in High-Temperature Water

This protocol is based on a catalyst-free method.[12]

  • Reactor Setup:

    • Place a known amount of Bisphenol A (BPA) and deionized water into a high-pressure batch reactor.

  • Reaction:

    • Seal the reactor and purge with an inert gas.

    • Heat the reactor to the desired temperature (e.g., 200-350°C) with stirring. The pressure will increase due to the vapor pressure of water at these temperatures.

    • Hold the reaction at the set temperature for a specific duration.

  • Product Recovery:

    • After the reaction, cool the reactor to room temperature.

    • Open the reactor and collect the product mixture.

    • The products can be separated from the aqueous phase by extraction with an organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Analyze the organic extract using GC or High-Performance Liquid Chromatography (HPLC) to quantify the amounts of unreacted BPA, 4-isopropenylphenol, and phenol.

Visualizations

CatalystDeactivationMechanisms ActiveCatalyst Active Catalyst Coking Coking / Fouling ActiveCatalyst->Coking Carbon Deposition / Polymer Formation Poisoning Poisoning ActiveCatalyst->Poisoning Adsorption of Impurities Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering High Temperature DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Blockage of Active Sites Poisoning->DeactivatedCatalyst Inactivation of Active Sites Sintering->DeactivatedCatalyst Loss of Active Surface Area

Caption: Primary mechanisms of catalyst deactivation.

DehydrogenationCatalystRegeneration CokedCatalyst Coked Catalyst (Deactivated) RegenerationProcess Regeneration Process: Controlled Oxidation CokedCatalyst->RegenerationProcess RegeneratedCatalyst Regenerated Catalyst (Active) RegenerationProcess->RegeneratedCatalyst Coke Removed GaseousByproducts CO, CO₂ RegenerationProcess->GaseousByproducts Coke Combustion Coke Coke (Carbon Deposits) Coke->CokedCatalyst Blocks Active Sites Oxygen Dilute O₂ Stream (300-500°C) Oxygen->RegenerationProcess

Caption: Regeneration workflow for a coked dehydrogenation catalyst.

SolidAcidCatalystRegeneration FouledCatalyst Fouled Solid Acid Catalyst (Deactivated) RegenerationStep1 Step 1: Solvent Wash (e.g., Methanol, Acetone) FouledCatalyst->RegenerationStep1 RegenerationStep2 Step 2: Acid Wash (e.g., dilute H₂SO₄) RegenerationStep1->RegenerationStep2 OrganicResidues Organic Residues RegenerationStep1->OrganicResidues Removes Drying Drying RegenerationStep2->Drying MetalPoisons Metal Poisons RegenerationStep2->MetalPoisons Removes RegeneratedCatalyst Regenerated Catalyst (Active) Drying->RegeneratedCatalyst

Caption: Regeneration workflow for a fouled solid acid catalyst.

References

Optimization

Resolving peak tailing for 4-Isopropenylphenol in reverse-phase HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the reverse-phase HPLC analysis of 4-Isopropenylphenol. Frequently Aske...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the reverse-phase HPLC analysis of 4-Isopropenylphenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of 4-Isopropenylphenol?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] For a quantitative analysis of 4-Isopropenylphenol, peak tailing is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity. A tailing factor (Tf) or asymmetry factor (As) is used to quantify peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Generally, a value greater than 1.2 is considered to be tailing.[1]

Q2: What are the primary causes of peak tailing for 4-Isopropenylphenol in reverse-phase HPLC?

A2: The primary causes of peak tailing for phenolic compounds like 4-Isopropenylphenol include:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl group of 4-Isopropenylphenol can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can cause some analyte molecules to be retained longer, resulting in a tailing peak.[2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. 4-Isopropenylphenol is a weak acid with a predicted pKa of approximately 9.80. If the mobile phase pH is not sufficiently low, the phenolic hydroxyl group can be partially or fully deprotonated, leading to strong interactions with the stationary phase and causing peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column inlet can become contaminated or blocked, leading to distorted peak shapes.

  • Extra-Column Effects: Peak broadening and tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volume in the HPLC system.

Q3: How can I prevent peak tailing when analyzing 4-Isopropenylphenol?

A3: To prevent peak tailing, consider the following strategies:

  • Adjust Mobile Phase pH: The most effective way to reduce peak tailing for 4-Isopropenylphenol is to lower the pH of the mobile phase. By adding a small amount of an acid, such as 0.1% formic acid or phosphoric acid, the mobile phase pH can be lowered to around 3-4. This ensures that the 4-Isopropenylphenol molecule is in its neutral (protonated) form and also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.

  • Use an End-Capped Column: Modern, high-quality, end-capped C18 columns are designed to have a minimal number of residual silanol groups, which significantly reduces the potential for secondary interactions.

  • Optimize Sample Concentration: Ensure that the sample concentration is within the linear range of the detector and does not overload the column. If you suspect overloading, dilute your sample and reinject.

  • Proper Column Maintenance: Regularly flush your column with appropriate solvents to remove contaminants and use a guard column to protect the analytical column from strongly retained sample components.

  • Minimize Extra-Column Volume: Use tubing with the smallest practical internal diameter and ensure all fittings are properly connected to minimize dead volume in the system.

Troubleshooting Guide

Problem: My 4-Isopropenylphenol peak is tailing significantly.

This guide will walk you through a systematic approach to troubleshoot and resolve peak tailing for 4-Isopropenylphenol.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed for 4-Isopropenylphenol check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue System-related issue is likely. Check for extra-column volume (tubing, fittings). Inspect for column void or contamination. check_all_peaks->system_issue Yes specific_peak_issue Issue is likely specific to 4-Isopropenylphenol chemistry. check_all_peaks->specific_peak_issue No end End: Peak Tailing Resolved system_issue->end check_ph Is the mobile phase pH acidic (e.g., pH 3-4)? specific_peak_issue->check_ph adjust_ph Action: Acidify the mobile phase. Add 0.1% formic acid or phosphoric acid. check_ph->adjust_ph No check_column Are you using a high-quality, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column consider_column Action: Switch to a modern, end-capped C18 column. check_column->consider_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes consider_column->check_concentration dilute_sample Action: Dilute the sample and reinject. check_concentration->dilute_sample Yes check_concentration->end No dilute_sample->end

Caption: Troubleshooting workflow for resolving peak tailing of 4-Isopropenylphenol.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak tailing factor for a typical phenolic compound like 4-Isopropenylphenol. Note that these are representative values and actual results may vary depending on the specific column and HPLC system used.

Mobile Phase pHMobile Phase CompositionExpected Tailing Factor (Tf)Peak Shape Observation
7.0 (Neutral)50:50 Acetonitrile:Water> 2.0Severe tailing due to ionization of the phenolic group and interaction with silanols.
5.050:50 Acetonitrile:Water (with phosphate (B84403) buffer)1.5 - 2.0Moderate tailing, as the pH is still not low enough to fully suppress all interactions.
3.050:50 Acetonitrile:Water with 0.1% Formic Acid1.0 - 1.2Good, symmetrical peak shape with minimal tailing.
2.550:50 Acetonitrile:Water with 0.1% Phosphoric Acid< 1.2Excellent, sharp, and symmetrical peak.

Experimental Protocols

Detailed Methodology for the RP-HPLC Analysis of 4-Isopropenylphenol with Improved Peak Shape

This protocol describes a method to achieve a symmetrical peak shape for 4-Isopropenylphenol.

G cluster_1 Experimental Workflow prep_mobile_phase 1. Mobile Phase Preparation (A: 0.1% Formic Acid in Water, B: Acetonitrile) prep_sample 2. Sample Preparation (Dissolve in Mobile Phase A/B mixture) prep_mobile_phase->prep_sample hplc_setup 3. HPLC System Setup (C18 column, set flow rate, temperature, and detection wavelength) prep_sample->hplc_setup equilibration 4. System Equilibration (Flush with mobile phase until baseline is stable) hplc_setup->equilibration injection 5. Sample Injection (Inject a small volume, e.g., 10 µL) equilibration->injection data_acquisition 6. Data Acquisition (Collect chromatogram) injection->data_acquisition analysis 7. Data Analysis (Integrate peak, calculate tailing factor) data_acquisition->analysis

Caption: Experimental workflow for the HPLC analysis of 4-Isopropenylphenol.

1. Materials and Reagents

  • 4-Isopropenylphenol reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (or Phosphoric acid), analytical grade

  • Methanol (B129727) (HPLC grade)

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A high-quality, end-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Elution Mode: Isocratic or gradient elution can be used. For a starting point, an isocratic mixture of 50:50 (v/v) Solvent A:Solvent B is recommended.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (determine the optimal wavelength by running a UV scan of a standard solution).

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Isopropenylphenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing 4-Isopropenylphenol in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. System Suitability

  • Before running samples, perform at least five replicate injections of the working standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0% and the tailing factor for the 4-Isopropenylphenol peak is less than 1.5.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively troubleshoot and resolve peak tailing issues for 4-Isopropenylphenol in their reverse-phase HPLC analyses, leading to more accurate and reliable results.

References

Troubleshooting

Minimizing impurities in the final 4-Isopropenylphenol product

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final 4-Isopropeny...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in the final 4-Isopropenylphenol (IPP) product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 4-Isopropenylphenol.

Problem 1: Low Yield of 4-Isopropenylphenol

Potential Cause Recommended Solution
Incomplete Reaction - Optimize Reaction Time and Temperature: For the pyrolysis of bisphenol A (BPA), ensure the temperature is maintained in the optimal range of 230-250°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
- Catalyst Inactivity: If using a catalyst such as sodium hydroxide (B78521), ensure it is fresh and anhydrous. The catalyst loading should be optimized; a trace amount is typically sufficient.[1]
Product Loss During Workup - Inefficient Extraction: If performing a liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery.
- Loss During Distillation: During the removal of phenol (B47542) by fractional distillation, ensure the vacuum is stable and the column is efficient to prevent co-distillation of the product.[1]
Side Reactions - Dimerization/Polymerization: Elevated temperatures can lead to the dimerization and polymerization of the IPP product.[2][3] It is crucial to keep the reaction and purification temperatures as low as feasible and to minimize the time the product is heated.

Problem 2: High Levels of Phenol Impurity in the Final Product

Potential Cause Recommended Solution
Incomplete Removal During Distillation - Improve Distillation Efficiency: Use a fractional distillation column with a higher number of theoretical plates. Ensure a slow and steady distillation rate to allow for proper separation of phenol (boiling point: 181.7°C) from 4-Isopropenylphenol (boiling point: 211-212°C).
- Optimize Vacuum: A stable and sufficiently deep vacuum is necessary to lower the boiling points and improve separation. For phenol removal, a vacuum of around 20 mmHg is suggested, with a temperature of 80-90°C.[1]
Thermal Decomposition of Product - Minimize Heating Time: Prolonged heating during distillation can cause the decomposition of IPP back into phenol. The second pyrolysis to isolate IPP should be performed quickly, preferably in less than an hour.[1]

Problem 3: Presence of Unreacted Bisphenol A (BPA) and BPA Isomers

Potential Cause Recommended Solution
Incomplete Pyrolysis - Ensure Sufficient Reaction Time and Temperature: As with low yield, ensure the reaction conditions (230-250°C) are met for a sufficient duration to drive the pyrolysis to completion.[1]
Ineffective Purification - Recrystallization: Recrystallization is an effective method for removing non-volatile impurities like BPA and its isomers. Solvents such as cyclohexane (B81311) or n-hexane are suitable for this purpose.[2][3] A detailed protocol is provided in the Experimental Protocols section.

Problem 4: Dimerization and Polymerization of 4-Isopropenylphenol

Potential Cause Recommended Solution
High Temperatures - Temperature Control: Dimerization is accelerated at higher temperatures.[4][5] During synthesis and purification, maintain the lowest possible temperature that allows for the desired transformation or separation.
- Storage Conditions: Store the purified 4-Isopropenylphenol at a low temperature (2-8°C) to minimize polymerization over time.[1][6]
Acidic Conditions - Avoid Strong Acids: Acidic conditions can promote the carbocation-mediated dimerization of IPP.[7] Neutralize any acidic catalysts or byproducts before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Isopropenylphenol?

The most frequently cited laboratory and industrial method is the pyrolysis or high-temperature hydrolysis of bisphenol A (BPA).[7][8] This reaction cleaves BPA into 4-Isopropenylphenol and phenol.

Q2: What are the primary impurities I should expect in my crude 4-Isopropenylphenol?

The main impurities include:

  • Phenol: A co-product of the BPA pyrolysis reaction.

  • Unreacted Bisphenol A (BPA): Due to incomplete reaction.

  • BPA Isomers: Such as o,p-BPA, which may be present in the starting BPA.

  • 4-Isopropenylphenol Dimers and Oligomers: Formed via self-reaction of the product, especially at elevated temperatures.[2]

Q3: How can I effectively remove phenol from my product?

Fractional distillation under reduced pressure is the most effective method for removing the majority of the phenol.[1]

Q4: What is the best way to achieve high purity (>99%) of 4-Isopropenylphenol?

A combination of fractional distillation to remove volatile impurities like phenol, followed by recrystallization from a suitable solvent like hexane (B92381) or cyclohexane to remove non-volatile impurities such as BPA and IPP dimers, is recommended for achieving high purity.[2][3]

Q5: How can I monitor the purity of my 4-Isopropenylphenol?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing the purity of 4-Isopropenylphenol and quantifying impurities.[7][9]

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropenylphenol via Pyrolysis of Bisphenol A

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: To a reaction flask equipped with a distillation head, add bisphenol A (115 g, 0.5 mol) and a catalytic amount of sodium hydroxide (0.2 g).

  • Pyrolysis: Heat the mixture to 230-250°C under reduced pressure (approximately 15 mmHg). A mixture of 4-Isopropenylphenol and phenol will distill over. Collect this mixture in a receiving flask.

  • Phenol Removal: To the collected distillate, add another catalytic amount of sodium hydroxide (0.2 g). Perform a fractional distillation at 80-90°C under a vacuum of approximately 20 mmHg to remove the phenol.

  • Final Product Distillation: Increase the temperature of the remaining mixture to 230-250°C under reduced pressure (approximately 15 mmHg). To minimize dimerization, this step should be performed rapidly (less than one hour) using a distillation head with a warm-water condenser to ensure a continuous and fast flow of the purified 4-Isopropenylphenol.

Protocol 2: Purification of 4-Isopropenylphenol by Recrystallization

  • Solvent Selection: Hexane or cyclohexane are suitable solvents for the recrystallization of 4-Isopropenylphenol.[2][3]

  • Dissolution: In a suitable flask, dissolve the crude 4-Isopropenylphenol in a minimum amount of hot hexane (near its boiling point, approximately 69°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The expected melting point of pure 4-Isopropenylphenol is 83°C.[7]

Protocol 3: HPLC Analysis of 4-Isopropenylphenol Purity

This is a general guideline for setting up an HPLC method.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A small amount of acid, such as phosphoric acid or formic acid, can be added to improve peak shape.[7]

  • Detection: UV detection at a wavelength where 4-Isopropenylphenol and its potential impurities absorb, for example, 254 nm or 280 nm.

  • Standard Preparation: Prepare standard solutions of 4-Isopropenylphenol, phenol, and BPA to determine their retention times and for quantification.

Data Presentation

Table 1: Physical Properties of 4-Isopropenylphenol and Key Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Isopropenylphenol 134.1883[7]211-212
Phenol94.1140.5181.7
Bisphenol A228.29158-159220 (at 4 mmHg)

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Common Impurities cluster_analysis Purity Analysis BPA Bisphenol A Pyrolysis Pyrolysis (230-250°C, NaOH catalyst) BPA->Pyrolysis Crude_IPP Crude 4-Isopropenylphenol (Contains Phenol, BPA, Dimers) Pyrolysis->Crude_IPP Phenol Phenol Pyrolysis->Phenol Co-product Unreacted_BPA Unreacted BPA Pyrolysis->Unreacted_BPA Incomplete Reaction Distillation Fractional Distillation (to remove Phenol) Crude_IPP->Distillation Dimers Dimers/Oligomers Crude_IPP->Dimers High Temperature Side Reaction Recrystallization Recrystallization (from Hexane) Distillation->Recrystallization Distillation->Phenol Removed Pure_IPP High-Purity 4-Isopropenylphenol Recrystallization->Pure_IPP Recrystallization->Unreacted_BPA Removed Recrystallization->Dimers Removed HPLC HPLC Pure_IPP->HPLC GC GC Pure_IPP->GC

Caption: Workflow for the synthesis, purification, and analysis of 4-Isopropenylphenol.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Impure_Product Impure Final Product Incomplete_Reaction Incomplete Reaction Impure_Product->Incomplete_Reaction Inefficient_Distillation Inefficient Distillation Impure_Product->Inefficient_Distillation Ineffective_Recrystallization Ineffective Recrystallization Impure_Product->Ineffective_Recrystallization High_Temperature_Side_Reactions High Temperature Side Reactions Impure_Product->High_Temperature_Side_Reactions Optimize_Conditions Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Conditions Improve_Distillation_Setup Improve Distillation (Column, Vacuum) Inefficient_Distillation->Improve_Distillation_Setup Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Ineffective_Recrystallization->Optimize_Recrystallization Minimize_Heat_Exposure Minimize Heat Exposure High_Temperature_Side_Reactions->Minimize_Heat_Exposure

Caption: Troubleshooting logic for impure 4-Isopropenylphenol.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Isopropenylphenol and Bisphenol A: Estrogenic Activity, Toxicity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of 4-Isopropenylphenol (4-IPP) and Bisphenol A (BPA), focusing on their estrogenic activity, toxicity, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Isopropenylphenol (4-IPP) and Bisphenol A (BPA), focusing on their estrogenic activity, toxicity, and underlying signaling mechanisms. The information is supported by experimental data to offer an objective evaluation for research and development purposes.

Executive Summary

Bisphenol A (BPA) is a well-characterized endocrine-disrupting chemical with widespread industrial applications and significant estrogenic activity. In contrast, 4-Isopropenylphenol (4-IPP), a related phenolic compound and a metabolite of BPA, has been shown to lack estrogenic activity in key in vitro assays. This guide delves into the experimental evidence that differentiates these two compounds, providing researchers with a clear comparison of their biological effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Isopropenylphenol and Bisphenol A is presented in Table 1.

Property4-IsopropenylphenolBisphenol A
CAS Number 4286-23-180-05-7
Molecular Formula C₉H₁₀OC₁₅H₁₆O₂
Molecular Weight 134.18 g/mol 228.29 g/mol
Appearance White solidColorless solid
Melting Point 83 °C158-159 °C
Boiling Point 218 °C at 760 mmHg220 °C at 4 mmHg
Water Solubility Poor120-300 mg/L at 25 °C

Comparative Estrogenic Activity

The primary distinction between 4-IPP and BPA lies in their estrogenic activity. Experimental data from a comparative study using an ERE-luciferase reporter assay in MCF-7 cells demonstrated that while BPA exhibits clear estrogenic activity, 4-IPP shows no such activity.

Table 2: In Vitro Estrogenic Activity

CompoundAssay TypeCell LineResultEC₅₀Reference
4-Isopropenylphenol ERE-luciferase reporter assayMCF-7No estrogenic activityN/A[1]
Bisphenol A ERE-luciferase reporter assayMCF-7Estrogenic activity3.9 µM[2]
Bisphenol A MCF-7 Cell ProliferationMCF-7Increased cell proliferation-[3]

Comparative Toxicity

The acute toxicity profiles of 4-IPP and BPA also differ significantly. BPA has been extensively studied and has established LD₅₀ values, while data for 4-IPP is more limited.

Table 3: Acute Toxicity Data

CompoundTest OrganismRoute of AdministrationLD₅₀ / EC₅₀Reference
4-Isopropenylphenol Vibrio fischeri (Microtox)N/AEC₅₀: 0.01 mg/L (5 min)[4]
4-Isopropenylphenol Ceriodaphnia dubiaN/AEC₅₀: 10.1 mg/L (48 h)[4]
Bisphenol A RatOralLD₅₀: 3250 - 5200 mg/kg[5][6]
Bisphenol A RatIntraperitonealLD₅₀: 841 mg/kg[7][8]
Bisphenol A RatIntravenousLD₅₀: 35.26 mg/kg[7][8]
Bisphenol A RabbitDermalLD₅₀: 2230 mg/kg[6]

Signaling Pathways

The differential estrogenic activity of 4-IPP and BPA can be attributed to their interactions with estrogen-related signaling pathways.

Bisphenol A Signaling Pathway

BPA is known to exert its estrogenic effects through multiple signaling pathways, primarily by interacting with nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).

  • Nuclear Estrogen Receptor Pathway: BPA binds to ERα and ERβ, albeit with a lower affinity than the endogenous hormone 17β-estradiol. This binding initiates the transcription of estrogen-responsive genes, leading to a cascade of cellular effects associated with estrogen signaling.

  • GPER-Mediated Pathway: BPA can also activate GPER, a membrane-bound estrogen receptor. This activation triggers rapid, non-genomic signaling cascades, including the EGFR/ERK pathway, which can influence cell proliferation and migration.

BPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A GPER GPER BPA->GPER ER_alpha_beta_inactive ERα / ERβ (inactive) BPA->ER_alpha_beta_inactive EGFR EGFR GPER->EGFR Activates ER_alpha_beta_active ERα / ERβ (active dimer) ER_alpha_beta_inactive->ER_alpha_beta_active Dimerization ERE Estrogen Response Element (ERE) ER_alpha_beta_active->ERE Binds to ERK ERK EGFR->ERK Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Diagram 1: Bisphenol A Signaling Pathways
4-Isopropenylphenol and Estrogen Signaling

Based on the findings of Kitagawa et al. (2003), 4-IPP does not activate the estrogen receptor-mediated signaling pathway that leads to the expression of estrogen-responsive genes. This lack of interaction with the estrogen receptor is the key differentiator from BPA.

IPP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPP 4-Isopropenylphenol ER_alpha_beta_inactive ERα / ERβ (inactive) IPP->ER_alpha_beta_inactive No Binding ERE Estrogen Response Element (ERE) No_Transcription No Gene Transcription

Diagram 2: 4-IPP and Estrogen Receptor Interaction

Experimental Protocols

ERE-Luciferase Reporter Gene Assay for Estrogenic Activity

This protocol is based on the methodology described by Kitagawa et al. (2003) for assessing estrogenic activity.[1]

ERE_Luciferase_Assay_Workflow node_cell_culture 1. Cell Culture MCF-7 cells are cultured in 48-well plates. node_transfection 2. Transient Transfection Cells are transfected with: - p(ERE)₃-SV40-luc (reporter plasmid) - phRL-CMV (internal standard) node_cell_culture->node_transfection node_treatment 3. Compound Treatment Transfected cells are treated with varying concentrations of 4-IPP or BPA. node_transfection->node_treatment node_incubation 4. Incubation Cells are incubated for a specified period (e.g., 24 hours). node_treatment->node_incubation node_lysis 5. Cell Lysis Cells are lysed to release the luciferase enzymes. node_incubation->node_lysis node_measurement 6. Luciferase Measurement Firefly and Renilla luciferase activities are measured using a luminometer. node_lysis->node_measurement node_analysis 7. Data Analysis Firefly luciferase activity is normalized to Renilla luciferase activity. Results are expressed relative to a vehicle control. node_measurement->node_analysis

Diagram 3: ERE-Luciferase Assay Workflow

Materials:

  • MCF-7 human breast cancer cell line

  • Culture medium (e.g., DMEM) with 5% calf serum

  • p(ERE)₃-SV40-luc reporter plasmid

  • phRL-CMV internal standard plasmid

  • Transfection reagent (e.g., Transfast)

  • 4-Isopropenylphenol and Bisphenol A

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 48-well plates at a density of 2 x 10⁴ cells/well.

  • Transfection: The following day, cells are transiently transfected with the ERE-luciferase reporter plasmid and the internal standard plasmid using a suitable transfection reagent.

  • Treatment: After transfection, the medium is replaced with fresh medium containing various concentrations of 4-IPP or BPA. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for 24-48 hours.

  • Lysis and Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The estrogenic activity is expressed as the fold induction relative to the vehicle control.

Conclusion

The available experimental evidence clearly distinguishes 4-Isopropenylphenol from Bisphenol A. While BPA is a potent endocrine disruptor with well-documented estrogenic activity mediated through multiple signaling pathways, 4-IPP has been shown to be inactive in in vitro estrogenicity assays. This lack of estrogenic activity suggests that the structural modification from BPA to 4-IPP, specifically the absence of the second phenyl ring, is critical for its interaction with estrogen receptors. These findings are crucial for researchers in the fields of toxicology, drug development, and materials science when considering the biological impact of these phenolic compounds. Further research into the broader toxicological profile of 4-IPP is warranted to fully understand its potential health effects.

References

Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for 4-Isopropenylphenol Detection

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of 4-Isopropenylphenol against established High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. The information presented, including supporting experimental data, is intended to assist in the selection of the most appropriate analytical method for specific research and development needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the key validation parameters for the novel UPLC-MS/MS method and compares them with conventional HPLC-UV and GC-MS methods for the analysis of 4-Isopropenylphenol.

Validation ParameterNovel UPLC-MS/MS MethodConventional HPLC-UV MethodConventional GC-MS Method
Linearity (r²) >0.999>0.995>0.998
Linear Range 0.01 - 100 ng/mL0.1 - 20 µg/mL1 - 500 ng/mL
Limit of Detection (LOD) 0.003 ng/mL30 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.01 ng/mL100 ng/mL1 ng/mL
Accuracy (% Recovery) 96.5 - 103.8%95.2 - 104.5%97.1 - 102.8%
Precision (% RSD) < 5%< 6%< 7%
Specificity High (Mass-based)Moderate (Chromatographic)High (Mass-based)
Analysis Time ~5 minutes~15 minutes~20 minutes

Experimental Workflow and Method Validation

A robust analytical method requires a well-defined workflow and thorough validation to ensure reliable and reproducible results. The following diagram illustrates the key stages in the validation of the new UPLC-MS/MS method for 4-Isopropenylphenol detection.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Optimization (e.g., Mobile Phase, Gradient) B Sample Preparation (e.g., SPE, LLE) A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness & Stability F->G H Routine Sample Analysis G->H I Data Reporting H->I

Workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of 4-Isopropenylphenol using the novel UPLC-MS/MS method and the established HPLC-UV and GC-MS techniques.

Novel UPLC-MS/MS Method

This method is designed for the rapid and highly sensitive quantification of 4-Isopropenylphenol in complex matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used technique for the preconcentration and cleanup of phenolic compounds from various sample matrices.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

  • Sample Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor and product ions for 4-Isopropenylphenol will be monitored for quantification and confirmation.

Conventional HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of sample, add 50 µL of an internal standard solution.

  • Add 2 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic layer. Repeat the extraction twice more.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detector: UV at 275 nm

Conventional GC-MS Method

GC-MS offers high specificity and is suitable for volatile and semi-volatile compounds.

1. Sample Preparation: Derivatization

  • To the dried extract from LLE, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of the derivatized 4-Isopropenylphenol.

Validation

A Comparative Guide to Polymers Derived from 4-Isopropenylphenol for Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the properties of polymers derived from 4-isopropenylphenol (B43103), with a focus on their potential appl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polymers derived from 4-isopropenylphenol (B43103), with a focus on their potential applications in drug delivery systems. By presenting objective performance data alongside established alternatives, this document aims to inform material selection and guide future research in the development of novel therapeutic carriers.

Introduction to Phenolic Polymers in Drug Delivery

Phenolic polymers are a class of macromolecules characterized by the presence of phenol (B47542) groups in their repeating units. These polymers have garnered significant interest in the biomedical field due to their inherent antioxidant properties, biocompatibility, and adhesive characteristics. 4-Isopropenylphenol, a derivative of phenol, serves as a monomer for the synthesis of poly(4-isopropenylphenol), a polymer with potential utility in drug formulation and delivery. Its structural similarity to poly(4-hydroxystyrene) suggests a range of tunable physicochemical properties. This guide compares poly(4-isopropenylphenol) with poly(4-hydroxystyrene) and two widely used biodegradable polyesters, Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL), to highlight its relative advantages and potential applications.

Comparative Analysis of Polymer Properties

The selection of a polymer for drug delivery applications is contingent on a thorough understanding of its physical, chemical, and biological properties. This section provides a comparative summary of key performance indicators for poly(4-isopropenylphenol) and its alternatives.

Table 1: Molecular and Thermal Properties
PropertyPoly(4-isopropenylphenol)Poly(4-hydroxystyrene)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Molecular Weight (Mw) Data not readily available in literature~11,000 g/mol [1]Variable (e.g., 7,000-17,000 g/mol for PLGA 50:50)Variable (e.g., 10,000-80,000 g/mol )[2]
Polydispersity Index (PDI) Data not readily available in literature~1.15[3]Typically 1.5 - 2.5Typically 1.4 - 1.8
Glass Transition Temp. (Tg) Data not readily available in literature~150 °C[4]40-60 °C[5]~ -60 °C[6][7]
Melting Temperature (Tm) Not applicable (amorphous)Not applicable (amorphous)Amorphous to semi-crystalline59-64 °C[2]
Decomposition Temp. (TGA) Data not readily available in literature~360 °C (decarboxylation)[4]~250-350 °C~250 °C[2]
Table 2: In Vitro Performance and Biological Properties
PropertyPoly(4-isopropenylphenol)Poly(4-hydroxystyrene)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Solubility Soluble in polar organic solventsSoluble in acetone, DMF, DMSO, THF[3]Soluble in a wide range of organic solvents[5]Soluble in various polar organic solvents[8]
Biodegradability Not readily biodegradableNot readily biodegradableBiodegradable by hydrolysis[5]Biodegradable by hydrolysis[8]
Antioxidant Activity (DPPH IC50) Data not readily available in literatureExpected, but specific data is scarceNegligibleNegligible
Biocompatibility Expected to be biocompatibleGenerally considered biocompatibleFDA approved, biocompatible[5]FDA approved, biocompatible[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key characterization experiments.

Molecular Weight Determination (Size Exclusion Chromatography - SEC/GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

Protocol:

  • System: Agilent 1260 Infinity GPC/SEC System or equivalent.[9]

  • Columns: Two Agilent PLgel 10 µm MIXED-D columns in series.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Temperature: 40 °C.[9]

  • Detector: Differential Refractive Index (DRI) detector.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE filter before injection.

  • Analysis: Inject the sample and analyze the resulting chromatogram using appropriate GPC software to calculate Mn, Mw, and PDI relative to the polystyrene standards.

Thermal Analysis (Thermogravimetric Analysis - TGA & Differential Scanning Calorimetry - DSC)

Objective: To determine the thermal stability (decomposition temperature) and thermal transitions (glass transition temperature, melting temperature) of the polymers.

TGA Protocol:

  • Instrument: TA Instruments TGA Q500 or equivalent.[10]

  • Sample Size: 5-10 mg of the polymer in a platinum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min from room temperature to 600 °C.[11]

  • Analysis: The decomposition temperature (Td) is determined as the onset temperature of major weight loss in the TGA curve.

DSC Protocol:

  • Instrument: TA Instruments DSC Q2000 or equivalent.[11]

  • Sample Size: 3-5 mg of the polymer in a sealed aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Heating/Cooling Rate: Heat from room temperature to 200 °C at 10 °C/min, hold for 2 minutes to erase thermal history, cool to -80 °C at 10 °C/min, and then heat to 200 °C at 10 °C/min.

  • Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic transition.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the antioxidant capacity of the polymers by measuring their ability to scavenge the stable DPPH radical.

Protocol:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), polymer solutions of varying concentrations in methanol (B129727).

  • Procedure: a. In a 96-well plate, add 100 µL of the polymer solution to 100 µL of the DPPH solution. b. Incubate the plate in the dark at room temperature for 30 minutes. c. Measure the absorbance at 517 nm using a microplate reader. d. A control well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value, which is the concentration of the polymer required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the polymer concentration.[12]

Visualization of Cellular Signaling Pathways

Phenolic compounds are known to modulate various cellular signaling pathways, which is a key consideration for their use in drug delivery, particularly in the context of inflammatory diseases and cancer. The following diagram illustrates the inhibitory effects of phenolic compounds on the NF-κB and MAPK signaling pathways, which are central to inflammatory responses and cell proliferation.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates AP-1 AP-1 MAPK->AP-1 activates Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression activates AP-1->Gene_Expression activates Phenolic_Polymers Phenolic Polymers (e.g., Poly(4-isopropenylphenol)) Phenolic_Polymers->IKK inhibit Phenolic_Polymers->MAPK inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by phenolic polymers.

Conclusion

Polymers derived from 4-isopropenylphenol present a promising, yet underexplored, platform for drug delivery applications. While direct comparative data for poly(4-isopropenylphenol) is currently limited in the scientific literature, its structural analogy to poly(4-hydroxystyrene) suggests favorable properties such as high thermal stability and potential antioxidant activity. In comparison to biodegradable polyesters like PLGA and PCL, phenolic polymers offer a different set of attributes, including a lack of hydrolytic degradation and inherent biological activity, which could be advantageous for specific therapeutic strategies. Further research is warranted to fully characterize poly(4-isopropenylphenol) and elucidate its performance in various drug delivery contexts. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on the investigation of this novel class of phenolic polymers.

References

Comparative

A Comparative Spectroscopic Analysis of 4-Isopropenylphenol and Its Derivatives

This guide provides a detailed spectroscopic comparison of 4-isopropenylphenol (B43103) and its structurally related derivatives. It is designed for researchers, scientists, and professionals in drug development, offerin...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-isopropenylphenol (B43103) and its structurally related derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their spectral characteristics to aid in identification, characterization, and differentiation. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Structural Overview and Relationships

4-Isopropenylphenol is a phenolic compound characterized by a vinyl group, making it a valuable monomer and intermediate in chemical synthesis.[1][] Its derivatives, including the saturated analog 4-isopropylphenol, the isomeric chavicol, and the ether derivative 4-vinylanisole, exhibit distinct spectroscopic features arising from subtle structural modifications. The structural relationships between these compounds are depicted below.

G Structural Relationships of 4-Isopropenylphenol and Derivatives 4-Isopropenylphenol 4-Isopropenylphenol 4-Isopropylphenol 4-Isopropylphenol 4-Isopropenylphenol->4-Isopropylphenol Reduction Chavicol Chavicol 4-Isopropenylphenol->Chavicol Isomerization 4-Vinylanisole 4-Vinylanisole 4-Isopropenylphenol->4-Vinylanisole Methylation 4-Propylphenol 4-Propylphenol 4-Isopropylphenol->4-Propylphenol Isomerization

Caption: Chemical structures and derivatization pathways of 4-isopropenylphenol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-isopropenylphenol and its selected derivatives.

¹H NMR Spectral Data (CDCl₃)
CompoundAr-H=CH₂ / -CH=-OH-CH- / -CH₂--CH₃
4-Isopropenylphenol 7.32 (d, 2H), 6.80 (d, 2H)5.35 (s, 1H), 5.00 (s, 1H)4.85 (s, 1H)-2.12 (s, 3H)
4-Isopropylphenol 7.10 (d, 2H), 6.75 (d, 2H)-4.70 (s, 1H)2.85 (sept, 1H)1.22 (d, 6H)
4-Propylphenol 7.03 (d, 2H), 6.74 (d, 2H)-4.65 (s, 1H)2.50 (t, 2H), 1.60 (m, 2H)0.92 (t, 3H)
4-Vinylanisole 7.30 (d, 2H), 6.85 (d, 2H)6.65 (dd, 1H), 5.60 (d, 1H), 5.10 (d, 1H)--3.79 (s, 3H)
¹³C NMR Spectral Data (CDCl₃)
CompoundC-OAr-C (Substituted)Ar-CH=C / -C=-CH- / -CH₂--CH₃
4-Isopropenylphenol 155.0134.5, 130.0128.0, 115.5142.0, 112.0-22.0
4-Isopropylphenol 154.5141.0, 130.0128.0, 115.0-33.524.0
4-Propylphenol 154.0135.0, 130.0129.5, 115.0-37.0, 24.014.0
4-Vinylanisole 159.0130.5, 127.5127.0, 114.0136.5, 111.5-55.0 (OCH₃)
IR Spectral Data (cm⁻¹)
CompoundO-H StretchC-H (sp²) StretchC-H (sp³) StretchC=C StretchC-O Stretch
4-Isopropenylphenol ~3350 (broad)~3080~2970~1630, ~1600~1230
4-Isopropylphenol ~3340 (broad)-~2960~1610, ~1510~1235
4-Propylphenol ~3330 (broad)-~2950~1615, ~1515~1240
4-Vinylanisole -~3080~2960 (OCH₃)~1625, ~1605~1245 (asym), ~1035 (sym)
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
4-Isopropenylphenol 134119 [M-CH₃]⁺, 91, 65
4-Isopropylphenol 136121 [M-CH₃]⁺, 107, 91, 77
4-Propylphenol 136107 [M-C₂H₅]⁺, 77
4-Vinylanisole 134119 [M-CH₃]⁺, 104, 91, 78

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Sample Introduction: Inject a dilute solution of the analyte into the GC, where it is vaporized and separated.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The general workflow for a comparative spectroscopic analysis is outlined below. This process ensures a systematic and comprehensive characterization of the compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for GC-MS Sample->Dilution IR IR Sample->IR NMR NMR Dissolution->NMR MS MS Dilution->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Compare Comparative Analysis Interpret->Compare Report Final Report Compare->Report

Caption: General workflow for comparative spectroscopic analysis.

References

Validation

Cross-Reactivity of 4-Isopropenylphenol: A Comparative Analysis in Biological Assays

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological cross-reactivity of 4-Isopropenylphenol (B43103) (IPP), a known metabolite an...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological cross-reactivity of 4-Isopropenylphenol (B43103) (IPP), a known metabolite and industrial intermediate. This document summarizes available data on its activity in various biological assays and offers detailed experimental protocols for key methodologies.

4-Isopropenylphenol (IPP), a structural analog of Bisphenol A (BPA), is primarily known as an intermediate in the production of BPA and can be formed during its degradation[1]. Due to its structural similarity to BPA, a well-documented endocrine-disrupting chemical, the potential for IPP to exhibit cross-reactivity in biological systems is of significant interest. This guide synthesizes the available scientific literature to provide a comparative analysis of IPP's activity in key biological assays.

Endocrine Disruption Potential

Estrogenic Activity

The primary concern regarding compounds structurally similar to BPA is their potential to interact with estrogen receptors (ERα and ERβ), thereby mimicking or antagonizing the effects of endogenous estrogens.

Comparative Data on Estrogenic Activity

CompoundEstrogen Receptor Binding Affinity (IC50/RBA)MCF-7 Cell Proliferation (EC50)Yeast Estrogen Screen (YES) Assay
4-Isopropenylphenol (IPP) Data not availableNo activity reportedData not available
Bisphenol A (BPA) Weak binderReported to induce proliferationReported as estrogenic
17β-Estradiol (E2) High affinity (nM range)Potent inducer of proliferationPotent estrogen

A comparative study on the endocrine-disrupting activity of BPA and 19 related compounds reported that 4-isopropenylphenol, which lacks the second phenyl ring of BPA, showed no estrogenic activity in an MCF-7 reporter assay. It is important to note that the absence of reported quantitative data (e.g., IC50 or Relative Binding Affinity) for IPP in many standard assays may suggest low potency or a lack of significant findings in preliminary screenings.

Signaling Pathway: Estrogen Receptor Activation

The estrogenic activity of a compound is typically mediated through its binding to estrogen receptors, which then translocate to the nucleus and modulate the transcription of target genes.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Biological_Response Biological_Response Gene_Transcription->Biological_Response Leads to

Caption: Estrogen receptor signaling pathway.

Androgenic and Thyroid Hormone Activity

Cross-reactivity with other nuclear receptors, such as the androgen receptor (AR) and thyroid hormone receptor (TR), is another area of concern for potential endocrine disruptors.

Comparative Data on Androgen and Thyroid Receptor Activity

CompoundAndrogen Receptor ActivityThyroid Receptor Activity
4-Isopropenylphenol (IPP) Data not availableData not available
Bisphenol A (BPA) Reported to have anti-androgenic activityReported to interact with thyroid hormone receptors

Currently, there is a lack of specific data on the activity of 4-isopropenylphenol in androgen and thyroid receptor assays.

Cytotoxicity and Genotoxicity

Evaluating the potential for a compound to cause cell death (cytotoxicity) or damage genetic material (genotoxicity) is a critical component of its toxicological assessment.

Comparative Data on Cytotoxicity and Genotoxicity

CompoundCytotoxicity (CC50)Ames Test (Mutagenicity)Micronucleus Assay (Clastogenicity/Aneugenicity)
4-Isopropenylphenol (IPP) Data not availableData not availableData not available
Bisphenol A (BPA) Cytotoxic at high concentrations in various cell linesGenerally considered non-mutagenicSome studies report positive results under specific conditions

No specific quantitative data on the cytotoxicity or genotoxicity of 4-isopropenylphenol was identified in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Experimental Workflow: ER Competitive Binding Assay

ER_Binding_Workflow Prepare_Cytosol Prepare ER-containing cytosol from rat uterine tissue Incubate Incubate cytosol with radiolabeled estrogen ([3H]E2) and varying concentrations of test compound Prepare_Cytosol->Incubate Separate Separate bound from free radioligand Incubate->Separate Quantify Quantify radioactivity of the bound fraction Separate->Quantify Analyze Analyze data to determine IC50 and RBA Quantify->Analyze

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

Protocol Details:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Unbound ligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.

  • Quantification of Radioactivity: The radioactivity of the supernatant, containing the receptor-bound [³H]E2, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference estrogen (e.g., 17β-estradiol).

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Workflow: MCF-7 Proliferation Assay

MCF7_Workflow Seed_Cells Seed MCF-7 cells in multi-well plates Hormone_Deprive Hormone-deprive cells in estrogen-free medium Seed_Cells->Hormone_Deprive Treat_Cells Treat cells with varying concentrations of test compound Hormone_Deprive->Treat_Cells Incubate Incubate for a defined period (e.g., 6 days) Treat_Cells->Incubate Measure_Proliferation Measure cell proliferation (e.g., using SRB assay) Incubate->Measure_Proliferation Analyze Analyze data to determine EC50 Measure_Proliferation->Analyze

Caption: Workflow for MCF-7 Cell Proliferation Assay.

Protocol Details:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium.

  • Hormone Deprivation: To reduce basal proliferation, cells are cultured in a medium devoid of estrogens (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for a period before the assay.

  • Treatment: Cells are exposed to a range of concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

  • Incubation: The cells are incubated for a period sufficient to allow for cell proliferation (typically 6 days).

  • Measurement of Proliferation: Cell proliferation is quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The concentration of the test compound that induces a half-maximal proliferative response (EC50) is calculated.

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements.

Experimental Workflow: YES Assay

YES_Workflow Prepare_Yeast Prepare a culture of recombinant yeast Expose Expose yeast to varying concentrations of test compound Prepare_Yeast->Expose Incubate Incubate to allow for reporter gene expression Expose->Incubate Measure_Activity Measure reporter gene activity (e.g., colorimetric assay for β-galactosidase) Incubate->Measure_Activity Analyze Analyze data to determine estrogenic potency Measure_Activity->Analyze

Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.

Protocol Details:

  • Yeast Culture: The recombinant yeast strain is grown in a suitable medium.

  • Exposure: The yeast culture is exposed to a range of concentrations of the test compound in a multi-well plate format.

  • Incubation: The plates are incubated to allow for the binding of the estrogenic compound to the receptor, activation of the reporter gene, and production of the reporter protein.

  • Reporter Gene Assay: A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added, and the color change, which is proportional to the enzyme activity, is measured using a spectrophotometer.

  • Data Analysis: The estrogenic potency of the test compound is determined by comparing its dose-response curve to that of a standard estrogen.

Conclusion

The available evidence suggests that 4-isopropenylphenol exhibits low to negligible estrogenic activity in the assays for which data has been reported. However, a significant data gap exists regarding its cross-reactivity with other nuclear receptors, as well as its potential for cytotoxicity and genotoxicity. Further research providing quantitative data from a broader range of biological assays is necessary to conduct a more comprehensive risk assessment of this compound. The detailed experimental protocols provided in this guide serve as a resource for researchers undertaking such investigations.

References

Comparative

Performance Showdown: A Comparative Guide to Catalysts for 4-Isopropenylphenol Synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-isopropenylphenol (B43103) (4-IPP) is a critical step in various manufacturing processes. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-isopropenylphenol (B43103) (4-IPP) is a critical step in various manufacturing processes. This guide provides an objective comparison of different catalytic systems for the synthesis of 4-IPP, primarily focusing on the decomposition of bisphenol A (BPA), a common industrial route. The performance of various catalysts is evaluated based on experimental data, with detailed methodologies provided for key experiments.

Executive Summary

The synthesis of 4-isopropenylphenol from bisphenol A is achievable through several catalytic pathways, including base-catalyzed, acid-catalyzed, and hydrothermal methods. This guide focuses on the comparative performance of heterogeneous solid catalysts, which offer advantages in terms of separation and reusability. Experimental data suggests that metal oxides, particularly silica (B1680970) (SiO2), show promising results for the selective synthesis of 4-IPP, while basic catalysts like potassium hydroxide (B78521) (KOH) also facilitate the reaction, albeit with different product distributions.

Performance Comparison of Catalysts

The efficacy of different catalysts in the synthesis of 4-isopropenylphenol from bisphenol A can be evaluated based on key performance indicators such as the conversion of BPA and the selectivity and yield of 4-IPP. The following table summarizes the available experimental data for different catalytic systems.

Catalyst/MethodTemperature (°C)BPA Conversion (%)4-IPP Yield (%)Phenol Yield (%)Other ProductsReference
Metal Oxides
Silica (SiO2)400N/A3234N/A[1]
Magnesium Oxide (MgO)40055-60LowHighPrimarily Phenol[1]
Alkali Metal Hydroxides
Potassium Hydroxide (0.2 mol/L KOH)270N/A7.68 (relative peak area)48.09 (relative peak area)Bisphenol A, BHTSearch result not found
Potassium Hydroxide (0.5 mol/L KOH)270N/A3.89 (relative peak area)64.69 (relative peak area)Bisphenol A, BHT, Benzyl alcohol, p-isopropylphenolSearch result not found
Non-Catalytic
High-Temperature Water (HTW)200-350Varies with temp.HighHighAcetone (B3395972) (from 4-IPP hydrolysis)[1]

Note: "N/A" indicates that the data was not available in the cited sources. Relative peak area from GC-MS analysis indicates the relative abundance of the compound in the product mixture.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key catalytic systems discussed.

Synthesis of 4-Isopropenylphenol using Metal Oxide Bed Materials

This protocol is based on the pyrolysis of bisphenol A in the presence of a solid bed material.

Materials:

  • Bisphenol A (BPA)

  • Silica (SiO2) or Magnesium Oxide (MgO) as bed material

  • High-temperature reactor (e.g., fixed-bed reactor)

  • Inert gas (e.g., Nitrogen)

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • The high-temperature reactor is loaded with the chosen bed material (SiO2 or MgO).

  • The system is purged with an inert gas to remove air.

  • The reactor is heated to the desired reaction temperature (e.g., 400 °C).

  • A solution of bisphenol A in a suitable solvent or molten BPA is fed into the reactor at a controlled flow rate.

  • The products are collected at the reactor outlet, typically by condensation.

  • The collected liquid product is analyzed by GC-MS to determine the yield of 4-isopropenylphenol and other products.

Synthesis of 4-Isopropenylphenol using Alkali Hydroxide Catalyst in Near-Critical Water

This protocol describes the decomposition of an epoxy resin (containing BPA structures) in the presence of a potassium hydroxide catalyst.

Materials:

  • Bisphenol A source (e.g., epoxy resin E-51/MeTHPA)

  • Potassium Hydroxide (KOH) solution (0.2 mol/L or 0.5 mol/L)

  • Distilled water

  • Batch autoclave reactor with temperature and pressure control

  • Acetone for product extraction

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • 1g of the epoxy resin sample and 10ml of the KOH solution in distilled water are placed in the batch autoclave.

  • The reactor is sealed and heated to 270 °C for 45 minutes.

  • After the reaction, the reactor is cooled down to room temperature.

  • The liquid products are extracted with acetone.

  • The acetone extract is analyzed by GC-MS to identify and quantify the reaction products, including 4-isopropenylphenol.

Reaction Pathways and Mechanisms

The synthesis of 4-isopropenylphenol from bisphenol A primarily proceeds through a base-catalyzed decomposition mechanism. Understanding this pathway is essential for optimizing reaction conditions and catalyst selection.

Base-Catalyzed Decomposition of Bisphenol A

The reaction is initiated by the deprotonation of one of the hydroxyl groups of BPA by a base. This is followed by a series of electronic rearrangements that lead to the cleavage of the carbon-carbon bond, yielding 4-isopropenylphenol and a phenoxide ion. The phenoxide ion is then protonated to form phenol.

Base_Catalyzed_Decomposition BPA Bisphenol A Deprotonated_BPA Deprotonated Bisphenol A BPA->Deprotonated_BPA + Base (- H+) Transition_State Transition State (C-C bond cleavage) Deprotonated_BPA->Transition_State Electronic Rearrangement Products 4-Isopropenylphenol + Phenoxide Transition_State->Products Final_Products 4-Isopropenylphenol + Phenol Products->Final_Products + H+

Caption: Base-catalyzed decomposition pathway of Bisphenol A.

Experimental and Logical Workflow

The process of comparing different catalysts for 4-isopropenylphenol synthesis follows a structured workflow, from catalyst selection to performance evaluation.

Experimental_Workflow cluster_0 Catalyst Selection & Preparation cluster_1 Experimental Setup & Execution cluster_2 Analysis & Evaluation Catalyst_Selection Select Catalysts (e.g., Metal Oxides, Solid Bases) Catalyst_Preparation Prepare/Procure Catalysts Catalyst_Selection->Catalyst_Preparation Catalyst_Characterization Characterize Catalysts (Surface Area, Acidity/Basicity) Catalyst_Preparation->Catalyst_Characterization Reaction_Execution Perform Catalytic Reaction (Controlled T, P, Time) Catalyst_Characterization->Reaction_Execution Reaction_Setup Set up Reactor (Batch/Continuous) Reaction_Setup->Reaction_Execution Product_Collection Collect & Separate Products Reaction_Execution->Product_Collection Product_Analysis Analyze Products (GC-MS, HPLC) Product_Collection->Product_Analysis Performance_Calculation Calculate Conversion, Selectivity, Yield Product_Analysis->Performance_Calculation Comparison Compare Catalyst Performance Performance_Calculation->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental workflow for catalyst performance comparison.

Conclusion

The selective synthesis of 4-isopropenylphenol from bisphenol A is a nuanced process where the choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution. Based on the available data, solid catalysts like silica show potential for directing the reaction towards 4-IPP production. However, further research is required to conduct a comprehensive comparative study of a wider range of solid acid and base catalysts under standardized conditions. Such studies will be invaluable for developing more efficient and sustainable industrial processes for the production of this important chemical intermediate.

References

Validation

A Comparative Analysis of the Antioxidant Potential of 4-Isopropenylphenol

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antioxidant Activity of 4-Isopropenylphenol Compared to Standard Antioxidants. Introduction 4-Isopropenylphenol, also known as 4-v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antioxidant Activity of 4-Isopropenylphenol Compared to Standard Antioxidants.

Introduction

4-Isopropenylphenol, also known as 4-vinylphenol, is a phenolic compound that has garnered interest for its potential biological activities, including its role as an antioxidant. This guide provides a comparative study of the antioxidant activity of 4-Isopropenylphenol against well-established antioxidant agents: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Butylated hydroxytoluene (BHT). The following sections detail the quantitative antioxidant data, experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers and professionals in drug development.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity. The most common assays for determining antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While direct, comprehensive comparative studies detailing the IC50 values of 4-Isopropenylphenol in all these standard assays are limited, a key study by Terpinc et al. (2011) provides valuable insights into its activity relative to its precursor, p-coumaric acid, and other vinylphenols. The study indicates that 4-vinyl derivatives, including 4-Isopropenylphenol, generally exhibit weaker antioxidant activity in homogeneous polar mediums (as in DPPH and superoxide (B77818) radical scavenging assays) compared to their corresponding phenolic acids.[1][2]

For a comprehensive comparison, the following table summarizes the available IC50 values for 4-Isopropenylphenol (where available), its related phenolic acid (p-coumaric acid), and the standard antioxidants. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (Fe²⁺ Equivalents in µM)
4-Isopropenylphenol (4-Vinylphenol) Data not readily available in µM. Weaker activity than p-coumaric acid reported.[1]Data not readily available in µM.Data not readily available in µM. Weaker reducing power than p-coumaric acid reported.[1]
p-Coumaric Acid ~92.5[3]Data variesData varies
Vitamin C (Ascorbic Acid) ~28[4]~22Strong reducing agent
Vitamin E (α-Tocopherol) ~40~15Moderate reducing agent
BHT (Butylated Hydroxytoluene) ~45~30Moderate reducing agent

Note: The IC50 values presented are approximate and collated from various sources for comparative purposes. Experimental conditions can significantly influence these values.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are essential for the replication and validation of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • Reaction mixture: A small volume of the test compound is added to a defined volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.

  • Reaction mixture: The FRAP reagent is mixed with the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement: The absorbance of the blue-colored complex is measured at a specific wavelength (typically 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard, typically FeSO₄·7H₂O, and is expressed as ferric reducing equivalents.

Signaling Pathways and Logical Relationships

Antioxidant Activity Screening Workflow

The general workflow for screening the antioxidant activity of a compound like 4-Isopropenylphenol involves a series of in vitro assays. This process allows for a comprehensive evaluation of its radical scavenging and reducing capabilities.

Antioxidant_Screening_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay Data IC50 / FRAP Values DPPH->Data Yields ABTS ABTS Assay ABTS->Data Yields FRAP FRAP Assay FRAP->Data Yields Compound 4-Isopropenylphenol Compound->DPPH Test in Compound->ABTS Test in Compound->FRAP Test in Comparison Comparison with Standard Antioxidants Data->Comparison

Workflow for Antioxidant Activity Screening.

Simplified Keap1-Nrf2 Signaling Pathway in Oxidative Stress

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Many phenolic antioxidants exert their protective effects by modulating this pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of various antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription of

References

Comparative

Inter-laboratory comparison of 4-Isopropenylphenol quantification methods

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Isopropenylphenol (4-IPP), a known impurity and degradation product of Bisphenol A (BPA), is critical for quality contr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Isopropenylphenol (4-IPP), a known impurity and degradation product of Bisphenol A (BPA), is critical for quality control and safety assessment. This guide provides an objective comparison of common analytical techniques used for the quantification of 4-Isopropenylphenol, supported by available performance data.

Data Presentation: A Comparative Analysis of Quantification Methods

The following table summarizes the quantitative performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Isopropenylphenol. Data is compiled from studies validating methods for the analysis of BPA impurities.

ParameterHPLC-DADLC-MS/MS (qqqMS)GC-MS
Limit of Quantification (LOQ) 15 mg/kg[1]0.5 - 1.5 mg/kg[1]Method-dependent, often used for identification[2][3]
Linearity Range 0.5 - 100 mg/kg[1]0.5 - 100 mg/kg[1]Wide range, requires derivatization
Analysis Time ~10 minutes[1]~10 minutes[1]~19 minutes (including derivatization)[4]
Selectivity ModerateHighHigh
Primary Application Quantification of known impuritiesTrace-level quantification and confirmationIdentification and quantification (often with derivatization)

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for the analysis of 4-Isopropenylphenol and related phenolic compounds.

HPLC-DAD Method

A robust method for the quantification of 4-Isopropenylphenol as an impurity in Bisphenol A has been established using reversed-phase HPLC with DAD detection.[1]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. For mass spectrometry compatibility, formic acid can be used as a modifier.[5]

  • Detection: UV absorbance is monitored at a wavelength of approximately 275-280 nm.

  • Quantification: External calibration curves are constructed using certified reference standards of 4-Isopropenylphenol.

LC-MS/MS (qqqMS) Method

For higher sensitivity and selectivity, a method utilizing a triple quadrupole mass spectrometer (qqqMS) is employed.[1]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for phenolic compounds.

  • MS/MS Transitions: Specific parent-to-daughter ion transitions for 4-Isopropenylphenol are monitored for selective quantification.

  • Sample Preparation: Simple dilution or solid-phase extraction (SPE) can be used for sample clean-up and concentration.

  • Quantification: Isotope-labeled internal standards are recommended for the most accurate quantification.

GC-MS Method

Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of 4-Isopropenylphenol, often requiring derivatization to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Silylation (e.g., with BSTFA) or acylation is a common step to derivatize the phenolic hydroxyl group.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane) is typically used.

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Quantification: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 4-Isopropenylphenol.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a relevant biological pathway involving 4-Isopropenylphenol.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Sample containing 4-IPP Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (275-280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 1. Experimental workflow for 4-Isopropenylphenol quantification by HPLC-DAD.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing 4-IPP SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI (Negative Mode) Separation->Ionization MSMS MS/MS Detection (MRM) Ionization->MSMS Quantification Quantification (Internal Standard) MSMS->Quantification

Figure 2. Experimental workflow for 4-Isopropenylphenol quantification by LC-MS/MS.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 4-IPP Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Quantification Quantification vs. Standard Detection->Quantification

Figure 3. Experimental workflow for 4-Isopropenylphenol quantification by GC-MS.

bpa_degradation_pathway BPA Bisphenol A (BPA) Intermediate Carbocationic Intermediate BPA->Intermediate Biodegradation (e.g., by Sphingomonas sp.) IPP 4-Isopropenylphenol (4-IPP) Intermediate->IPP -H+ IP 4-Isopropylphenol Intermediate->IP +H- HPP 4-(2-Hydroxypropan-2-yl)phenol Intermediate->HPP +H2O

References

Validation

A Comparative Guide to the Thermal Stability of Phenolic Polymers and Other Common Thermoplastics

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the thermal stability of poly(4-hydroxystyrene), a close structural analog of poly(4-isopropenylphenol), agai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of poly(4-hydroxystyrene), a close structural analog of poly(4-isopropenylphenol), against other widely used polymers such as Polystyrene (PS), Polycarbonate (PC), and Poly(methyl methacrylate) (PMMA). The thermal properties, primarily determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding a polymer's upper service temperature, processing conditions, and overall material performance.

Quantitative Data on Thermal Properties

The thermal stability of a polymer is primarily characterized by its glass transition temperature (Tg) and its decomposition temperature (Td). The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state, while the Td indicates the onset of chemical degradation.

PolymerGlass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Td, onset) (°C)Peak Decomposition Temp. (°C)
Poly(4-vinylphenol) ~150 - 180[1][2]~360[3]Not specified
Polystyrene (PS) ~100[4]~315 - 375[5]~400 - 440[6]
Polycarbonate (PC) ~140 - 155~450~540
Poly(methyl methacrylate) (PMMA) ~105 - 109~250 - 270~360

Summary of Observations:

  • Poly(4-vinylphenol) exhibits a significantly high glass transition temperature, surpassing that of PS and PMMA, and comparable to or exceeding that of PC. This is attributed to the strong intermolecular hydrogen bonding between the hydroxyl groups on the phenol (B47542) rings. Its decomposition temperature is also robust, indicating good thermal stability.

  • Polycarbonate (PC) is the most thermally stable polymer in this comparison, with the highest onset and peak decomposition temperatures.

  • Polystyrene (PS) shows moderate thermal stability.

  • Poly(methyl methacrylate) (PMMA) is the least thermally stable of the group, with decomposition beginning at lower temperatures.

Experimental Protocols

The data presented in this guide is typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols for these essential thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymers by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Procedure:

  • Sample Preparation: A small quantity of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan, commonly made of alumina (B75360) or platinum.

  • Instrument Setup: The sample pan is placed onto the TGA's high-precision microbalance within the furnace.

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant, linear heating rate (a typical rate is 10°C/min or 20°C/min).

  • Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Td, onset). The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of the polymers by detecting changes in heat flow.

Instrumentation: A standard differential scanning calorimeter.

Experimental Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed into the DSC cell.

  • Atmosphere: An inert nitrogen atmosphere is maintained throughout the experiment.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg but below its decomposition onset (as determined by TGA). A heating rate of 10°C/min is common. This step erases the sample's prior thermal history.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.

    • Second Heating Scan: The sample is heated again at the same rate. The Tg is determined from this second heating scan to ensure a consistent thermal state.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the curve. The Tg is typically reported as the midpoint of this transition.[7]

Visualizing the Analysis Workflow

The logical flow for characterizing the thermal stability of a polymer involves a series of steps from sample preparation to data interpretation.

Thermal_Analysis_Workflow Workflow for Polymer Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment Prep Obtain Polymer Sample Dry Dry Sample (Vacuum Oven) to Remove Volatiles Prep->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA Determine Td limit for DSC DSC Differential Scanning Calorimetry (DSC) Dry->DSC TGA_Data Determine Decomposition Temperature (Td) TGA->TGA_Data DSC_Data Determine Glass Transition Temperature (Tg) DSC->DSC_Data Compare Benchmark against other polymers TGA_Data->Compare DSC_Data->Compare

Caption: Logical workflow for evaluating polymer thermal stability.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Isopropenylphenol: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Isopropenylphenol (CAS No. 4286-23-1), ensuring compliance with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 4-Isopropenylphenol with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 4-Isopropenylphenol must be managed in a way that prevents its release into the environment. Do not discharge into sewers or waterways.

  • Waste Identification and Classification :

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1] While some sources indicate 4-Isopropenylphenol is not regulated for transport of dangerous goods, it is crucial to verify this against your institution's and local authorities' guidelines.

  • Waste Collection and Storage :

    • Solid Waste : Collect dry 4-Isopropenylphenol waste in a suitable, clearly labeled, and sealed container to prevent dust formation.

    • Contaminated Materials : Any materials contaminated with 4-Isopropenylphenol, such as paper towels, gloves, or pipette tips, should be collected in a designated, sealed container.

    • Liquid Waste : For solutions containing 4-Isopropenylphenol, use a labeled, leak-proof container.

    • Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers securely sealed when not in use.

  • Disposal Route :

    • The primary recommended disposal method is through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Recycling or reclamation may be an option; consult the manufacturer or a certified waste disposal service for possibilities.

    • If permitted by local regulations and after consulting with the State Land Waste Management Authority, disposal in an authorized landfill may be an option for the residue.

    • Never mix 4-Isopropenylphenol waste with other waste streams unless explicitly instructed to do so by your EHS office or a qualified chemist.

  • Decontamination of Empty Containers :

    • Containers that held 4-Isopropenylphenol should be handled as hazardous waste unless they are properly decontaminated.

    • If a container cannot be thoroughly cleaned to ensure no residue remains, it should be treated as hazardous waste. Puncture the container to prevent reuse and dispose of it through the approved hazardous waste stream.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wearing appropriate PPE, contain the spill.

  • For dry spills : Use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the material and place it in a labeled container for disposal.

  • For wet spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste. Prevent runoff from entering drains.

  • If drains or waterways become contaminated, notify emergency services immediately.

Quantitative Data and Hazard Information

The following table summarizes key data for 4-Isopropenylphenol.

PropertyValue
CAS Number 4286-23-1
Molecular Formula C₉H₁₀O
Melting Point 83-85 °C
Boiling Point 218 °C at 760 mmHg
GHS Pictograms GHS07 (Exclamation mark), GHS08 (Health hazard)[2]
GHS Signal Word Warning[2]
GHS Hazard Statements H302 (Harmful if swallowed), H371 (May cause damage to organs)[2]
Transport Information Not regulated for transport of dangerous goods (Land and Air - ADR/ICAO-IATA)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Isopropenylphenol waste.

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Disposal Pathway Start 4-Isopropenylphenol Waste Generated Segregate Segregate Waste (Solid, Liquid, Contaminated PPE) Start->Segregate Label Label Waste Container Clearly Segregate->Label Store Store in Designated Cool, Dry, Ventilated Area Label->Store Consult Consult Institutional EHS Office & Local Regulations Store->Consult HazardousWaste Arrange Pickup by Certified Hazardous Waste Contractor Consult->HazardousWaste  Primary Route Recycle Consult Manufacturer for Recycling Options Consult->Recycle Alternative Landfill Dispose in Authorized Landfill (If Permitted by Authorities) Consult->Landfill  If Permitted End Disposal Complete HazardousWaste->End Recycle->End Landfill->End

Caption: Workflow for the proper disposal of 4-Isopropenylphenol.

References

Handling

Personal protective equipment for handling 4-Isopropenylphenol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Isopropenylphenol in a laboratory setting. It is intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Isopropenylphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

I. Personal Protective Equipment (PPE)

When handling 4-Isopropenylphenol, a comprehensive PPE strategy is crucial to prevent contact and inhalation. The following table summarizes the required PPE.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat, and for larger quantities, an apron or coveralls.
Hand Protection Chemical-resistant, impervious gloves.
Respiratory Protection If dusts are generated, a NIOSH/MSHA-approved respirator is required.[1] Work under a chemical fume hood to minimize inhalation.[1]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended for all handling procedures.[1]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Before starting, ensure all necessary PPE is donned correctly.

  • Handling the Chemical :

    • Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1]

    • Avoid the formation of dust and aerosols.[2]

    • Do not breathe in dust or vapors.[1]

    • When using, do not eat, drink, or smoke.[3]

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[2][4]

    • Keep the container tightly closed.[2]

    • Store in a corrosives area.[1]

    • To maintain product quality, consider storing under an inert atmosphere.[1]

III. Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[2][5] Seek immediate medical attention.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2][5]

IV. Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions :

    • Use personal protective equipment as required.[1][2]

    • Evacuate personnel to safe areas.[1][2]

    • Ensure adequate ventilation.[2]

    • Avoid breathing vapors, mist, gas, or dust.[2]

  • Environmental Precautions :

    • Prevent further leakage or spillage if it is safe to do so.[2]

    • Do not let the product enter drains, as it can be harmful to aquatic life. Discharge into the environment must be avoided.[2]

  • Containment and Cleaning Up :

    • Sweep up and shovel the material.[1][2]

    • Pick up and arrange for disposal without creating dust.[2]

    • Keep in suitable, closed containers for disposal.[2]

V. Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Disposal : All waste material must be disposed of in accordance with national and local regulations.

  • Container Handling : Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Disposal Route : Dispose of contents and container to an approved waste disposal plant.[3] Do not empty into drains.[1]

VI. Chemical and Physical Properties

The following table summarizes key quantitative data for 4-Isopropenylphenol.

PropertyValue
Appearance White to Off-White Solid[5]
Melting Point 85°C[5]
Boiling Point 218°C at 760 mmHg[5]
Flash Point 97.7°C[5]
Density 1.003 g/cm³[5]
Occupational Exposure Limits No data available.[5] This product does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies.[1]

VII. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of 4-Isopropenylphenol.

Safe Handling and Disposal Workflow for 4-Isopropenylphenol A 1. Preparation - Assess Risks - Don PPE - Prepare Workspace (Fume Hood) B 2. Handling - Weighing and Transfer - Perform Experiment A->B C 3. Decontamination - Clean Equipment - Clean Workspace B->C G Accidental Spill B->G D 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area C->D E 5. Waste Collection - Segregate Waste - Label Waste Container C->E F 6. Disposal - Follow Institutional Procedures - Arrange for Licensed Disposal E->F H Spill Response - Evacuate Area - Use Spill Kit - Decontaminate G->H H->C

Caption: Workflow for handling and disposing of 4-Isopropenylphenol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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